molecular formula C12H13NS B1220008 N-Benzyl-1-(thiophen-2-yl)methanamine CAS No. 73325-61-8

N-Benzyl-1-(thiophen-2-yl)methanamine

Cat. No.: B1220008
CAS No.: 73325-61-8
M. Wt: 203.31 g/mol
InChI Key: GEWKIDGKZRKUFB-UHFFFAOYSA-N
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Description

N-Benzyl-1-(thiophen-2-yl)methanamine, also known as this compound, is a useful research compound. Its molecular formula is C12H13NS and its molecular weight is 203.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-phenyl-N-(thiophen-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NS/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14-12/h1-8,13H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWKIDGKZRKUFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933497
Record name 1-Phenyl-N-[(thiophen-2-yl)methyl]methanamine
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Molecular Weight

203.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73325-61-8, 148883-56-1
Record name N-(Phenylmethyl)-2-thiophenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73325-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tifacogin
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URL https://www.drugbank.ca/drugs/DB06437
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Phenyl-N-[(thiophen-2-yl)methyl]methanamine
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Foundational & Exploratory

An In-Depth Technical Guide to N-Benzyl-1-(thiophen-2-yl)methanamine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzyl-1-(thiophen-2-yl)methanamine is a secondary amine incorporating both a benzyl and a thiophene moiety. These structural motifs are prevalent in a wide array of pharmacologically active compounds, suggesting the potential of this molecule as a building block or a lead compound in drug discovery. The thiophene ring, a well-known bioisostere of the benzene ring, offers unique physicochemical properties that can influence a molecule's biological activity and metabolic profile. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential therapeutic applications of this compound, supported by detailed experimental protocols and logical frameworks for further investigation.

Molecular Structure and Physicochemical Properties

This compound possesses a molecular structure characterized by a thiophene ring linked via a methylene bridge to a secondary amine, which is further substituted with a benzyl group.

Chemical Structure:

Reductive Amination Thiophene_Aldehyde Thiophene-2-carboxaldehyde Imine Imine Intermediate Thiophene_Aldehyde->Imine + Benzylamine Benzylamine Benzylamine Benzylamine->Imine Final_Product This compound Imine->Final_Product Reducing_Agent Reducing Agent (e.g., NaBH4, H2/Pd-C) Reducing_Agent->Imine

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

  • Thiophene-2-carboxaldehyde

  • Benzylamine

  • Sodium borohydride (NaBH4) or Palladium on carbon (Pd/C) and a hydrogen source

  • Methanol (or another suitable solvent)

  • Glacial acetic acid (catalyst, optional)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 eq) in methanol.

    • Add benzylamine (1.0-1.2 eq) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate imine formation.

    • Stir the reaction mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction:

    • Using Sodium Borohydride: Cool the reaction mixture in an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Using Catalytic Hydrogenation: Transfer the methanolic solution of the imine to a hydrogenation vessel. Add a catalytic amount of 10% Pd/C. Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir vigorously at room temperature until hydrogen uptake ceases.

  • Work-up and Purification:

    • If using NaBH4, quench the reaction by the slow addition of water. If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.

    • Concentrate the methanol solution under reduced pressure.

    • Partition the residue between diethyl ether (or ethyl acetate) and a saturated sodium bicarbonate solution.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel if necessary.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the thiophene and benzyl rings, as well as singlets or multiplets for the methylene protons adjacent to the nitrogen atom and the thiophene ring. The NH proton will likely appear as a broad singlet.

    • ¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the thiophene and benzyl rings, and the aliphatic methylene carbons. [1]

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), and C=C stretching of the aromatic rings.

Potential Pharmacological Applications and Mechanistic Insights

While specific biological data for this compound is not extensively available in the public domain, the well-documented activities of its constituent moieties provide a strong rationale for its investigation in several therapeutic areas.

Anticancer Potential

Both thiophene and benzylamine derivatives have been investigated for their anticancer properties. Thiophene-containing compounds have been developed as inhibitors of various enzymes implicated in cancer progression. [2][3]The benzylamine scaffold is also present in numerous compounds with demonstrated anti-neoplastic activity. [4][5] Hypothesized Mechanism of Action:

A plausible mechanism of action for this compound could involve the inhibition of key signaling pathways that are dysregulated in cancer, such as those involving protein kinases or deubiquitinating enzymes. The thiophene ring, acting as a bioisostere for a phenyl group, can facilitate binding to the active sites of these enzymes.

Anticancer_MoA Compound This compound Target_Enzyme Target Enzyme (e.g., Kinase, DUB) Compound->Target_Enzyme Inhibition Signaling_Pathway Oncogenic Signaling Pathway Cell_Proliferation Cancer Cell Proliferation Signaling_Pathway->Cell_Proliferation Promotes Apoptosis Apoptosis Signaling_Pathway->Apoptosis Inhibits

Caption: Hypothesized mechanism of anticancer activity.

Anti-inflammatory Activity

Thiophene derivatives are known to possess significant anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase (COX) enzymes. Benzylamine derivatives have also been shown to exhibit anti-inflammatory effects. [6] Experimental Protocol for In Vitro Anti-inflammatory Assay (COX Inhibition):

This protocol provides a framework for assessing the potential of this compound to inhibit COX-1 and COX-2 enzymes.

Materials:

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • This compound (test compound)

  • Celecoxib (selective COX-2 inhibitor, positive control)

  • Indomethacin (non-selective COX inhibitor, positive control)

  • DMSO (solvent for compounds)

  • Assay buffer

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound and control inhibitors in DMSO. Make serial dilutions to achieve the desired final concentrations in the assay.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound or control at various concentrations.

    • Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37 °C to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a defined period (e.g., 10 minutes) at 37 °C.

    • Stop the reaction by adding a suitable quenching solution.

  • PGE2 Quantification:

    • Measure the concentration of PGE2, the product of the COX reaction, in each well using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Activity

The thiophene nucleus is a core component of many antimicrobial agents. [7]Benzylamine derivatives have also demonstrated antibacterial and antifungal activities. [8] Experimental Protocol for In Vitro Antimicrobial Assay (Broth Microdilution):

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • This compound (test compound)

  • Standard antibiotics (e.g., ampicillin, ciprofloxacin) and antifungals (e.g., fluconazole) as positive controls

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strains in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound and control drugs in the broth directly in the 96-well plates.

  • Inoculation: Add the prepared microbial inoculum to each well containing the diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria and at 35 °C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Conclusion and Future Directions

This compound is a molecule of significant interest due to the established pharmacological importance of its constituent thiophene and benzylamine moieties. While direct biological data for this specific compound is limited, this guide provides a robust framework for its synthesis, characterization, and evaluation in key therapeutic areas. The provided experimental protocols offer a starting point for researchers to investigate its potential as an anticancer, anti-inflammatory, or antimicrobial agent. Future research should focus on generating comprehensive in vitro and in vivo data to elucidate the specific biological targets and mechanisms of action of this compound, thereby paving the way for its potential development as a novel therapeutic agent.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Coughlin, K., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110.
  • PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Retrieved from [Link]

  • PubMed. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. Retrieved from [Link]

  • International Laboratory USA. (n.d.). This compound. Retrieved from [Link]

  • PubMed. (2018). N-Benzyl-N-methyl-dodecan-1-amine, a Novel Compound From Garlic, Exerts Anti-Cancer Effects on Human A549 Lung Cancer Cells Overexpressing Cancer Upregulated Gene (CUG)2. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzylphenethylamine. Retrieved from [Link]

  • ResearchGate. (2008). (PDF) Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. Retrieved from [Link]

  • PubMed Central. (n.d.). Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. Retrieved from [Link]

  • Scribd. (n.d.). Reductive Amination of Benzaldehyde | PDF | Catalysis | Ammonia. Retrieved from [Link]

  • Rhodium.ws. (n.d.). Methamphetamine via Reductive Amination-Hydrogenolysis of P2P with N-Benzylmethylamine. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Cytotoxicity Determination: Avoiding Pitfalls. Retrieved from [Link]

  • Frontiers. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Retrieved from [Link]

  • PubMed. (2024). Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. Retrieved from [Link]

Sources

N-Benzyl-1-(thiophen-2-yl)methanamine applications in research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Research Applications of N-Benzyl-1-(thiophen-2-yl)methanamine and its Derivatives

Executive Summary

This compound is a unique heterocyclic compound distinguished by its combination of a thiophene ring and an N-benzyl amine moiety. While a seemingly simple molecule, it represents a versatile and powerful scaffold in modern chemical research. This guide provides an in-depth analysis of its applications, moving from its foundational chemistry to its pivotal role as a starting point in anticancer drug discovery and as a structural template for developing novel antimicrobial agents and materials science solutions. For researchers and drug development professionals, this document serves as a technical resource, elucidating the scientific rationale behind its use, detailing key experimental protocols, and exploring the future potential of this valuable chemical entity.

Foundational Chemistry and Synthesis

From a strategic standpoint, the value of this compound lies in its synthetic accessibility and the distinct reactivity of its constituent parts. The thiophene ring acts as a bioisostere of a benzene ring, offering unique electronic properties and metabolic profiles, while the secondary amine provides a key site for further functionalization and crucial hydrogen bonding interactions.

Molecular Profile:

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 73325-61-8[2]
Molecular Formula C₁₂H₁₃NS[1][2]
Molecular Weight 203.30 g/mol [2]
Canonical SMILES C1=CC=C(C=C1)CNCC2=CC=CS2[1]
Storage Sealed in dry, 2-8°C[1][2]
Synthetic Strategy: Reductive Amination

The most direct and common route to synthesizing this compound is through reductive amination. This robust reaction involves the condensation of thiophene-2-carbaldehyde with benzylamine to form a Schiff base (imine) intermediate, which is then reduced in situ to the target secondary amine. The choice of reducing agent is critical; sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) are often preferred for their mildness and selectivity, minimizing side reactions. This pathway is highly efficient and allows for the generation of a diverse library of analogues by simply varying the starting aldehyde or amine.

G cluster_process Process cluster_product Product Thio_Aldehyde Thiophene-2-carbaldehyde Condensation Condensation (-H₂O) Thio_Aldehyde->Condensation Benzylamine Benzylamine Benzylamine->Condensation Imine Schiff Base (Imine) Intermediate Condensation->Imine Formation Reduction Reduction Imine->Reduction Final_Product This compound Reduction->Final_Product [H] (e.g., NaBH₄)

Caption: General workflow for the synthesis of this compound via reductive amination.

Core Application in Anticancer Drug Discovery: A Case Study in USP1/UAF1 Inhibition

The true potential of a scaffold is often revealed through high-throughput screening (HTS) campaigns. This compound was identified as a promising hit compound for inhibiting the USP1/UAF1 deubiquitinase complex, a critical regulator of DNA damage response and a validated target for anticancer therapies.[3][4]

The Scientific Rationale: Targeting Deubiquitinases (DUBs)

The ubiquitin-proteasome system is fundamental to cellular homeostasis, and its deregulation is a hallmark of many cancers. Deubiquitinating enzymes (DUBs) reverse the process of ubiquitination, acting as key regulators of protein stability and function. The USP1/UAF1 complex, in particular, is responsible for deubiquitinating proteins involved in DNA repair pathways, such as PCNA.[4] Inhibiting USP1/UAF1 leads to the accumulation of monoubiquitinated PCNA, which stalls DNA replication and selectively induces apoptosis in cancer cells, making it an attractive therapeutic strategy.[4]

From HTS Hit to Optimized Inhibitor

In a seminal study, this compound (referred to as compound 1 in the research) was identified from an HTS campaign with a modest but confirmed inhibitory activity against USP1/UAF1.[3] This served as the crucial starting point for a focused medicinal chemistry effort.

Initial Hit Profile:

CompoundStructureUSP1/UAF1 IC₅₀ (μM)
1 (HTS Hit)This compound7.9

The initial structure-activity relationship (SAR) exploration focused on modifying the thiophene moiety. This is a logical first step in optimization, as the thiophene ring offers multiple positions for substitution (C3, C4, C5) and can be replaced with other aromatic or heterocyclic systems to probe the binding pocket for improved interactions. This iterative process of chemical modification and biological testing led to the development of significantly more potent inhibitors.[3][4]

SAR_Progression HTS_Hit HTS Hit N-Benzyl-1- (thiophen-2-yl)methanamine (IC₅₀ = 7.9 μM) SAR Structure-Activity Relationship (SAR) - Moiety replacement - Substitution analysis HTS_Hit->SAR Starting Point Optimized_Inhibitor Optimized Lead (e.g., ML323) (IC₅₀ in nanomolar range) SAR->Optimized_Inhibitor ≥100-fold Improvement [6]

Caption: Progression from the initial HTS hit to a potent, optimized inhibitor through SAR studies.

Experimental Protocol: USP1/UAF1 Inhibition Assay (Gel-Based)

This protocol outlines a self-validating, gel-based orthogonal assay to confirm the inhibitory activity of compounds identified in primary screens. The principle relies on visualizing the inhibition of USP1/UAF1's ability to cleave a diubiquitin substrate.

Materials:

  • Recombinant human USP1/UAF1 enzyme complex

  • K63-linked diubiquitin (di-Ub) substrate

  • Assay Buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM DTT

  • Test compound (e.g., this compound) dissolved in DMSO

  • SDS-PAGE loading buffer

  • Coomassie Brilliant Blue stain

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should be kept constant (e.g., <1%).

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, USP1/UAF1 enzyme (final concentration ~25 nM), and the test compound at various concentrations. Incubate for 15-30 minutes at room temperature to allow for compound-enzyme binding.

  • Initiate Reaction: Add the di-Ub substrate (final concentration ~2.5 µM) to initiate the deubiquitination reaction.

  • Incubation: Allow the reaction to proceed for a set time (e.g., 15-60 minutes) at 37°C. The timing should be optimized to be within the linear range of the enzyme's activity.

  • Quench Reaction: Stop the reaction by adding an equal volume of SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 15% Tris-Glycine SDS-PAGE gel. Include controls: (a) di-Ub substrate only (no enzyme), (b) di-Ub + enzyme (no inhibitor), and (c) di-Ub + enzyme + DMSO vehicle.

  • Visualization: After electrophoresis, stain the gel with Coomassie Brilliant Blue. The cleavage of the di-ubiquitin substrate into mono-ubiquitin will be visible.

  • Data Analysis: Quantify the band intensities for di-ubiquitin and mono-ubiquitin. Inhibitory activity is observed as a decrease in the amount of mono-ubiquitin produced compared to the DMSO control.

The Thiophene-Amine Scaffold in Antimicrobial Research

The structural motifs within this compound are also hallmarks of a broad class of potent antimicrobial agents. Thiophene-containing compounds are considered "privileged structures" in medicinal chemistry due to their widespread biological activities.[5][6][7]

Rationale: Bioactivity of Thiophene-Derived Schiff Bases

Condensing thiophene aldehydes with various amines (a reaction step in the synthesis of our core compound) produces thiophene-derived Schiff bases. These molecules, and especially their metal complexes (e.g., with Cu(II), Ni(II), Co(II)), exhibit significant antibacterial and antifungal properties.[6][8] The imine (C=N) bond and the sulfur heteroatom are crucial for their biological activity, which is often enhanced upon chelation with a metal ion.[8] This enhancement is theorized to be due to increased lipophilicity of the complex, allowing for better penetration of microbial cell membranes, and the stabilization of the complex, which can then more effectively disrupt essential metabolic enzymes.[8]

Schiff_Base Thio_Aldehyde Thiophene Aldehyde Schiff_Base Thiophene-Derived Schiff Base Thio_Aldehyde->Schiff_Base Amine Primary Amine (R-NH₂) Amine->Schiff_Base Metal_Complex Metal Complex Schiff_Base->Metal_Complex Metal_Ion Transition Metal Ion (e.g., Cu²⁺, Ni²⁺) Metal_Ion->Metal_Complex Target Microbial Target (Cell Wall, Enzymes, DNA) Metal_Complex->Target Enhanced Activity [3]

Caption: Relationship between thiophene precursors, Schiff bases, and their bioactive metal complexes.

Summary of Antimicrobial Activity

Research has demonstrated the efficacy of various thiophene derivatives against a range of pathogens.

| Compound Class | Test Organism(s) | Activity Metric | Result | Reference | | :--- | :--- | :--- | :--- | | Thiophene-based diamine Cu(II) complexes | Staphylococcus aureus | MIC₅₀ | 2–5 µg/mL |[6][7] | | N'-(3-hydroxybenzoyl)thiophene-2-carbohydrazide Co(II) and Cu(II) complexes | MCF-7, HeLa cell lines | Cytotoxicity | Remarkable |[6][7] | | N-(aryl)-2-thiophen-2-ylacetamides | Mycobacterium tuberculosis | MIC | 25-100 µg/mL |[9] | | Thiophene-derived Schiff bases | E. coli, P. aeruginosa, Candida sp. | Antimicrobial Activity | Active |[10] |

Experimental Workflow: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, providing a quantitative measure of its antimicrobial potency.

Procedure:

  • Inoculum Preparation: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth.

  • Inoculation: Add an equal volume of the standardized microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Emerging Applications: Corrosion Inhibition

The heteroatoms (Nitrogen and Sulfur) and the aromatic rings present in the this compound scaffold are ideal for applications in materials science, particularly as corrosion inhibitors. Related thiophene-based Schiff bases have been shown to effectively protect magnesium and steel alloys from acid-induced corrosion.[11]

The mechanism of action is primarily through the adsorption of the inhibitor molecules onto the metal surface.[11] The lone pair electrons on the nitrogen and sulfur atoms, along with the π-electrons of the aromatic rings, interact with the vacant d-orbitals of the metal atoms, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive medium. The adsorption process typically follows established isotherms, such as the Freundlich or Langmuir models, and involves a combination of physical (electrostatic) and chemical (coordinative) interactions.[11][12]

Conclusion and Future Outlook

This compound is far more than a simple chemical reagent; it is a validated launchpad for innovation. Its successful use as a foundational hit in the development of potent, nanomolar inhibitors for the anticancer target USP1/UAF1 showcases a textbook example of modern drug discovery.[3][4] Furthermore, its core structure is emblematic of a wider class of thiophene-based compounds with demonstrated and promising antimicrobial activity.[6][7]

Future research should focus on expanding the library of derivatives based on this scaffold. Systematic modifications of both the thiophene and benzyl rings could yield inhibitors for other enzyme classes, such as kinases or proteases. In the antimicrobial space, the development of novel metal complexes and the exploration of their activity against drug-resistant strains of bacteria and fungi remain a critical and promising avenue.[13] The inherent properties that make it a useful biological scaffold also lend themselves to further exploration in materials science, including the development of new polymers and surface coatings.[5] In essence, this compound serves as a powerful reminder that complex biological activity can originate from synthetically accessible and strategically designed molecular frameworks.

References

  • Nayab, S. et al. (2023). Thiophene-containing Schiff base polymers: synthesis, characterization, and anti-bacterial properties. ResearchGate. Available at: [Link]

  • Khan, T. M. et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Omega. Available at: [Link]

  • Al-Adilee, K. J. & Al-Jobory, K. M. (2024). Synthesis and study of metal complexes with a thiophene-based Schiff base.
  • Pawar, S. D. et al. (2018). 2-ACETYL THIOPHENE USED TO SYNTHESISE SCHIFF BASE WITH EDA BY USING INNOVATIVE METHOD. JETIR. Available at: [Link]

  • Khan, T. M. et al. (2023). Thiophene-Derived Schiff Base Complexes: Synthesis, Characterization, Antimicrobial Properties, and Molecular Docking. ACS Publications. Available at: [Link]

  • Dexheimer, T. S. et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. Available at: [Link]

  • Dexheimer, T. S. et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. Available at: [Link]

  • de Souza, M. V. N. et al. (2007). Synthesis and biological evaluation of N-(aryl)-2-thiophen-2-ylacetamides series as a new class of antitubercular agents. PubMed. Available at: [Link]

  • Ruiz-de-la-Herrán, J. et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. PubMed Central. Available at: [Link]

  • Thirugnanaselvi, S. & Kuttirani, S. (n.d.). EFFECT OF NAPHTHALENE-1-YL-THIOPHENE-2- YLMETHYLENE-AMINE ON THE CORROSION INHIBITION OF MAGNESIUM ALLOYS. TSI Journals.
  • Al-amiery, A. A. et al. (2022). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. MDPI. Available at: [Link]

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An In-Depth Technical Guide to the Potential Biological Activity of N-Benzyl-1-(thiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Promising Scaffold

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores often leads to the discovery of novel compounds with significant therapeutic potential. N-Benzyl-1-(thiophen-2-yl)methanamine emerges as a molecule of considerable interest, wedding the versatile thiophene ring with the biologically significant N-benzyl group. While direct and extensive research on this specific molecule is nascent, a deep dive into the activities of its constituent moieties and structurally related compounds provides a compelling rationale for its investigation as a potential therapeutic agent. This guide will synthesize existing knowledge to illuminate the probable biological activities of this compound, offering a roadmap for researchers and drug development professionals to explore its promise.

Molecular Architecture and Physicochemical Properties

This compound, with the chemical formula C₁₂H₁₃NS, possesses a molecular weight of 203.31 g/mol . Its structure features a central amine linker connecting a benzyl group and a thiophen-2-ylmethyl group. The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a well-known bioisostere of the benzene ring and is a privileged scaffold in medicinal chemistry.[1] The N-benzyl group is also a common feature in a multitude of biologically active compounds.

PropertyValueSource
Molecular Formula C₁₂H₁₃NS[2]
Molecular Weight 203.31 g/mol
CAS Number 73325-61-8[2]

Synthesis of this compound

The synthesis of this compound can be achieved through several established synthetic routes. A common and efficient method is reductive amination.

Proposed Synthetic Protocol: Reductive Amination

This protocol describes a two-step, one-pot reaction involving the formation of an imine intermediate followed by its reduction.

Step 1: Imine Formation

  • To a solution of thiophene-2-carboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add benzylamine (1.0-1.2 eq).

  • The reaction mixture is stirred at room temperature for 2-4 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).

Step 2: Reduction to the Amine

  • Upon completion of imine formation, a reducing agent such as sodium borohydride (NaBH₄) (1.5-2.0 eq) is added portion-wise to the reaction mixture at 0 °C.

  • The reaction is then stirred at room temperature for an additional 4-6 hours until the imine is fully consumed, as monitored by TLC.

  • The reaction is quenched by the slow addition of water.

  • The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford this compound.

G thiophene_carboxaldehyde Thiophene-2-carboxaldehyde imine Imine Intermediate thiophene_carboxaldehyde->imine + Benzylamine benzylamine Benzylamine benzylamine->imine final_product This compound imine->final_product + NaBH4 (Reduction) nabh4 Sodium Borohydride (NaBH4) nabh4->final_product

Caption: Proposed synthesis of this compound via reductive amination.

Potential Biological Activities and Mechanisms of Action

The biological profile of this compound can be inferred from the known activities of thiophene-containing compounds and N-benzyl derivatives.

Anticancer Activity

Thiophene derivatives are known to possess a wide spectrum of pharmacological activities, including anticancer properties.[3][4] Furthermore, thiophen-2-ylmethanamine has been utilized as a building block in the synthesis of potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is a promising target in cancer therapy.[3][5]

Potential Mechanism of Action:

  • Inhibition of Deubiquitinases: this compound could serve as a scaffold for the development of inhibitors of enzymes like USP1, which are crucial for DNA damage repair in cancer cells. Inhibition of such enzymes can lead to increased efficacy of DNA-damaging chemotherapeutics.[5]

  • Kinase Inhibition: Many heterocyclic compounds, including thiophenes, exhibit kinase inhibitory activity, a key mechanism in modern cancer therapy.

Proposed Experimental Protocol for Anticancer Screening:

  • Cell Viability Assay (MTT or CellTiter-Glo®):

    • Plate various cancer cell lines (e.g., non-small cell lung cancer, breast cancer, colon cancer) in 96-well plates.

    • Treat the cells with increasing concentrations of this compound for 48-72 hours.

    • Assess cell viability using MTT or a luminescence-based assay to determine the IC₅₀ value.

  • USP1/UAF1 Inhibition Assay:

    • Utilize a commercially available or in-house developed biochemical assay to measure the deubiquitinase activity of purified USP1/UAF1 enzyme in the presence of varying concentrations of the test compound.

    • A fluorogenic substrate like ubiquitin-rhodamine110 can be used to monitor enzyme activity.

G compound This compound usp1_uaf1 USP1/UAF1 Complex compound->usp1_uaf1 Inhibition dna_damage DNA Damage usp1_uaf1->dna_damage Repairs apoptosis Apoptosis dna_damage->apoptosis Induces

Caption: Potential anticancer mechanism via USP1/UAF1 inhibition.

Anti-inflammatory and Antioxidant Activity

N-benzyl derivatives have demonstrated significant anti-inflammatory and antioxidant properties.[6][7][8] For instance, N-benzyl-N-methyldecan-1-amine has been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-1β and to block inflammatory signaling pathways.[6][8]

Potential Mechanism of Action:

  • Inhibition of Pro-inflammatory Cytokine Production: The compound may interfere with signaling pathways (e.g., NF-κB, MAPKs) that lead to the transcription and release of inflammatory mediators.[6][8]

  • Free Radical Scavenging: The thiophene and benzyl moieties may contribute to the scavenging of reactive oxygen species (ROS), thus reducing oxidative stress which is a key component of inflammation.[7]

Proposed Experimental Protocol for Anti-inflammatory and Antioxidant Screening:

  • LPS-Induced Cytokine Production in Macrophages:

    • Culture murine or human macrophage cell lines (e.g., RAW 264.7, THP-1).

    • Pre-treat the cells with different concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

    • Measure the levels of TNF-α and IL-6 in the cell culture supernatant using ELISA.

  • DPPH Radical Scavenging Assay:

    • Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Add various concentrations of the test compound to the DPPH solution.

    • Measure the decrease in absorbance at 517 nm after a 30-minute incubation in the dark. Ascorbic acid can be used as a positive control.

Antimicrobial Activity

The thiophene nucleus is a core component of many compounds with broad-spectrum antimicrobial activity.[3][4] N-substituted derivatives of thiophene have also shown promising results against various bacterial and fungal strains.[9]

Potential Mechanism of Action:

  • Disruption of Cell Membrane Integrity: The lipophilic nature of the compound may allow it to intercalate into the bacterial cell membrane, leading to increased permeability and cell death.

  • Inhibition of Essential Enzymes: The compound could inhibit key bacterial or fungal enzymes involved in vital metabolic pathways.

Proposed Experimental Protocol for Antimicrobial Screening:

  • Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC):

    • Prepare serial dilutions of this compound in a 96-well microtiter plate containing appropriate broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

    • Incubate the plates at the optimal temperature for the growth of the microorganism.

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Concluding Remarks and Future Directions

This compound stands as a molecule with significant, yet largely unexplored, therapeutic potential. Based on the well-documented biological activities of its thiophene and N-benzyl components, it is reasonable to hypothesize that this compound may exhibit promising anticancer, anti-inflammatory, antioxidant, and antimicrobial properties. The experimental protocols outlined in this guide provide a solid foundation for initiating a comprehensive investigation into the pharmacological profile of this intriguing molecule. Further studies, including in vivo efficacy and safety assessments, will be crucial to fully elucidate its therapeutic utility and to pave the way for its potential development as a novel drug candidate.

References

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  • ACS Publications. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Retrieved from [Link]

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  • PubMed. (n.d.). In vivo study of schistosomicidal action of 1-benzyl-4-[(4-fluoro-phenyl)-hydrazono]-5-thioxo-imidazolidin-2-one. Retrieved from [Link]

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  • PubMed. (2013). Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. Retrieved from [Link]

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  • MDPI. (n.d.). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • ACS Publications. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a novel orally bioavailable EAAT2 modulator with drug-like properties and potent antiseizure activity in vivo. Retrieved from [Link]

  • PubMed. (2010). Discovery of N-benzyl-2-[(4S)-4-(1H-indol-3-ylmethyl)-5-oxo-1-phenyl-4,5-dihydro-6H-[3][4][10]triazolo[4,3-a][1][3]benzodiazepin-6-yl]-N-isopropylacetamide, an orally active, gut-selective CCK1 receptor agonist for the potential treatment of obesity. Retrieved from [Link]

  • PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Retrieved from [Link]

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An In-depth Technical Guide to the Characterization of N-Benzyl-1-(thiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging Aromatic Scaffolds in Modern Drug Discovery

N-Benzyl-1-(thiophen-2-yl)methanamine is a secondary amine that incorporates two key pharmacophores: the thiophene ring and the benzyl group. The thiophene moiety is a privileged scaffold in medicinal chemistry, recognized for its electron-rich nature and its ability to act as a bioisostere for the phenyl ring, often leading to improved potency and pharmacokinetic profiles of drug candidates.[1] Thiophene derivatives have found applications as antipsychotics, antifungals, and anti-inflammatory agents.[2][3] The benzylamine motif is also a common feature in a wide range of biologically active compounds. The combination of these two structural units in this compound makes it a molecule of significant interest for researchers and drug development professionals exploring new chemical entities with potential therapeutic applications.

This technical guide provides a comprehensive overview of the essential analytical techniques for the definitive characterization of this compound, including its synthesis, spectroscopic analysis, and physical properties. The methodologies described herein are grounded in established principles and are designed to ensure the unequivocal identification and purity assessment of the compound, a critical step in any drug discovery and development pipeline.

Synthesis via Reductive Amination: A Robust and Efficient Approach

The most common and efficient method for the synthesis of this compound is the reductive amination of thiophene-2-carboxaldehyde with benzylamine. This one-pot reaction proceeds through the formation of an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. Sodium borohydride is a commonly used reducing agent for this transformation due to its selectivity and mild reaction conditions.[4]

Synthetic Workflow

A Thiophene-2-carboxaldehyde + Benzylamine B Imine Formation (Methanol, rt) A->B C Intermediate Imine B->C D Reduction (Sodium Borohydride) C->D E This compound D->E

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carboxaldehyde (1.0 equivalent) and benzylamine (1.0 equivalent) in methanol.

  • Imine Formation: Stir the solution at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH4) (1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition of sodium borohydride, remove the ice bath and allow the reaction to stir at room temperature for an additional 4-6 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization: Elucidating the Molecular Structure

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound. This typically involves Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

Principle: ¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol: ¹H NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

Expected ¹H NMR Spectral Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20-7.40m5HPhenyl-H
~7.15dd1HThiophene-H5
~6.95dd1HThiophene-H3
~6.90dd1HThiophene-H4
~3.90s2HThiophene-CH₂
~3.80s2HBenzyl-CH₂
~2.00br s1HN-H

Principle: ¹³C NMR spectroscopy provides information on the number of different types of carbon atoms and their chemical environment.

Experimental Protocol: ¹³C NMR Data Acquisition

  • Sample Preparation: Dissolve 20-50 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire the ¹³C NMR spectrum on a 100 MHz or higher field NMR spectrometer with proton decoupling.

Expected ¹³C NMR Spectral Data:

Chemical Shift (δ) ppmAssignment
~143.0Thiophene-C2
~140.0Phenyl-C1 (quaternary)
~128.5Phenyl-C3/C5 or C2/C6
~128.3Phenyl-C2/C6 or C3/C5
~127.0Phenyl-C4
~126.8Thiophene-C5
~125.0Thiophene-C4
~124.5Thiophene-C3
~54.0Benzyl-CH₂
~48.0Thiophene-CH₂
Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of specific functional groups. It is a powerful tool for identifying the presence of key functional groups.

Experimental Protocol: ATR-FTIR Data Acquisition

  • Sample Preparation: Place a small amount of the purified liquid or solid sample directly on the diamond crystal of the ATR accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
~3300-3400Medium, sharpN-H stretch (secondary amine)
~3100-3000MediumAromatic C-H stretch (phenyl and thiophene)
~2920, 2850MediumAliphatic C-H stretch (CH₂)
~1600, 1495, 1450Medium-StrongC=C stretch (aromatic rings)
~1250MediumC-N stretch
~700-800StrongC-H out-of-plane bending (aromatic substitution)
Mass Spectrometry (MS)

Principle: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the molecular formula. Tandem mass spectrometry (MS/MS) provides information on the fragmentation pattern, which can aid in structural elucidation.

Experimental Protocol: ESI-HRMS Data Acquisition

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).

Expected Mass Spectrometry Data:

  • Molecular Ion: The protonated molecule [M+H]⁺ is expected at m/z 204.0841 for the molecular formula C₁₂H₁₄NS⁺.

  • Major Fragment Ions: The fragmentation of N-benzylamines is often characterized by cleavage of the benzylic C-N bond. Expected fragment ions include the tropylium ion (m/z 91) from the benzyl group and the thiophenylmethyl cation (m/z 97).

Physical Properties

The physical properties of this compound are important for its handling, storage, and formulation.

PropertyValueReference
CAS Number 73325-61-8[3]
Molecular Formula C₁₂H₁₃NS[3]
Molecular Weight 203.30 g/mol [3]
Appearance Not Available[3]
Melting Point Not Available[5]
Boiling Point Not Available[5]
Storage Temperature 2-8°C[3]

Overall Characterization Workflow

A Synthesized & Purified This compound B Spectroscopic Analysis A->B G Physical Property Determination A->G C ¹H & ¹³C NMR B->C D FT-IR B->D E HRMS B->E F Structural Confirmation C->F D->F E->F H Purity & Identity Verified F->H G->H

Caption: A comprehensive workflow for the characterization of this compound.

Conclusion

The thorough characterization of this compound, as outlined in this guide, is a prerequisite for its advancement in any research and development program. By employing a combination of robust synthesis via reductive amination and comprehensive spectroscopic analysis (NMR, IR, and MS), researchers can ensure the structural integrity and purity of this promising molecule. These rigorous analytical practices form the foundation of scientific integrity and are paramount to the successful development of novel therapeutics.

References

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ChemSynthesis. (2025). N,N-dibenzyl-1-thiophen-2-ylmethanamine. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Chart. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Chiririwa, H., et al. (2012). N-(4-{(E)-[(thiophen-2-yl)methyl]iminomethyl}benzylidene)methanamine. Acta Crystallographica Section E: Structure Reports Online, 68(1), o133.
  • MDPI. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Retrieved from [Link]

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  • Royal Society of Chemistry. (n.d.). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Retrieved from [Link]

  • Heinze, T., et al. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Merino, P., et al. (1998). (1R,2S)-N-Benzyl-N-[(2,2-dimethyl-1,3-dioxolan-4-yl)-(2-thienyl)methyl] Hydroxylamine. Molecules, 3(5), M85.
  • ResearchGate. (n.d.). Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts. Retrieved from [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

  • International Laboratory USA. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2018). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Retrieved from [Link]

  • Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • NIST. (n.d.). Benzenemethanamine, N-phenyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Asare, S. O., et al. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.
  • Zhang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6549.
  • ResearchGate. (n.d.). Proposed mass fragmentation pattern of 2-furyl{4-[4-(1-piperidinylsulfonyl)benzyl]-1-piperazinyl}methanone (5c). Retrieved from [Link]

  • MDPI. (2018). Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. Retrieved from [Link]

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N-Benzyl-1-(thiophen-2-yl)methanamine CAS number 73325-61-8

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Benzyl-1-(thiophen-2-yl)methanamine (CAS 73325-61-8)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: A Molecule of Dual Identity

This compound is a secondary amine that holds a notable position at the intersection of synthetic chemistry and clinical research. Identified by CAS Number 73325-61-8, this compound is structurally defined by a thiophene ring connected to a benzylamine moiety via a methylene bridge.[1] While a seemingly straightforward molecule, it is more widely recognized in the biomedical field under the synonyms Tifacogin and SC-59735.[1][2] As Tifacogin, it is the active component of a recombinant form of human Tissue Factor Pathway Inhibitor (TFPI), a protein investigated for its anticoagulant properties in the treatment of severe sepsis.[3][4]

This guide provides a comprehensive technical overview of this compound, moving from its fundamental physicochemical properties and synthesis to its significant, albeit complex, biological context. The aim is to furnish researchers with the necessary knowledge to synthesize, characterize, and strategically evaluate this molecule and its derivatives in a drug discovery and development setting.

Physicochemical and Spectroscopic Profile

Physical and Chemical Properties

The following table summarizes the key computed and reported properties for this compound.

PropertyValueSource
CAS Number 73325-61-8[1]
Molecular Formula C₁₂H₁₃NS[1]
Molecular Weight 203.31 g/mol [1]
IUPAC Name 1-phenyl-N-(thiophen-2-ylmethyl)methanamine[1]
Synonyms Tifacogin, SC-59735, Benzyl(thiophen-2-ylmethyl)amine[1][2]
Storage Temperature 2-8°C[2]
XLogP3-AA 2.5[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 4[1]
Topological Polar Surface Area 40.3 Ų[1]
Expected Spectroscopic Characteristics

For a researcher synthesizing this molecule, confirmation of its structure is paramount. Based on its constituent functional groups, the following spectral characteristics are expected:

  • ¹H NMR: The proton NMR spectrum should be highly characteristic. One would expect to see distinct signals for the aromatic protons of the benzyl group (typically between 7.2-7.4 ppm), the three protons of the thiophene ring (appearing as multiplets between 6.9-7.2 ppm), two sharp singlets for the two different methylene (-CH₂-) groups (likely in the 3.7-4.0 ppm range), and a broad singlet for the amine proton (-NH-) whose chemical shift is dependent on solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the 10 unique carbon atoms in the aromatic and methylene regions. The carbons of the benzyl and thiophene rings would appear in the downfield region (~125-140 ppm), while the two methylene carbons would be found further upfield (~45-55 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum should display a characteristic N-H stretching vibration for the secondary amine around 3300-3500 cm⁻¹. C-H stretches for the aromatic rings will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches for the methylene groups will be just below 3000 cm⁻¹. Characteristic C=C stretching bands for the aromatic rings will appear in the 1450-1600 cm⁻¹ region.

  • Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would reveal the molecular ion peak [M]⁺ or [M+H]⁺ at m/z 203 or 204, respectively, confirming the molecular weight. Key fragmentation patterns would likely include the loss of the benzyl group (m/z 91) or the thiophen-2-ylmethyl group (m/z 97).

Synthesis and Mechanism: Reductive Amination

The most direct and widely used method for preparing secondary amines like this compound is reductive amination . This "one-pot" or two-step process is highly efficient and relies on the initial formation of an imine from an aldehyde and a primary amine, followed by its immediate reduction to the corresponding amine.[5]

The Causality of the Reaction

The core of this synthesis involves the reaction between thiophene-2-carboxaldehyde and benzylamine .[6]

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the benzylamine nitrogen on the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde. This forms a hemiaminal intermediate which readily dehydrates to form the N-benzyl-1-(thiophen-2-yl)methanimine (an imine or Schiff base). This step is often acid-catalyzed to facilitate the dehydration of the hemiaminal.

  • Reduction: A reducing agent is introduced to selectively reduce the C=N double bond of the imine. The choice of reducing agent is critical. A mild hydride donor like sodium borohydride (NaBH₄) or, more preferably, sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is used. STAB is particularly advantageous as it is less basic, more tolerant of acidic conditions (which favor imine formation), and selectively reduces the imine in the presence of the unreacted aldehyde, minimizing the side-production of benzyl alcohol.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_workup Workup & Purification Thio Thiophene-2- carboxaldehyde Mix 1. Mix in Solvent (e.g., Methanol, DCE) Thio->Mix BnNH2 Benzylamine BnNH2->Mix Imine 2. Imine Formation (Acid Catalyst optional) Mix->Imine Intermediate: Hemiaminal Reduce 3. Add Reducing Agent (e.g., NaBH(OAc)₃) Imine->Reduce Intermediate: Imine Quench 4. Quench Reaction Reduce->Quench Crude Product Extract 5. Liquid-Liquid Extraction Quench->Extract Purify 6. Column Chromatography Extract->Purify Product Final Product: This compound Purify->Product Purity >95%

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for reductive amination.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxaldehyde (1.0 eq) and benzylamine (1.05 eq) to a suitable solvent such as methanol or 1,2-dichloroethane (DCE) (approx. 0.1 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aldehyde. For less reactive substrates, a catalytic amount of acetic acid can be added.

  • Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for an additional 12-18 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

  • Workup (Quenching): Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude oil or solid is then purified by flash column chromatography on silica gel to yield the pure this compound.

Analytical Characterization for Quality Control

Ensuring the identity, purity, and integrity of the synthesized compound is a non-negotiable step in any research, particularly for compounds intended for biological screening. A multi-pronged analytical approach provides a self-validating system of quality control.

Analytical_QC_Workflow cluster_primary Primary Analysis cluster_secondary Secondary Analysis (If Required) Start Synthesized Crude Product TLC TLC Analysis (Purity Check) Start->TLC NMR ¹H & ¹³C NMR (Structural Confirmation) TLC->NMR Homogeneous Spot MS Mass Spectrometry (Molecular Weight) NMR->MS Correct Structure HPLC HPLC (Quantitative Purity) MS->HPLC Further Purity >98%? IR FT-IR (Functional Groups) MS->IR Functional Group Check Final Qualified Compound (Purity & Identity Confirmed) MS->Final Correct Mass HPLC->Final IR->Final

Caption: A typical analytical workflow for compound quality control (QC).

  • Chromatography (TLC/HPLC): TLC is used for rapid, real-time monitoring of the reaction. High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the quantitative purity of the final compound, which should typically exceed 95% for use in biological assays.

  • Nuclear Magnetic Resonance (NMR): As detailed in section 1.2, ¹H and ¹³C NMR are the most powerful tools for unambiguous structural elucidation. The spectra serve as a definitive fingerprint of the molecule.

  • Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight, corroborating the successful synthesis of the target compound.

Biological Context and Potential Applications

The true significance of this compound for drug development professionals lies in its history as Tifacogin .

Tifacogin: An Inhibitor of the Coagulation Cascade

Severe sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often leading to widespread inflammation and activation of the coagulation system. A key initiator of this is the expression of Tissue Factor (TF) on cell surfaces, which triggers the extrinsic coagulation pathway.[7]

Tifacogin is a recombinant form of the endogenous Tissue Factor Pathway Inhibitor (TFPI). Its mechanism is to potently inhibit coagulation by forming an inert, quaternary complex with Factor Xa, Tissue Factor, and Factor VIIa.[3] This action effectively shuts down the primary trigger for thrombin generation and fibrin formation.[7]

Biological_Mechanism TF Tissue Factor (TF) FX Factor X TF->FX binds FVIIa FVIIa Factor VIIa FVIIa->FX FXa Factor Xa FX->FXa activates Thrombin Thrombin FXa->Thrombin activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin (Clot) Thrombin->Fibrin activates Fibrinogen Fibrinogen Fibrinogen->Fibrin Tifacogin Tifacogin (TFPI) Tifacogin->TF Inhibits Complex Tifacogin->FXa Inhibits

Caption: Mechanism of Tifacogin in the extrinsic coagulation pathway.

Clinical Trials and Future Directions

Despite a strong preclinical rationale, a large-scale Phase III clinical trial of Tifacogin in patients with severe sepsis and high coagulation activity (elevated INR) did not demonstrate a statistically significant reduction in 28-day all-cause mortality compared to placebo.[7] Furthermore, the treatment was associated with an increased risk of bleeding.[3]

While the clinical development of Tifacogin for sepsis was halted, the story provides critical insights for researchers:

  • Scaffold Potential: The this compound core is a validated pharmacophore capable of being developed into a biologically active agent.

  • Target Re-evaluation: The failure in sepsis does not preclude the scaffold's utility against other targets. The thiophene ring is a well-known "privileged" structure in medicinal chemistry, present in numerous approved drugs, while the N-benzylamine motif is also common in bioactive molecules.

  • Lessons in Drug Development: The Tifacogin story is a powerful case study in the complexities of targeting multifactorial diseases like sepsis and the critical importance of the therapeutic window between efficacy and toxicity.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for this compound. However, based on its structure as a secondary aromatic amine, the following precautions, derived from related compounds like benzylamine, should be strictly followed:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and splash-proof safety goggles at all times.

  • Handling: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors. Avoid contact with skin, eyes, and clothing.

  • Hazards: Assumed to be harmful if swallowed or in contact with skin. May cause skin irritation or burns and serious eye damage.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area (recommended 2-8°C) away from incompatible materials such as strong oxidizing agents and acids.[2]

Conclusion

This compound (CAS 73325-61-8) is more than a simple chemical intermediate. It is a molecule with a significant clinical research history as Tifacogin, providing a rich context for its study. Its synthesis via reductive amination is robust and accessible, and its structure can be definitively confirmed through standard analytical techniques. While its journey as a sepsis therapeutic has concluded, the underlying molecular scaffold remains a person of interest. For the medicinal chemist and drug development professional, it represents a well-characterized starting point for new derivatization campaigns, leveraging the privileged thiophene and benzylamine structures to explore novel biological targets and therapeutic applications.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 961320, Tifacogin. PubChem. Retrieved January 16, 2026, from [Link]

  • [No Author]. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved January 16, 2026, from [Link]

  • Gómez-Cárdenas, C., et al. (2014). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI. Retrieved January 16, 2026, from [Link]

  • [No Author]. (n.d.). Reductive Amination of Benzaldehyde. Scribd. Retrieved January 16, 2026, from [Link]

  • Huckabee, B. K., et al. (2002). Preparation of N-benzylamines. Google Patents.
  • Reyes-González, M. A., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences. Retrieved January 16, 2026, from [Link]

  • Abraham, E., et al. (2003). Efficacy and Safety of Tifacogin (Recombinant Tissue Factor Pathway Inhibitor) in Severe Sepsis: A Randomized Controlled Trial. ResearchGate. Retrieved January 16, 2026, from [Link]

  • Abraham, E., et al. (2003). Efficacy and safety of tifacogin (recombinant tissue factor pathway inhibitor) in severe sepsis: a randomized controlled trial. JAMA. Retrieved January 16, 2026, from [Link]

  • USAN Council. (1999). List No.421. New names. Tifacogin. Clinical Pharmacology & Therapeutics. Retrieved January 16, 2026, from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of N-Benzyl-1-(thiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure of N-Benzyl-1-(thiophen-2-yl)methanamine, a secondary amine incorporating both a benzyl and a thiophene moiety. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It details the synthesis, structural elucidation, and spectroscopic characterization of the title compound. A robust, field-proven protocol for its synthesis via reductive amination is presented, alongside a thorough analysis of its expected spectroscopic signatures (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry). The guide emphasizes the causality behind experimental choices and provides a framework for the self-validation of the described protocols.

Introduction

This compound (CAS No. 73325-61-8) is a molecule of significant interest due to the presence of two key pharmacophores: the thiophene ring and the benzylamine group.[1] Thiophene derivatives are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The benzylamine scaffold is also prevalent in numerous biologically active compounds. The combination of these two moieties in a single molecule presents a promising scaffold for the development of novel therapeutic agents. A thorough understanding of its molecular structure is paramount for elucidating its structure-activity relationships (SAR) and for the rational design of new derivatives. This guide provides a detailed exploration of its synthesis and structural characterization.

Molecular Structure and Properties

This compound has the chemical formula C₁₂H₁₃NS and a molecular weight of 203.30 g/mol .[1] The molecule consists of a central secondary amine nitrogen atom bonded to a benzyl group and a thiophen-2-ylmethyl group. The presence of both aromatic and heteroaromatic rings, along with the flexible methylene bridges, dictates its three-dimensional conformation and potential interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₃NS[1]
Molecular Weight 203.30 g/mol [1]
CAS Number 73325-61-8[1]
Appearance Not Available[1]
Storage Temperature 2-8°C[1]

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is through the reductive amination of thiophene-2-carboxaldehyde with benzylamine. This two-step, one-pot reaction involves the initial formation of an imine intermediate, which is then reduced in situ to the desired secondary amine. Sodium borohydride is a commonly used and effective reducing agent for this transformation due to its selectivity and mild reaction conditions.

Reaction Pathway

Reductive Amination Figure 1: Synthesis of this compound Thiophene_aldehyde Thiophene-2-carboxaldehyde Imine N-(thiophen-2-ylmethylene)benzylamine (Imine Intermediate) Thiophene_aldehyde->Imine + Benzylamine Benzylamine Benzylamine Benzylamine->Imine Product This compound Imine->Product + [H] H2O - H₂O Imine->H2O NaBH4 NaBH4 / MeOH NaBH4->Product

Caption: Synthetic route via reductive amination.

Experimental Protocol

This protocol is a self-validating system, where successful synthesis and purification can be confirmed at each stage by thin-layer chromatography (TLC) and subsequent spectroscopic analysis.

Materials:

  • Thiophene-2-carboxaldehyde (1.0 eq)

  • Benzylamine (1.0 eq)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Imine Formation:

    • To a solution of thiophene-2-carboxaldehyde (1.0 eq) in methanol (0.2 M) in a round-bottom flask equipped with a magnetic stirrer, add benzylamine (1.0 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the formation of the imine by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The consumption of the aldehyde and the appearance of a new, less polar spot corresponding to the imine should be observed.

  • Reduction:

    • Cool the reaction mixture to 0°C using an ice bath.

    • Slowly add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C. Causality: The slow, portion-wise addition of NaBH₄ is crucial to control the exothermic reaction and prevent the reduction of any unreacted aldehyde.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Work-up and Extraction:

    • Quench the reaction by the slow addition of water at 0°C.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Partition the residue between dichloromethane and water.

    • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

    • Combine the organic extracts and wash with saturated aqueous NaHCO₃ solution, followed by brine. Trustworthiness: The bicarbonate wash removes any acidic impurities, and the brine wash aids in the removal of water from the organic layer.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as an oil or low-melting solid.

Spectroscopic Characterization and Structural Elucidation

The molecular structure of the synthesized this compound can be unequivocally confirmed by a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity of atoms in a molecule. The expected ¹H and ¹³C NMR chemical shifts are summarized below.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Rationale for Assignment
NH ~1.5 - 2.5 (br s, 1H)-Broad singlet, chemical shift is concentration and solvent dependent.
Thiophene-H3 ~6.90 (dd, 1H)~124.8Doublet of doublets, coupled to H4 and H5.
Thiophene-H4 ~6.95 (t, 1H)~126.5Triplet, coupled to H3 and H5.
Thiophene-H5 ~7.20 (dd, 1H)~125.0Doublet of doublets, coupled to H3 and H4.
Thiophene-CH₂ ~3.90 (s, 2H)~48.0Singlet, adjacent to the thiophene ring.
Benzyl-CH₂ ~3.80 (s, 2H)~54.0Singlet, adjacent to the phenyl ring.
Benzyl-ArH ~7.25 - 7.40 (m, 5H)~127.0 - 128.5Multiplet integrating to 5 protons of the benzyl ring.
Thiophene-C2 -~144.0Quaternary carbon attached to the methylene group.
Benzyl-Cipso -~140.0Quaternary carbon of the benzyl ring attached to the methylene group.

Note: Predicted chemical shifts are based on analogous structures and general principles of NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Vibrational Mode Expected Frequency (cm⁻¹) Intensity
N-H Stretch (secondary amine) 3300 - 3500Weak - Medium
Aromatic C-H Stretch 3000 - 3100Medium
Aliphatic C-H Stretch (CH₂) 2850 - 2960Medium
C=C Stretch (Aromatic/Thiophene) 1450 - 1600Medium - Strong
C-N Stretch 1020 - 1250Medium

Note: Expected frequencies are based on characteristic absorption ranges for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the expected molecular ion peak [M]⁺ would be observed at m/z = 203. A high-resolution mass spectrum (HRMS) would confirm the elemental composition. Common fragmentation patterns would involve the cleavage of the benzylic C-N bond to give fragments at m/z 91 (tropylium ion) and m/z 112, or cleavage of the thiophen-2-ylmethyl C-N bond to give fragments at m/z 97 (thienylmethyl cation) and m/z 106.

Crystallography

While no crystal structure for this compound is currently available in the public domain, single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the overall three-dimensional conformation of the molecule in the solid state. For related thiophene-containing compounds, crystallographic studies have been instrumental in confirming their molecular geometry.[2]

Logical Workflow for Structural Analysis

Structural Analysis Workflow Figure 2: Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Reductive Amination Purification Column Chromatography Synthesis->Purification NMR ¹H & ¹³C NMR Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Structure Proposed Structure NMR->Structure FTIR->Structure MS->Structure Confirmation Confirmed Molecular Structure Structure->Confirmation

Sources

An In-depth Technical Guide to Benzyl(thiophen-2-ylmethyl)amine

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis, properties, and therapeutic potential of Benzyl(thiophen-2-ylmethyl)amine, a heterocyclic amine with notable applications in medicinal chemistry.

Introduction: The Thiophene Scaffold in Modern Drug Discovery

The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, stands as a "privileged pharmacophore" in medicinal chemistry. Its structural and electronic similarity to a benzene ring allows it to act as a bioisostere, a molecular mimic that can enhance a drug's interaction with its biological target, improve its pharmacokinetic profile, or reduce metabolic liabilities. This unique characteristic has led to the incorporation of the thiophene moiety into a multitude of FDA-approved drugs across a wide spectrum of therapeutic areas, including oncology, infectious diseases, and neurology. The versatility of the thiophene scaffold makes its derivatives, such as Benzyl(thiophen-2-ylmethyl)amine, subjects of significant interest in the ongoing quest for novel and more effective therapeutic agents.

Section 1: Nomenclature and Physicochemical Properties

IUPAC Name and Structural Elucidation

The correct and systematically generated IUPAC name for the compound is Benzyl(thiophen-2-ylmethyl)amine . It is also frequently indexed under other systematic names such as N-Benzyl-1-(thiophen-2-yl)methanamine and 1-Phenyl-N-(thiophen-2-ylmethyl)methanamine.

Structure:

Figure 1. Chemical structure of Benzyl(thiophen-2-ylmethyl)amine.

Physicochemical and Spectroscopic Data

A comprehensive understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The data presented below has been compiled from peer-reviewed literature and chemical databases.

PropertyValueSource
IUPAC Name Benzyl(thiophen-2-ylmethyl)amineN/A
CAS Number 73325-61-8[1]
Molecular Formula C₁₂H₁₃NS[1]
Molecular Weight 203.31 g/mol [1]
Appearance Yellow oil[2]
Storage Temperature 2-8°C[3]

NMR Spectroscopic Data:

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural confirmation of organic molecules. The following ¹H and ¹³C NMR data were reported in deuterated chloroform (CDCl₃).[2]

¹H NMR (400 MHz, CDCl₃):

  • δ 7.37 – 7.21 (m, 6H, Ar-H): This multiplet corresponds to the five protons of the benzyl ring and one of the thiophene ring protons.

  • δ 7.03 – 6.86 (m, 2H, Ar-H): This multiplet represents the remaining two protons of the thiophene ring.

  • δ 4.00 (s, 2H, CH₂): This singlet is assigned to the methylene protons adjacent to the thiophene ring.

  • δ 3.84 (s, 2H, CH₂): This singlet is assigned to the benzylic methylene protons.

  • δ 1.70 (s, 1H, NH): This singlet corresponds to the amine proton.

¹³C NMR (101 MHz, CDCl₃):

  • δ 144.24, 140.06, 128.57, 128.34, 127.17, 126.75, 125.06, 124.55: These signals correspond to the carbon atoms of the aromatic rings.

  • δ 52.89, 47.67: These signals are assigned to the two methylene bridge carbons.

Section 2: Synthesis Methodology

The most direct and efficient method for the synthesis of Benzyl(thiophen-2-ylmethyl)amine is through a one-pot reductive amination reaction. This method involves the condensation of an aldehyde (2-thiophenecarboxaldehyde) with a primary amine (benzylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

Causality of Experimental Choices

Reductive amination is a cornerstone of amine synthesis due to its high efficiency and the ready availability of starting materials.[4] The choice of reagents and conditions is critical for maximizing yield and purity.

  • Reactants: 2-thiophenecarboxaldehyde and benzylamine are the logical starting materials, directly providing the two key structural motifs of the target molecule.

  • Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation. It is selective for the reduction of the imine intermediate in the presence of the aldehyde starting material, which is crucial for preventing the unwanted formation of the corresponding alcohol.[5]

  • Solvent: Methanol is often chosen as the solvent as it readily dissolves the reactants and the sodium borohydride.

Detailed Experimental Protocol: Reductive Amination

The following protocol is a representative procedure for the synthesis of Benzyl(thiophen-2-ylmethyl)amine.

Materials:

  • 2-Thiophenecarboxaldehyde

  • Benzylamine

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and filtration

Procedure:

  • To a solution of 2-thiophenecarboxaldehyde (1.0 eq) in methanol, add benzylamine (1.0 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 10-12 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure Benzyl(thiophen-2-ylmethyl)amine as a yellow oil.[2]

Synthesis_Workflow Thiophene_Aldehyde 2-Thiophenecarboxaldehyde Condensation Condensation (Methanol, RT) Thiophene_Aldehyde->Condensation Benzylamine Benzylamine Benzylamine->Condensation Imine Imine Intermediate Reduction In situ Reduction (0°C to RT) Imine->Reduction NaBH4 NaBH₄ NaBH4->Reduction Product Benzyl(thiophen-2-ylmethyl)amine Condensation->Imine Workup Aqueous Workup & Extraction Reduction->Workup Purification Column Chromatography Workup->Purification Purification->Product

Figure 2. Reductive amination synthesis workflow.

Section 3: Applications in Drug Development

The structural features of Benzyl(thiophen-2-ylmethyl)amine, namely the presence of a thiophene ring and a benzylamine moiety, make it and its derivatives attractive candidates for drug discovery programs.

Tifacogin: A Case Study in Sepsis

Benzyl(thiophen-2-ylmethyl)amine is also known by the non-proprietary name Tifacogin . Tifacogin is a recombinant form of Tissue Factor Pathway Inhibitor (TFPI) that was investigated as a potential treatment for severe sepsis.[6][7]

Sepsis is a life-threatening condition characterized by a dysregulated host response to infection, often leading to widespread inflammation, blood clotting, and organ failure. A key trigger in the coagulation cascade during sepsis is the expression of Tissue Factor (TF).[8][9] TF, upon binding to Factor VIIa, initiates a series of enzymatic reactions that ultimately lead to the formation of thrombin and fibrin clots.

Mechanism of Action: Tissue Factor Pathway Inhibitor (TFPI), the endogenous counterpart of Tifacogin, is a natural anticoagulant that plays a crucial role in downregulating the TF-initiated coagulation cascade. It does so by directly inhibiting the Factor Xa and the TF-Factor VIIa complex.[8] The therapeutic rationale behind the development of Tifacogin was to supplement the body's natural TFPI levels to control the excessive coagulation seen in severe sepsis.

Sepsis_Coagulation_Pathway Sepsis Sepsis (Infection) TF Tissue Factor (TF) Expression Sepsis->TF TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa binds FVIIa Factor VIIa FVIIa->TF_FVIIa FXa Factor Xa TF_FVIIa->FXa activates FX Factor X FX->FXa Thrombin Thrombin FXa->Thrombin activates Prothrombin Prothrombin Prothrombin->Thrombin Fibrin Fibrin Clot Thrombin->Fibrin activates Fibrinogen Fibrinogen Fibrinogen->Fibrin Tifacogin Tifacogin (TFPI) Tifacogin->TF_FVIIa inhibits Tifacogin->FXa inhibits

Figure 3. Tifacogin's role in the coagulation cascade.

Clinical Trial Outcomes: A large, randomized, double-blind, placebo-controlled Phase III clinical trial was conducted to evaluate the efficacy and safety of Tifacogin in patients with severe sepsis. The study found that treatment with Tifacogin did not result in a statistically significant reduction in 28-day all-cause mortality in the overall patient population with severe sepsis and a high International Normalized Ratio (INR).[6] Furthermore, Tifacogin administration was associated with an increased risk of bleeding.[6] Consequently, the development of Tifacogin for the treatment of severe sepsis was discontinued.

Section 4: Conclusion and Future Perspectives

Benzyl(thiophen-2-ylmethyl)amine is a readily synthesizable compound with a well-defined structure and properties. Its journey as Tifacogin in the challenging landscape of sepsis drug development underscores the complexities of translating a sound biological rationale into clinical success. While Tifacogin itself did not meet its primary endpoint, the knowledge gained from its development has contributed to the broader understanding of the pathophysiology of sepsis.

For researchers, Benzyl(thiophen-2-ylmethyl)amine and its derivatives remain valuable scaffolds for the design of new molecules targeting a range of biological processes. The thiophene and benzylamine moieties offer numerous opportunities for chemical modification to explore new structure-activity relationships and develop novel therapeutic agents for various diseases.

References

  • Abraham, E., Reinhart, K., Opal, S., et al. (2003). Efficacy and Safety of Tifacogin (Recombinant Tissue Factor Pathway Inhibitor) in Severe Sepsis: A Randomized Controlled Trial. JAMA, 290(2), 238–247. [Link]

  • PubMed. (2003). Efficacy and safety of tifacogin (recombinant tissue factor pathway inhibitor) in severe sepsis: a randomized controlled trial. JAMA, 290(2), 238-47. [Link]

  • Drugs.com. (2002). Tifacogin (Chiron Corp/Pharmacia Corp). Drugs, 62(1), 137-40. [Link]

  • Ovid. (2003). Efficacy and Safety of Tifacogin (Recombinant Tissue Factor Pathway Inhibitor) in Severe Sepsis. JAMA, 290(2), 238-247. [Link]

  • Arkivoc. (2008). Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. ARKIVOC, 2008(ix), 42-51. [Link]

  • MDPI. (2021). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Molecules, 26(14), 4333. [Link]

  • Anticancer Research. (2021). Thromboinflammation in Sepsis and Heparin: A Review of Literature and Pathophysiology. Anticancer Research, 41(10), 4781-4789. [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information - The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones. Retrieved from [Link]

  • QxMD. (2003). Efficacy and safety of tifacogin (recombinant tissue factor pathway inhibitor) in severe sepsis: a randomized controlled trial. JAMA, 290(2), 238-247. [Link]

  • The Royal Society of Chemistry. (2019). Supplementary Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of N-Benzyl-1-(thiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Benzyl-1-(thiophen-2-yl)methanamine, a secondary amine incorporating both a benzyl and a thiophene moiety. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, characterization, and potential significance. The structural combination of the thiophene ring, a well-known pharmacophore, and the benzyl group suggests its potential as a scaffold in medicinal chemistry.

Introduction

This compound (CAS No. 73325-61-8) is a compound of interest due to the prevalence of its constituent functional groups in a wide array of biologically active molecules.[1] The thiophene ring is a versatile heterocyclic scaffold found in numerous pharmaceuticals, exhibiting a broad spectrum of activities including antimicrobial, anti-inflammatory, and anticancer properties.[1] Similarly, the N-benzyl group is a common feature in pharmacologically active compounds, often contributing to receptor binding and modulating pharmacokinetic properties. The synthesis of this compound, therefore, serves as a valuable case study in the preparation of substituted amines with potential applications in drug discovery and materials science.

Core Synthetic Strategy: Reductive Amination

The most direct and widely employed method for the synthesis of this compound is the reductive amination of thiophene-2-carboxaldehyde with benzylamine. This robust and versatile reaction proceeds in two conceptual steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.

Reductive Amination Workflow cluster_reactants Reactants Thiophene_aldehyde Thiophene-2-carboxaldehyde Imine N-((thiophen-2-yl)methylidene)benzenemethanamine (Imine Intermediate) Thiophene_aldehyde->Imine + Benzylamine - H2O Benzylamine Benzylamine Benzylamine->Imine Final_Product This compound Imine->Final_Product + [H] Reducing_Agent Reducing Agent (e.g., NaBH4, H2/Catalyst) Reducing_Agent->Imine

Figure 1: General workflow for the synthesis of this compound via reductive amination.

This one-pot approach is highly efficient as it obviates the need for isolation of the often-unstable imine intermediate. The choice of reducing agent is critical and dictates the specific reaction conditions.

Experimental Protocol: Reductive Amination using Sodium Borohydride

This protocol describes a reliable method for the synthesis of this compound using sodium borohydride as the reducing agent. This method is favored for its operational simplicity and the mild reaction conditions.

Materials:

  • Thiophene-2-carboxaldehyde (1.0 eq)

  • Benzylamine (1.0 eq)

  • Sodium Borohydride (NaBH₄) (1.5 eq)

  • Methanol (solvent)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carboxaldehyde (1.0 eq) and benzylamine (1.0 eq) in methanol. Stir the solution at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise to the stirred solution. The addition should be slow to control the evolution of hydrogen gas.

  • Reaction: After the addition of sodium borohydride is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 3-4 hours, or until TLC analysis indicates the complete consumption of the imine.

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane to extract the product.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent, to yield the pure product as an oil.

Physicochemical Properties and Characterization

The accurate identification and characterization of the synthesized this compound are paramount for ensuring its purity and structural integrity. The following data provides a summary of its key physicochemical properties and expected spectroscopic characteristics.

PropertyValue
Molecular Formula C₁₂H₁₃NS
Molecular Weight 203.31 g/mol
CAS Number 73325-61-8
Appearance Expected to be a colorless to pale yellow oil
Boiling Point Not definitively reported, expected to be high
Solubility Soluble in common organic solvents like methanol, ethanol, and dichloromethane
Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is a critical tool for confirming the structure. The expected signals would include:

  • A singlet for the benzylic protons of the benzyl group.

  • A singlet for the methylene protons adjacent to the thiophene ring.

  • A multiplet in the aromatic region corresponding to the protons of the phenyl group.

  • Distinct signals in the aromatic region characteristic of the protons on the thiophene ring.

  • A broad singlet corresponding to the N-H proton of the secondary amine, which is exchangeable with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would further corroborate the structure with expected signals for:

  • The two distinct methylene carbons.

  • The carbons of the phenyl ring.

  • The carbons of the thiophene ring.

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for:

  • N-H stretching of the secondary amine.

  • Aromatic C-H stretching.

  • Aliphatic C-H stretching.

  • C=C stretching of the aromatic rings.

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (m/z = 203.31).

Biological and Pharmacological Context

While specific biological activity studies on this compound are not extensively reported in publicly available literature, its structural components are of significant interest in medicinal chemistry. For instance, N-benzyl derivatives have been investigated as inhibitors of various enzymes and as ligands for a range of receptors.[2] Thiophene-containing compounds are known to possess a wide array of pharmacological activities.[1] Therefore, this compound represents a valuable scaffold for the development of novel therapeutic agents, and its synthesis is a key step in enabling such exploratory research.

Conclusion

This technical guide has detailed the synthesis, characterization, and potential significance of this compound. The reductive amination of thiophene-2-carboxaldehyde with benzylamine provides a reliable and efficient route to this compound. The provided protocol, based on established chemical principles, offers a solid foundation for its preparation in a research setting. The structural motifs present in this compound make it an interesting candidate for further investigation in the fields of medicinal chemistry and materials science.

References

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  • Ghorbani‐Vaghei, R., & Veisi, H. (2013). One-pot Reductive Amination of Carbonyl Compounds with NaBH4-B(OSO3H)3/SiO2 in Acetonitrile and in Solvent-free Condition. Journal of the Indian Chemical Society, 90(9), 1363-1368. [Link]

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  • Zeynizadeh, B., & Rahimi, S. (2008). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Bulletin of the Korean Chemical Society, 29(10), 1944-1946. [Link]

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  • Babiy, S. B., et al. (2008). Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with sodium borohydride-acetic acid system. Arkivoc, 2008(9), 42-51. [Link]

  • Chakraborty, S., Blacque, O., Fox, T., & Berke, H. (2014). Hydrogenation of Imines Catalyzed by Trisphosphine‐Substituted Molybdenum and Tungsten Nitrosyl Hydrides and Co‐Catalytic Acid. Chemistry – An Asian Journal, 9(10), 2896–2907. [Link]

  • Farrell, C., & Fagnou, K. (2016). A family of N-heterocyclic carbene-stabilized borenium ions for metal-free imine hydrogenation catalysis. Chemical Science, 7(1), 580-589. [Link]

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Methodological & Application

synthesis protocols for N-Benzyl-1-(thiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine

Authored by a Senior Application Scientist

Introduction

This compound is a secondary amine featuring both a benzyl group and a thiophene-2-ylmethyl moiety. This structure represents a valuable scaffold in medicinal chemistry and materials science. The thiophene ring is a well-known bioisostere for the benzene ring, often incorporated into drug candidates to modulate physicochemical properties and biological activity. The N-benzyl group is also a common feature in pharmacologically active compounds. Consequently, robust and well-characterized synthetic routes to this molecule are of significant interest to researchers in organic synthesis and drug development.

This document provides detailed, field-tested protocols for the synthesis of this compound (CAS No. 73325-61-8)[1][2]. We will explore two primary, efficient, and scalable synthetic strategies: Reductive Amination and Direct Nucleophilic Substitution . The causality behind experimental choices, from reagent selection to reaction conditions, is explained to provide a deeper understanding of the underlying chemical principles.

Strategic Overview: Retrosynthetic Analysis

A logical disconnection of the target molecule at the C-N bonds reveals two primary synthetic pathways, each utilizing readily available starting materials.

G cluster_0 Retrosynthetic Analysis cluster_1 Starting Materials (Route A) cluster_2 Starting Materials (Route B) TM This compound R1 Route A: Reductive Amination TM->R1 C-N Disconnection R2 Route B: Nucleophilic Substitution TM->R2 C-N Disconnection SM1 Thiophene-2-carboxaldehyde R1->SM1 SM2 Benzylamine R1->SM2 SM3 2-(Chloromethyl)thiophene R2->SM3 SM4 Benzylamine R2->SM4

Caption: Retrosynthetic pathways for this compound.

Protocol 1: Synthesis via Reductive Amination

Reductive amination is arguably the most versatile and widely used method for preparing amines. This "one-pot" or two-step process first involves the condensation of an aldehyde (thiophene-2-carboxaldehyde) with a primary amine (benzylamine) to form a Schiff base (imine) intermediate. This intermediate is then reduced in situ to the desired secondary amine. This method's popularity stems from its high efficiency and the broad availability of starting materials.[3][4]

Principle & Rationale

The key to a successful reductive amination is the choice of reducing agent. The agent must selectively reduce the C=N double bond of the imine without significantly reducing the starting aldehyde. While strong hydrides like lithium aluminum hydride (LiAlH₄) can be used, they require a two-step process (imine formation and isolation first) and stringent anhydrous conditions.[5] Milder, more selective reagents are preferred for direct, one-pot procedures.

  • Sodium Borohydride (NaBH₄): A cost-effective and common choice. It reduces imines faster than aldehydes, but pH control and careful temperature management are often necessary to prevent aldehyde reduction.[3]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): An excellent choice for reductive amination. It is a milder reducing agent than NaBH₄, is not protic, and reacts faster with the protonated iminium ion than with the neutral aldehyde, ensuring high selectivity.

  • Catalytic Hydrogenation (H₂/Catalyst): A very clean method that produces water as the only byproduct. Catalysts like Palladium on Carbon (Pd/C) are highly effective.[6][7][8] This method is ideal for large-scale synthesis but requires specialized hydrogenation equipment.

This protocol will detail the widely accessible method using Sodium Borohydride .

Experimental Workflow: Reductive Amination

G Start Mix Thiophene-2-carboxaldehyde & Benzylamine in Methanol Stir Stir at RT (2-4h) (Imine Formation) Start->Stir Cool Cool to 0°C (Ice Bath) Stir->Cool Add_NaBH4 Add NaBH₄ Portion-wise Cool->Add_NaBH4 Warm Warm to RT Stir Overnight Add_NaBH4->Warm Quench Quench with H₂O Warm->Quench Evap Evaporate Methanol (Rotary Evaporator) Quench->Evap Extract Extract with Ethyl Acetate (3x) Evap->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter Filter & Concentrate Dry->Filter Purify Purify via Column Chromatography Filter->Purify End Characterize Pure Product Purify->End

Caption: Workflow for synthesis via reductive amination.

Detailed Step-by-Step Protocol
  • Imine Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxaldehyde (5.61 g, 50 mmol, 1.0 eq).

    • Dissolve the aldehyde in 100 mL of methanol.

    • Add benzylamine (5.36 g, 5.45 mL, 50 mmol, 1.0 eq) dropwise to the stirred solution at room temperature.

    • Stir the mixture for 2-4 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC).[5]

  • Reduction:

    • Cool the reaction flask to 0 °C using an ice-water bath.

    • Slowly add sodium borohydride (NaBH₄) (2.84 g, 75 mmol, 1.5 eq) portion-wise over 30 minutes. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent the unwanted reduction of the starting aldehyde.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours).

  • Work-up and Isolation:

    • Quench the reaction by carefully adding 50 mL of deionized water.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator to remove most of the methanol.

    • Transfer the remaining aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

    • Combine the organic layers and wash with saturated aqueous sodium chloride (brine) (1 x 50 mL).

    • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

  • Purification:

    • Purify the crude oil by flash column chromatography on silica gel.

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20% EtOAc).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield this compound as a pale yellow oil.

Data Presentation: Reagent Summary
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
Thiophene-2-carboxaldehyde112.145.61 g501.0
Benzylamine107.155.36 g501.0
Sodium Borohydride (NaBH₄)37.832.84 g751.5
Methanol-100 mL-Solvent

Protocol 2: Synthesis via Nucleophilic Substitution

This classic method involves the direct alkylation of benzylamine with an electrophilic thiophene-containing substrate, 2-(chloromethyl)thiophene. This is a standard Sₙ2 reaction where the nucleophilic nitrogen of benzylamine attacks the electrophilic carbon bearing the chlorine atom.

Principle & Rationale

The success of this reaction relies on using a molar excess of the amine or including a non-nucleophilic base. The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the amine starting material, rendering it non-nucleophilic. To ensure the reaction goes to completion, either a second equivalent of benzylamine can be used as a sacrificial base, or an auxiliary base like triethylamine (TEA) or potassium carbonate (K₂CO₃) can be added to scavenge the acid. Using an auxiliary base is generally more atom-economical. Acetonitrile is a common polar aprotic solvent for this type of reaction.[9]

Experimental Workflow: Nucleophilic Substitution

G Start Combine Benzylamine, Triethylamine & Acetonitrile Add_CMT Add 2-(Chloromethyl)thiophene Dropwise Start->Add_CMT Heat Heat to Reflux (6-8 hours) Add_CMT->Heat Cool Cool to RT Heat->Cool Filter Filter off Triethylamine Hydrochloride Salt Cool->Filter Concentrate Concentrate Filtrate (Rotary Evaporator) Filter->Concentrate Dissolve Dissolve Residue in Ethyl Acetate Concentrate->Dissolve Wash Wash with H₂O and Brine Dissolve->Wash Dry Dry over Na₂SO₄ Wash->Dry Filter_Conc Filter & Concentrate Dry->Filter_Conc Purify Purify via Column Chromatography Filter_Conc->Purify End Characterize Pure Product Purify->End

Caption: Workflow for synthesis via nucleophilic substitution.

Detailed Step-by-Step Protocol
  • Reaction Setup:

    • In a 250 mL round-bottom flask fitted with a reflux condenser and magnetic stir bar, combine benzylamine (5.36 g, 5.45 mL, 50 mmol, 1.0 eq) and triethylamine (7.6 mL, 55 mmol, 1.1 eq).

    • Add 100 mL of acetonitrile as the solvent.

    • To this stirred solution, add 2-(chloromethyl)thiophene (6.63 g, 50 mmol, 1.0 eq) dropwise over 15 minutes.

  • Reaction Execution:

    • Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 6-8 hours.

    • Monitor the reaction progress by TLC, observing the disappearance of the starting materials.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature. A white precipitate (triethylamine hydrochloride) will form.

    • Filter the mixture through a pad of Celite to remove the salt, and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • Dissolve the resulting residue in 100 mL of ethyl acetate and transfer to a separatory funnel.

    • Wash the organic solution sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.

  • Purification:

    • Purify the crude product using flash column chromatography on silica gel as described in Protocol 1.

Data Presentation: Reagent Summary
ReagentMW ( g/mol )AmountMoles (mmol)Equiv.
2-(Chloromethyl)thiophene132.616.63 g501.0
Benzylamine107.155.36 g501.0
Triethylamine (TEA)101.197.6 mL551.1
Acetonitrile-100 mL-Solvent

Characterization and Validation

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

TechniqueExpected Results
Formula C₁₂H₁₃NS
Molecular Weight 203.30 g/mol [1]
Appearance Pale yellow oil
¹H NMR (400 MHz, CDCl₃)δ ~7.35-7.20 (m, 6H, Ar-H), ~6.95 (m, 2H, Thiophene-H), ~3.90 (s, 2H, Thiophene-CH₂), ~3.80 (s, 2H, Benzyl-CH₂), ~1.80 (br s, 1H, N-H).
¹³C NMR (100 MHz, CDCl₃)δ ~143 (Ar-C), ~139 (Ar-C), ~128.5 (Ar-CH), ~128.2 (Ar-CH), ~127.0 (Ar-CH), ~126.8 (Th-CH), ~125.0 (Th-CH), ~124.5 (Th-CH), ~53.0 (Benzyl-CH₂), ~48.0 (Thiophene-CH₂).
Mass Spec (ESI+) m/z = 204.08 [M+H]⁺
IR (thin film, cm⁻¹) ~3350 (N-H stretch), 3100-3000 (Aromatic C-H stretch), 2950-2800 (Aliphatic C-H stretch), ~1470 (Thiophene ring stretch).

Safety and Handling

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

  • Benzylamine: Corrosive and causes skin burns and eye damage. It is also a lachrymator. Handle with care.

  • Thiophene Derivatives: Can be irritants and have strong, unpleasant odors.

  • Sodium Borohydride (NaBH₄): Flammable solid that reacts with water and acids to produce flammable hydrogen gas. Add slowly and quench carefully.

  • Solvents: Methanol, acetonitrile, and ethyl acetate are flammable. Keep away from ignition sources.

References

  • Organic Syntheses. N-Benzyl-1-(trimethylsilyl)methanamine. [Link]

  • Indian Academy of Sciences. Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

  • Caltech Authors. Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]

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  • PubChem. N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. [Link]

  • ResearchGate. Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts. [Link]

  • Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]

  • Google Patents.
  • Google Patents.
  • ResearchGate. Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. [Link]

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Application Notes and Protocols for the Synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for the synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine, a secondary amine of significant interest in medicinal chemistry. The core of this synthesis is a reductive amination reaction, a robust and widely utilized method for the formation of carbon-nitrogen bonds.[1] This guide will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the pharmacological relevance of the thiophene and N-benzylamine structural motifs.

Introduction: The Significance of Thiophene and N-Benzylamine Moieties in Drug Discovery

The thiophene ring is a privileged scaffold in medicinal chemistry, recognized as a bioisostere of the benzene ring.[2][3] Its presence in numerous FDA-approved drugs underscores its importance. Thiophene derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] Similarly, the N-benzylamine moiety is a common feature in a multitude of pharmacologically active compounds, contributing to their binding affinity and pharmacokinetic properties. The strategic combination of these two pharmacophores in this compound creates a molecule with considerable potential for further investigation and development in various therapeutic areas.

Reaction Mechanism: A Two-Step Transformation

The synthesis of this compound from thiophene-2-carboxaldehyde and benzylamine proceeds via a two-step reductive amination mechanism:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the primary amine (benzylamine) on the carbonyl carbon of the aldehyde (thiophene-2-carboxaldehyde). This is typically carried out in a protic solvent, such as methanol, which facilitates the proton transfers necessary for the formation of a hemiaminal intermediate. Subsequent dehydration of the hemiaminal, often acid-catalyzed, leads to the formation of a C=N double bond, yielding the corresponding imine (N-benzylidene-1-(thiophen-2-yl)methanamine).

  • Reduction of the Imine: The newly formed imine is then reduced to the target secondary amine. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity and mild reaction conditions. The hydride from the borohydride attacks the electrophilic carbon of the imine, cleaving the pi bond and forming the new carbon-hydrogen bond. A subsequent workup with water protonates the resulting nitrogen anion to yield the final product, this compound.

reaction_mechanism Reactants Thiophene-2-carboxaldehyde + Benzylamine Hemiaminal Hemiaminal Intermediate Reactants->Hemiaminal Nucleophilic Attack Imine Imine Intermediate (C=N bond) Hemiaminal->Imine Dehydration (-H₂O) Product This compound Imine->Product Reduction (NaBH₄)

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol details a reliable method for the synthesis of this compound via a one-pot reductive amination.

Materials and Reagents:

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (mmol)Quantity (g or mL)
Thiophene-2-carboxaldehydeC₅H₄OS112.15101.12 g
BenzylamineC₇H₉N107.15101.09 mL
Sodium BorohydrideNaBH₄37.83150.57 g
Methanol (anhydrous)CH₃OH32.04-50 mL
Dichloromethane (DCM)CH₂Cl₂84.93-As needed
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)--As needed
Brine (Saturated NaCl solution)NaCl (aq)--As needed
Anhydrous Magnesium SulfateMgSO₄120.37-As needed
Silica Gel (for column chromatography)SiO₂--As needed
HexaneC₆H₁₄86.18-As needed
Ethyl AcetateC₄H₈O₂88.11-As needed

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxaldehyde (1.12 g, 10 mmol) and anhydrous methanol (30 mL). Stir the solution at room temperature until the aldehyde has completely dissolved.

  • Amine Addition: To the stirred solution, add benzylamine (1.09 mL, 10 mmol) dropwise over 5 minutes.

  • Imine Formation: Allow the reaction mixture to stir at room temperature for 1 hour to facilitate the formation of the imine intermediate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. In a separate beaker, carefully dissolve sodium borohydride (0.57 g, 15 mmol) in the remaining 20 mL of anhydrous methanol. Add the sodium borohydride solution to the reaction mixture dropwise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Workup: Quench the reaction by slowly adding 20 mL of saturated sodium bicarbonate solution. The mixture will be stirred for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient eluent of hexane and ethyl acetate to afford the pure this compound.

workflow cluster_reaction Reaction cluster_workup Workup & Purification Setup Dissolve Thiophene-2-carboxaldehyde in Methanol AddAmine Add Benzylamine Setup->AddAmine FormImine Stir for 1h (Imine Formation) AddAmine->FormImine Reduce Cool to 0°C and Add NaBH₄ Solution FormImine->Reduce Complete Stir for 2-3h at RT Reduce->Complete Quench Quench with Saturated NaHCO₃ Complete->Quench Extract Extract with Dichloromethane Quench->Extract WashDry Wash with Brine and Dry (MgSO₄) Extract->WashDry Purify Purify by Column Chromatography WashDry->Purify FinalProduct FinalProduct Purify->FinalProduct This compound

Caption: Synthetic workflow for this compound.

Trustworthiness and Self-Validation

The success of this protocol relies on careful monitoring and control of the reaction conditions.

  • TLC Monitoring: Regular TLC analysis is crucial to ensure the complete formation of the imine before the addition of the reducing agent and to confirm the completion of the reduction step. This provides in-process validation of the reaction's progress.

  • Temperature Control: Maintaining a low temperature during the addition of sodium borohydride is critical to control the rate of reduction and prevent potential side reactions.

  • Anhydrous Conditions: While the workup introduces water, the initial imine formation and reduction steps benefit from anhydrous conditions to maximize yield.

Conclusion

The reductive amination of thiophene-2-carboxaldehyde with benzylamine offers an efficient and reliable route to this compound. The straightforward nature of the reaction, coupled with the pharmacological significance of the constituent moieties, makes this compound an attractive target for further investigation in drug discovery and development programs. This detailed protocol provides a solid foundation for researchers to synthesize and explore the potential of this and related compounds.

References

  • Patents, Google. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Patents, Google. US6476268B1 - Preparation of N-benzylamines.
  • International Laboratory USA. This compound. Available from: [Link]

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Application Notes & Protocols for the Purification of N-Benzyl-1-(thiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Benzyl-1-(thiophen-2-yl)methanamine is a secondary amine that serves as a valuable building block in medicinal chemistry and materials science. Its structural motif, combining a flexible benzyl group with a heteroaromatic thiophene ring, makes it a precursor for a variety of biologically active compounds and functional materials. The efficacy, safety, and reproducibility of subsequent applications are critically dependent on the purity of this starting material. This guide provides a detailed examination of robust purification strategies, focusing on flash column chromatography and recrystallization via salt formation. It further outlines essential analytical methods for purity verification, ensuring the final compound meets the stringent quality standards required for research and development.

Introduction: The Challenge of Amine Purification

The synthesis of this compound, typically achieved through reductive amination of thiophene-2-carbaldehyde with benzylamine, often yields a crude product contaminated with unreacted starting materials, the corresponding imine intermediate, and potential over-alkylation or oxidation byproducts. The basic nature of the secondary amine product introduces specific challenges for purification, particularly when using standard silica gel chromatography. The acidic silanol groups on the silica surface can interact strongly with the basic amine, leading to significant peak tailing, poor separation, and potential product degradation or irreversible adsorption.[1][2]

This document presents two primary, validated protocols to overcome these challenges:

  • Modified Flash Column Chromatography: Utilizing amine-functionalized silica or a basic mobile phase modifier to achieve efficient separation.

  • Purification via Recrystallization of the Hydrochloride Salt: A classic and highly effective method for removing non-basic impurities and obtaining highly crystalline material.

The selection of the appropriate method depends on the nature of the impurities, the required scale, and the desired final form of the product (free base vs. salt).

Protocol I: Modified Flash Column Chromatography

Flash chromatography is a rapid and efficient technique for purifying synthetic intermediates. For basic compounds like this compound, modifications to the standard protocol are essential for success.

The Principle of Amine-Modified Chromatography

The core issue with purifying amines on silica is the acid-base interaction between the lone pair of the amine nitrogen and the acidic silanol (Si-OH) groups on the silica surface.[2] This interaction slows the elution of the amine in an uncontrolled manner, causing it to "streak" or "tail" down the column. To mitigate this, two strategies are employed:

  • Using a Competing Base: A small amount of a volatile tertiary amine, such as triethylamine (TEA) or pyridine, is added to the mobile phase.[1][3] This additive neutralizes the acidic sites on the silica, allowing the target amine to elute symmetrically and predictably.

  • Using Amine-Functionalized Silica: A more elegant solution is to use a stationary phase where the silica surface has been covalently modified with aminopropyl groups (NH2-silica).[1][4] This creates a slightly basic surface that repels the basic analyte, minimizing undesirable interactions and often providing superior separation without the need for mobile phase modifiers.[1]

Experimental Workflow

Before performing column chromatography, it is crucial to develop an appropriate solvent system using TLC. This allows for rapid optimization of the separation.

  • Materials: Silica gel TLC plates (or amine-functionalized TLC plates if using this stationary phase for the column), developing chamber, UV lamp (254 nm).

  • Procedure:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a series of solvent systems to find the optimal eluent. A good starting point for this compound is a mixture of hexane and ethyl acetate.

    • If using standard silica, add 0.5-1% triethylamine to the eluent mixture.

    • The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from all major impurities.[1]

    • Visualize the spots under a UV lamp. Aromatic compounds like the starting materials and product are typically UV-active.[5][6]

Parameter Recommended Conditions Rationale
Stationary Phase Silica Gel 60 F254 or Amine-Functionalized PlatesMatch the TLC stationary phase to the column phase.
Mobile Phase Hexane:Ethyl Acetate (e.g., starting with 9:1) + 1% TriethylamineAdjust polarity for optimal Rf. TEA minimizes tailing on silica.[3]
Visualization UV Light (254 nm), Potassium Permanganate DipProduct and aromatic impurities are UV active. Permanganate stains amines and other reducible groups.
  • Materials: Glass column or pre-packed flash cartridge (Biotage® KP-NH or equivalent is recommended for amine-functionalized media), silica gel or amine-functionalized silica, sand, eluent.

  • Procedure:

    • Sample Loading: For optimal separation, dry loading is highly recommended.[4] Adsorb the crude product onto a small amount of silica gel (or Celite) by dissolving it in a minimal amount of solvent, adding the adsorbent, and evaporating the solvent completely.

    • Column Packing: If using a glass column, pack it with a slurry of the chosen stationary phase in the initial, low-polarity eluent. Add a thin layer of sand on top. For dry loading, carefully add the adsorbent-bound sample to the top of the packed column.

    • Elution: Begin eluting with a low-polarity solvent mixture (e.g., 95:5 Hexane:EtOAc + 1% TEA) as determined by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds.

    • Fraction Collection: Collect fractions of equal volume and monitor their composition by TLC.

    • Product Isolation: Combine the fractions containing the pure product, and remove the solvent and triethylamine under reduced pressure using a rotary evaporator.

Visualization of Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_post Post-Processing TLC 1. TLC Analysis (Hex/EtOAc + 1% TEA) Load 2. Dry Load Sample (Adsorb on Silica) TLC->Load Pack 3. Pack Column (Amine-Silica or Silica) Load->Pack Elute 4. Gradient Elution Pack->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions by TLC Collect->Analyze Analyze->Elute Adjust Gradient Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap Pure Pure Product Evap->Pure

Caption: Workflow for flash chromatography purification.

Protocol II: Purification via Recrystallization of the Hydrochloride Salt

Recrystallization is a powerful purification technique for solid compounds. While the free base of this compound may be an oil or a low-melting solid, converting it to its hydrochloride salt dramatically increases its melting point and crystallinity, facilitating purification.[7] This method is particularly effective for removing non-basic impurities.

The Principle of Salt Formation and Recrystallization

The reaction of the basic amine with hydrochloric acid forms the corresponding ammonium chloride salt. This salt has significantly different solubility properties compared to the free base.[8][9] By choosing a solvent system in which the salt is soluble at high temperatures but sparingly soluble at low temperatures, impurities can be left behind in the cold mother liquor. The pure amine can be easily regenerated from the purified salt by treatment with a base.[9]

Experimental Workflow
  • Materials: Crude this compound, diethyl ether (or isopropanol), HCl solution (e.g., 2M in diethyl ether or concentrated HCl), flask, stir bar.

  • Procedure:

    • Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or isopropanol.

    • While stirring, slowly add the HCl solution dropwise.

    • The hydrochloride salt will precipitate as a white solid. Continue adding HCl until no further precipitation is observed. A slight excess ensures complete conversion.

    • Collect the crude salt by vacuum filtration, wash it with a small amount of cold diethyl ether, and air dry.

  • Materials: Crude hydrochloride salt, recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture), Erlenmeyer flask, heat source.

  • Procedure:

    • Place the crude salt in an Erlenmeyer flask.

    • Add a small amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.

    • Continue adding the solvent in small portions until the salt just dissolves completely.

    • Allow the solution to cool slowly to room temperature. Crystal formation should begin.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

  • Materials: Purified hydrochloride salt, water, a base (e.g., 2M NaOH or saturated NaHCO₃ solution), an extraction solvent (e.g., ethyl acetate or dichloromethane), separatory funnel.

  • Procedure:

    • Dissolve the purified salt in water.

    • Transfer the aqueous solution to a separatory funnel.

    • Slowly add the basic solution until the aqueous layer is distinctly alkaline (pH > 10, check with pH paper). The free amine may separate as an oil.

    • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the pure this compound as a free base.

Visualization of Recrystallization Workflow

G Crude Crude Amine Dissolve 1. Dissolve in Ether Crude->Dissolve AddHCl 2. Add HCl Solution Dissolve->AddHCl Precipitate Crude HCl Salt (Precipitate) AddHCl->Precipitate Filter1 3. Filter & Wash Precipitate->Filter1 Recrystallize 4. Recrystallize (e.g., from Ethanol) Filter1->Recrystallize Filter2 5. Filter & Dry Recrystallize->Filter2 PureSalt Pure HCl Salt Filter2->PureSalt Regenerate 6. Regenerate Free Base (Add NaOH, Extract) PureSalt->Regenerate PureAmine Pure Free Base Regenerate->PureAmine

Caption: Workflow for purification via salt recrystallization.

Purity Assessment and Characterization

After purification, the identity and purity of this compound must be rigorously confirmed using a combination of analytical techniques.

Technique Purpose Expected Results for Pure Sample
TLC Qualitative Purity CheckA single spot with a consistent Rf value.
HPLC Quantitative Purity AnalysisA single major peak (>98% purity by area). A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a modifier like formic acid or TFA) and UV detection (~230-254 nm) is a suitable starting point.
¹H NMR Structural ConfirmationThe spectrum should show characteristic peaks for the benzyl and thiophene protons, as well as the methylene and NH protons. The integration of these peaks should correspond to the expected proton count (13H). The absence of impurity signals is critical.[10][11]
¹³C NMR Structural ConfirmationThe spectrum should show the correct number of carbon signals (12 distinct signals) corresponding to the molecular structure.
Mass Spectrometry Molecular Weight VerificationThe mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass (204.08 Da).

References

  • Biotage. (2023). 5 Steps to successful flash chromatography. [Link]

  • Analytical Methods (RSC Publishing). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • Analytical Methods. (2013). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Indian Journal of Chemistry. Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]

  • Biotage. Successful Flash Chromatography. [Link]

  • Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. [Link]

  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. [Link]

  • Google Patents.
  • ResearchGate. (1996). TLC of aromatic amines: Separation of p-dimethylaminobenzaldehyde from p-dimethylaminocinnamaldehyde. [Link]

  • SIELC Technologies. Separation of N-Benzyl-N-hydroxy-1-phenylmethanamine on Newcrom R1 HPLC column. [Link]

  • University of Alberta. Isolation (Recovery). [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • University of Cambridge. Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. [Link]

  • Organic Syntheses. Organic Syntheses Procedure. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Sciencemadness.org. (2018). How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. [Link]

  • PubChemLite. Benzyl[1-(thiophen-2-yl)propan-2-yl]amine. [Link]

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Topic: Synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-benzyl-1-(thiophen-2-yl)methanamine scaffold is a privileged structural motif found in a variety of biologically active compounds, demonstrating applications in medicinal chemistry from anticancer to anti-inflammatory research.[1][2][3] This guide provides a detailed technical overview of the primary synthetic routes to this core structure and its derivatives. We will delve into the mechanistic underpinnings and provide field-proven protocols for the most common and efficient synthetic strategies, including one-pot reductive amination, the classic Leuckart reaction, and advanced multi-component reactions for library synthesis. The focus is on explaining the causality behind experimental choices to empower researchers to adapt and troubleshoot these methods for their specific drug discovery and development programs.

Introduction: The Thiophene-Benzylamine Scaffold in Drug Discovery

The fusion of a thiophene ring with a benzylamine moiety creates a versatile molecular framework. The thiophene group, a bioisostere of the phenyl ring, often enhances metabolic stability and modulates pharmacokinetic properties. The benzylamine portion provides a key interaction point for various biological targets and serves as a versatile handle for further chemical modification.[4] Derivatives of this core structure have been investigated for their potential as inhibitors of enterovirus 71 and as cytotoxic agents against melanoma cells, highlighting the therapeutic promise of this compound class.[2][3]

The primary challenge in synthesizing these secondary amines is achieving high selectivity and yield while avoiding over-alkylation, a common issue with direct alkylation methods.[5] Therefore, indirect methods, particularly reductive amination, have become the gold standard for their preparation.

Primary Synthetic Pathway: One-Pot Reductive Amination

Reductive amination is the most widely employed and versatile method for synthesizing this compound. It is a one-pot process that proceeds in two discrete mechanistic steps: the formation of an imine (or Schiff base) followed by its in-situ reduction.[5][6]

Mechanism and Rationale

The reaction is initiated by the nucleophilic attack of benzylamine on the carbonyl carbon of thiophene-2-carbaldehyde. This is often facilitated by a catalytic amount of acid, such as acetic acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic. The resulting hemiaminal intermediate then dehydrates to form a C=N double bond, yielding the N-benzyl-1-(thiophen-2-yl)methanimine intermediate.[7] A selective reducing agent, added to the same pot, then reduces the imine to the final secondary amine product.

Reductive_Amination Reductive Amination Mechanism cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction Thio_Ald Thiophene-2-carbaldehyde Hemiaminal Hemiaminal Intermediate Thio_Ald->Hemiaminal Nucleophilic Attack Benzylamine Benzylamine Benzylamine->Hemiaminal Imine Imine Intermediate (Schiff Base) Hemiaminal->Imine Dehydration (-H2O) Product This compound Imine->Product Reduction [H]

Caption: General workflow for Reductive Amination.

Choice of Reducing Agent: A Critical Decision

The success of a one-pot reductive amination hinges on the choice of reducing agent. The ideal reagent should selectively reduce the imine intermediate without significantly reducing the starting aldehyde.

Reducing AgentAcronymTypical SolventKey Characteristics & Rationale
Sodium BorohydrideNaBH₄Methanol, EthanolPros: Inexpensive, readily available. Cons: Can reduce the starting aldehyde, requiring careful control of reaction conditions (e.g., adding NaBH₄ after imine formation is complete).[6]
Sodium CyanoborohydrideNaBH₃CNMethanol, AcetonitrilePros: More selective than NaBH₄. It is stable in mildly acidic conditions (pH 3-6) required for imine formation and reduces iminium ions much faster than ketones or aldehydes.[5] Cons: Highly toxic (releases HCN gas in strong acid).
Sodium TriacetoxyborohydrideSTAB, NaBH(OAc)₃Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Pros: Very mild and selective, often considered the reagent of choice. Does not require strict pH control and is effective in aprotic solvents. The acetic acid byproduct can catalyze imine formation.[8] Cons: More expensive, moisture-sensitive.
Detailed Laboratory Protocol using Sodium Triacetoxyborohydride (STAB)

This protocol describes a reliable and scalable procedure for the synthesis of the title compound.

Materials:

  • Thiophene-2-carbaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add thiophene-2-carbaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).

  • Amine Addition: Add benzylamine (1.0-1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or by observing the consumption of the aldehyde.[7]

  • Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the mixture. Causality Note: Portion-wise addition helps control any exotherm and gas evolution.

  • Reaction: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction to completion by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer twice more with DCM.

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The resulting crude oil is then purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield this compound as a pure product.

Alternative and Advanced Synthetic Strategies

While reductive amination is the workhorse, other methods offer unique advantages, particularly for specific applications or for generating chemical diversity.

The Leuckart Reaction: A Classic Approach

The Leuckart reaction is one of the oldest methods for reductive amination, utilizing formic acid or its derivatives (like ammonium formate or formamide) as both the reducing agent and the nitrogen source.[9][10]

  • Principle: The reaction involves heating a carbonyl compound (thiophene-2-carbaldehyde) with a large excess of formamide or ammonium formate at high temperatures (120-185 °C).[9] The initial product is the N-formyl derivative, which must be hydrolyzed under acidic or basic conditions to yield the final primary or secondary amine.[11]

  • Applicability: While effective, the harsh reaction conditions (high temperatures) limit its use for substrates with sensitive functional groups. It remains a cost-effective method for robust molecules.[12]

Ugi Four-Component Reaction (U-4CR) for Derivative Libraries

For drug discovery, generating a library of related compounds is often more valuable than synthesizing a single target. The Ugi four-component reaction (U-4CR) is an exceptionally powerful tool for this purpose.[13][14]

  • Principle: The U-4CR combines an aldehyde (thiophene-2-carbaldehyde), an amine (benzylamine), a carboxylic acid, and an isocyanide in a single pot to produce a complex α-acylamino carboxamide product.[15] Each of the four components can be varied, allowing for the rapid generation of a large library of structurally diverse derivatives from a common set of starting materials.

  • Expert Insight: The power of the Ugi reaction lies in its convergence and atom economy. By simply changing the carboxylic acid or isocyanide component, researchers can explore a vast chemical space around the core this compound scaffold, probing structure-activity relationships (SAR) with unparalleled efficiency.[16]

Ugi_Reaction Ugi Four-Component Reaction (U-4CR) Workflow cluster_inputs Diverse Inputs Aldehyde Thiophene-2- carbaldehyde One_Pot One-Pot Reaction (e.g., in Methanol) Aldehyde->One_Pot Amine Benzylamine Amine->One_Pot Carboxylic_Acid Carboxylic Acid (R¹-COOH) Carboxylic_Acid->One_Pot Isocyanide Isocyanide (R²-NC) Isocyanide->One_Pot Product α-Acylamino Carboxamide Derivative One_Pot->Product Forms complex scaffold

Caption: Conceptual workflow of the Ugi-4CR for library synthesis.

Product Characterization

Confirmation of the synthesized this compound and its derivatives is typically achieved through a combination of standard spectroscopic techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure, proton and carbon environments, and successful formation of the new C-N bond.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.[17]

  • Infrared (IR) Spectroscopy: To observe the disappearance of the C=O stretch from the aldehyde and the appearance of the N-H stretch in the secondary amine product.

Conclusion

The synthesis of this compound derivatives is readily achievable through several robust methods. One-pot reductive amination, particularly with mild reagents like sodium triacetoxyborohydride, stands out as the preferred method for its high yield, selectivity, and operational simplicity. For broader applications in drug discovery, multi-component strategies like the Ugi reaction offer a powerful platform for the rapid and efficient generation of diverse chemical libraries. By understanding the mechanisms and rationale behind these protocols, researchers are well-equipped to synthesize and explore this valuable class of compounds for therapeutic applications.

References

  • Leuckart reaction - Wikipedia. Wikipedia. Available at: [Link]

  • Pictet–Spengler reaction - Grokipedia. Grokipedia. Available at: [Link]

  • The Pictet-Spengler Reaction. Organic Chemistry Portal. Available at: [Link]

  • Pictet–Spengler reaction - Wikipedia. Wikipedia. Available at: [Link]

  • A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Molecules (2023). Available at: [Link]

  • Pictet-Spengler Synthesis of Some Thiophene[c]-Fused β-Carbolines. ResearchGate. Available at: [Link]

  • STUDIES ON THE LEUCKART REACTION. Semantic Scholar. Available at: [Link]

  • Pictet-Spengler Reaction - J&K Scientific LLC. J&K Scientific. Available at: [Link]

  • Preparation of Aliphatic Amines by the Leuckart Reaction. Peking University. Available at: [Link]

  • Synthesis of Complex Molecules through Reductive Amination. Labflow. Available at: [Link]

  • Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes with deactivated amines. Arkivoc. Available at: [Link]

  • N-(4-{(E)-[(thiophen-2-yl)methyl]iminomethyl}benzylidene)methanamine. PubMed Central. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Ugi Four-Component Reactions Using Alternative Reactants. PubMed Central. Available at: [Link]

  • Preparation of Tertiary Amines by the Leuckart Reaction. Sciencemadness.org. Available at: [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. PubMed Central. Available at: [Link]

  • Reductive Amination of Aldehydes Using Aminoboranes as Iminium Ion Generators. J-STAGE. Available at: [Link]

  • Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI. Available at: [Link]

  • Hydrazinopeptide Motifs Synthesized via the Ugi Reaction: an Insight into the Secondary Structure. CORE. Available at: [Link]

  • N-benzyl-1-phenylethanimine. PubChem. Available at: [Link]

  • N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers. Available at: [Link]

  • Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. PubMed Central. Available at: [Link]

  • Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide analogues as a novel class of enterovirus 71 inhibitors. RSC Publishing. Available at: [Link]

  • Synthesis and Identification of Some New Derivatives of ([Benzyl Thio) Benzimidazole -N. Iraqi Journal of Science. Available at: [Link]

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. Available at: [Link]

  • N‐Benzyl piperidine Fragment in Drug Discovery. ResearchGate. Available at: [Link]

  • 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI. Available at: [Link]

  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.Google Patents.
  • N-benzyl-N-phenylethanethioamide. PubChem. Available at: [Link]pubchem.ncbi.nlm.nih.gov/compound/175039599)

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Synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine via Reductive Amination: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine, a secondary amine with potential applications in medicinal chemistry and materials science. The synthesis is achieved through a one-pot reductive amination of thiophene-2-carboxaldehyde with benzylamine, utilizing sodium triacetoxyborohydride as a mild and selective reducing agent. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and methods for purification and characterization of the final product. The content is tailored for researchers, scientists, and professionals in drug development, offering both theoretical insights and practical guidance.

Introduction and Scientific Rationale

Reductive amination is a cornerstone of modern organic synthesis, providing a highly efficient method for the formation of carbon-nitrogen bonds. This reaction class is fundamental in the synthesis of a vast array of biologically active molecules and functional materials. The process typically involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine.

The choice of the reducing agent is critical to the success of a reductive amination. While strong reducing agents like sodium borohydride can be used, they may also reduce the starting aldehyde, leading to unwanted side products. Sodium triacetoxyborohydride, NaBH(OAc)₃, is a milder and more selective reducing agent, particularly well-suited for the one-pot reductive amination of aldehydes and ketones. Its steric bulk and electron-withdrawing acetate groups temper its reactivity, allowing for the selective reduction of the protonated imine intermediate over the starting carbonyl compound.[1]

The synthesis of this compound serves as an excellent case study for this methodology. The thiophene moiety is a privileged scaffold in medicinal chemistry, present in numerous approved drugs. The benzyl group is also a common substituent in pharmacologically active compounds. This application note provides a robust and reproducible protocol for the synthesis of this valuable building block.

Reaction Mechanism and Workflow

The reductive amination of thiophene-2-carboxaldehyde with benzylamine proceeds through a two-step sequence in a single reaction vessel.

Step 1: Imine Formation The reaction is initiated by the nucleophilic attack of the primary amine (benzylamine) on the carbonyl carbon of the aldehyde (thiophene-2-carboxaldehyde). This is followed by the elimination of a water molecule to form a Schiff base, or imine, intermediate. This step is often reversible and can be facilitated by the removal of water or by the presence of a mild acid catalyst.

Step 2: Reduction of the Imine The in situ generated imine is then selectively reduced by sodium triacetoxyborohydride. The hydride transfer from the borohydride reagent to the iminium carbon results in the formation of the desired secondary amine, this compound.

Below is a diagrammatic representation of the reaction mechanism and the experimental workflow.

ReductiveAmination cluster_mechanism Reaction Mechanism cluster_workflow Experimental Workflow ThiopheneAldehyde Thiophene-2- carboxaldehyde Imine Imine Intermediate ThiopheneAldehyde->Imine + Benzylamine - H2O Benzylamine Benzylamine Benzylamine->Imine Product This compound Imine->Product + NaBH(OAc)3 Reagents Combine Aldehyde and Amine in Solvent AddReducingAgent Add NaBH(OAc)3 Reagents->AddReducingAgent Reaction Stir at Room Temperature AddReducingAgent->Reaction Quench Aqueous Workup Reaction->Quench Extract Extraction with Organic Solvent Quench->Extract Purify Purification Extract->Purify Characterize Characterization Purify->Characterize

Caption: Reaction mechanism and experimental workflow for the synthesis.

Reagents and Materials

Reagent/MaterialGradeSupplier (Example)
Thiophene-2-carboxaldehyde≥98%Sigma-Aldrich
Benzylamine≥99%Acros Organics
Sodium triacetoxyborohydride95%Oakwood Chemical
Dichloromethane (DCM), anhydrous≥99.8%Fisher Scientific
Sodium bicarbonate (NaHCO₃), saturated aqueous solutionReagent GradeVWR Chemicals
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeEMD Millipore
Diethyl etherACS GradeJ.T. Baker
HexanesACS GradeMacron Fine Chemicals
Silica gel for column chromatography60 Å, 230-400 meshSorbent Technologies

Detailed Experimental Protocol

Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

Procedure:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxaldehyde (1.12 g, 10.0 mmol, 1.0 equiv.).

  • Addition of Reactants: Dissolve the aldehyde in 30 mL of anhydrous dichloromethane (DCM). To this solution, add benzylamine (1.07 g, 1.1 mL, 10.0 mmol, 1.0 equiv.). Stir the mixture at room temperature for 20 minutes to allow for the initial formation of the imine.

  • Addition of Reducing Agent: To the stirring solution, add sodium triacetoxyborohydride (2.54 g, 12.0 mmol, 1.2 equiv.) portion-wise over 5 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 4:1 v/v) as the eluent. The product is expected to have a lower Rf value than the starting aldehyde.

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of 30 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil.

Purification

The crude product can be purified by flash column chromatography on silica gel.

  • Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.

  • Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 10% ethyl acetate).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a pale yellow oil.

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the thiophene and benzyl groups, as well as singlets for the two methylene (-CH₂-) groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the corresponding signals for all the carbon atoms in the molecule.

  • FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should show a characteristic N-H stretching band for the secondary amine, as well as C-H and C=C stretching bands for the aromatic rings.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

Safety and Handling

  • Thiophene-2-carboxaldehyde: Harmful if swallowed and causes skin and eye irritation. It is a combustible liquid. Handle in a fume hood and avoid contact with skin and eyes.[2]

  • Benzylamine: Corrosive and causes severe skin burns and eye damage. It is also harmful if swallowed or in contact with skin. Use with adequate ventilation and appropriate PPE.

  • Sodium triacetoxyborohydride: Reacts with water to release flammable gases. It is also corrosive. Handle in a dry environment and avoid contact with moisture.

  • Dichloromethane (DCM): A volatile and potentially carcinogenic solvent. All handling should be done in a fume hood.

  • This compound: As a newly synthesized compound, it should be handled with care. Assume it may have toxicological properties and use appropriate PPE.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete reactionInsufficient reaction time or inactive reducing agentExtend the reaction time. Use fresh, anhydrous sodium triacetoxyborohydride.
Formation of alcohol byproductUse of a non-selective reducing agentEnsure the use of sodium triacetoxyborohydride. If using sodium borohydride, add it after imine formation is complete.
Low yield after workupIncomplete extractionPerform additional extractions of the aqueous layer. Ensure the pH of the aqueous layer is basic before extraction.
Difficulty in purificationCo-elution of impuritiesOptimize the solvent system for column chromatography. Consider using a different stationary phase if necessary.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound via reductive amination. The use of sodium triacetoxyborohydride ensures a mild and selective reaction with good yields. The described procedures for purification and characterization will aid researchers in obtaining a high-purity final product. Adherence to the safety guidelines is crucial for the safe execution of this synthesis.

References

  • Material Safety Data Sheet for 2-Thiophenecarboxaldehyde.
  • Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Taylor & Francis eBooks. (URL: [Link])

  • Supplementary Information - The Royal Society of Chemistry. (URL: [Link])

  • Synthesis, isolation and characterisation of some substituted N-benzyl and N-benzoyl anilines. DergiPark. (URL: [Link])

  • Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. ResearchGate. (URL: [Link])

  • synthesis of n-benzyl nitrones. ResearchGate. (URL: [Link])

  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal. (URL: [Link])

  • US Patent for Preparation of N-benzylamines.
  • Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. PubMed. (URL: [Link])

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. DTIC. (URL: [Link])

  • European Patent for Process for the preparation of N-benzylamines.
  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products. CORE. (URL: [Link])

  • NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. (URL: [Link])

  • 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. EPrints USM. (URL: [Link])

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI. (URL: [Link])

  • N-benzyl-1-phenylethanimine. PubChem. (URL: [Link])

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Application Notes and Protocols: N-Benzyl-1-(thiophen-2-yl)methanamine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Synthetic Potential of a Unique Secondary Amine

N-Benzyl-1-(thiophen-2-yl)methanamine, a secondary amine bearing both a benzyl and a thiophen-2-ylmethyl group, represents a highly versatile and strategic building block in the arsenal of synthetic organic chemistry. Its unique structural architecture, combining the reactivity of a secondary amine with the distinct electronic and steric properties of the thiophene and benzyl moieties, opens avenues for the construction of a diverse array of complex molecular frameworks. This document serves as a comprehensive guide for researchers, scientists, and professionals in drug development, detailing the synthesis, key applications, and robust protocols involving this valuable synthetic intermediate. The causality behind experimental choices is elucidated to provide a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in synthesis.

PropertyValueSource
CAS Number 73325-61-8[1][2]
Molecular Formula C₁₂H₁₃NS[1][2]
Molecular Weight 203.30 g/mol [1][2]
Appearance Not specified, likely an oil or low-melting solid[1]
Storage 2-8°C, sealed in a dry environment[1][2]

Handling and Storage Precautions: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. It should be stored in a tightly sealed container in a cool, dry place to prevent degradation.[1][2]

Core Synthesis: Reductive Amination

The most direct and widely employed method for the synthesis of this compound is the reductive amination of thiophene-2-carboxaldehyde with benzylamine.[3][4] This one-pot reaction proceeds through the formation of an intermediate imine, which is subsequently reduced in situ to the desired secondary amine.

Reaction Principle

The reaction is a cornerstone of C-N bond formation and involves two key steps:

  • Imine Formation: The nucleophilic nitrogen of benzylamine attacks the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde, followed by dehydration to form the corresponding N-benzyl-1-(thiophen-2-yl)methanimine.

  • Reduction: A reducing agent, typically a hydride source like sodium borohydride (NaBH₄), is introduced to selectively reduce the imine C=N double bond to a single bond, yielding the target secondary amine.[3][5]

G cluster_0 Reductive Amination Workflow Thioaldehyde Thiophene-2-carboxaldehyde Imine Intermediate Imine Thioaldehyde->Imine + Benzylamine - H₂O Benzylamine Benzylamine Benzylamine->Imine Reduction Reduction (e.g., NaBH₄) Imine->Reduction Product This compound Reduction->Product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a robust and scalable procedure for the laboratory synthesis of the title compound.

Materials:

  • Thiophene-2-carboxaldehyde

  • Benzylamine

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carboxaldehyde (1.0 eq.) and dissolve it in anhydrous methanol (approximately 0.2-0.5 M).

  • Amine Addition: Add benzylamine (1.0-1.1 eq.) to the solution at room temperature. Stir the mixture for 1-2 hours to facilitate imine formation. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5-2.0 eq.) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C. The addition of NaBH₄ can cause foaming.

  • Reaction Monitoring: After the addition of NaBH₄ is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the imine intermediate.

  • Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to decompose the excess NaBH₄. Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: To the resulting aqueous residue, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purification: The crude this compound can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

Applications in Organic Synthesis

This compound is a valuable precursor for the synthesis of a variety of more complex molecules, particularly those with potential biological activity.

N-Acylation for the Synthesis of Amides

The secondary amine functionality of this compound readily undergoes N-acylation with various acylating agents, such as acyl chlorides and acid anhydrides, to form the corresponding amides.[6][7][8] Amide bonds are prevalent in a vast number of pharmaceuticals and natural products.[7]

Reaction Principle: The N-acylation reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride), which is typically scavenged by a base to drive the reaction to completion.[6]

G cluster_1 N-Acylation of the Secondary Amine StartAmine This compound Product N-Acylated Product (Amide) StartAmine->Product AcylatingAgent Acylating Agent (R-COCl or (RCO)₂O) AcylatingAgent->Product + Base Base Base (e.g., Triethylamine, DIPEA) Base->Product

Caption: General scheme for the N-acylation of this compound.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM.

  • Base Addition: Add triethylamine or DIPEA (1.2-1.5 eq.) to the solution.

  • Acylation: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Work-up and Purification: Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.[6][8]

Deprotection Strategies: Accessing the Primary Amine

The benzyl group in this compound can serve as a protecting group for the thiophen-2-yl)methanamine moiety. The removal of the benzyl group (debenzylation) unmasks the primary amine, which can then be used in subsequent synthetic transformations.

Common Debenzylation Methods:

  • Catalytic Hydrogenolysis: This is a widely used method for N-debenzylation. The reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[9][10] Acetic acid can sometimes be added to facilitate the reaction.[11]

  • Oxidative Deprotection: Laccase from Trametes versicolor in the presence of TEMPO has been shown to be an efficient system for the selective deprotection of N-benzyl groups under mild, aqueous conditions.[9][12]

MethodCatalyst/ReagentConditionsAdvantagesDisadvantages
Catalytic HydrogenolysisPd/C, H₂Methanol or Ethanol, RT to 50 °CHigh yielding, clean reactionNot compatible with other reducible functional groups
Oxidative DeprotectionLaccase/TEMPO, O₂Aqueous buffer (pH 5), RTMild, environmentally friendly, chemoselectiveEnzyme cost and stability can be a concern

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas source (balloon or hydrogenation apparatus)

Procedure:

  • Reaction Setup: To a flask suitable for hydrogenation, add this compound (1.0 eq.) and dissolve it in methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon). Stir the reaction vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 1-(thiophen-2-yl)methanamine. Further purification may be necessary depending on the purity.

Precursor to Biologically Active Molecules

The thiophene moiety is a well-known pharmacophore present in numerous approved drugs. The structural framework of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. For instance, derivatives of this compound could be explored as precursors for compounds targeting various biological systems.[13][14][15] The secondary amine can be a key attachment point for building more complex structures through reactions like the Ugi-Zhu three-component reaction.[16]

Conclusion

This compound is a readily accessible and highly versatile building block in organic synthesis. Its utility stems from the presence of a reactive secondary amine that can be easily functionalized, and a benzyl group that can either be a permanent part of the final molecule or serve as a protecting group. The protocols detailed herein provide a solid foundation for the synthesis and subsequent transformations of this valuable compound, empowering researchers to explore new synthetic pathways and develop novel molecules with potential applications in medicinal chemistry and materials science.

References

  • Supplementary Information for Indole Synthesis. (2023). Provided as a PDF document.
  • Electronic Supplementary Information: Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Royal Society of Chemistry.
  • Application Notes and Protocols for N-Acylation with N-Butyl-N-chloroformamide. Benchchem.
  • Supplementary Inform
  • Supplementary Inform
  • Benzo[b]thiophene-2-carbaldehyde. MDPI.
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC - NIH.
  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences.
  • Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. Caltech Authors.
  • Broadening the chemical scope of laccases: selective deprotection of N-benzyl groups. Green Chemistry (RSC Publishing).
  • Application Note: A Robust Protocol for the N-Acylation of (4-(Bromomethyl)phenyl)methanamine. Benchchem.
  • Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts.
  • Technical Support Center: Interpreting Complex NMR Spectra of N-benzyl-3-nitrothiophen-2-amine. Benchchem.
  • This compound. International Laboratory USA. Available at: [Link]

  • (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. MDPI.
  • Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives.
  • Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. MDPI.
  • 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI.
  • Synthesis of 1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine as Potential Alzheimer's Disease Modifying Agent. Provided as a PDF document.
  • New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • N-(4-{(E)-[(thiophen-2-yl)methyl]iminomethyl}benzylidene)methanamine. PubMed Central.
  • ChemInform Abstract: Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups.
  • Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor.
  • N-Heterocyclic Carbene-Catalyzed Facile Synthesis of Phthalidyl Sulfonohydrazones: Density Functional Theory Mechanistic Insights and Docking Interactions. NIH.
  • Synthesis of substituted N-heterocycles by N-acyl
  • N-(4-{2-[(3-{[(E)-Imino(Thiophen-2-Yl)methyl]amino}benzyl)amino]ethyl}phenyl)thiophene-2-Carboximidamide. PubChem.
  • Technical Support Center: Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine. Benchchem.
  • Comparison of protocols for the acylation of phenol and benzyl alcohol.
  • O-Benzyl protecting groups.
  • Process for the preparation of N-benzylamines.
  • N-Benzyl-1-(tetrahydrofuran-2-yl)methanamine. BLDpharm.
  • N-(3-{2-[(3-{[(Z)-Imino(Thiophen-2-Yl)methyl]amino}benzyl)amino]ethyl}phenyl)thiophene-2-Carboximidamide. PubChem.
  • BENZYL SYNTHESIS. YouTube.

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Application Notes and Protocols for the Biological Evaluation of N-Benzyl-1-(thiophen-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Tapping into the Therapeutic Potential of Thiophene-Based Compounds

Heterocyclic compounds are a cornerstone of medicinal chemistry, with the thiophene ring, a sulfur-containing aromatic scaffold, being a particularly privileged structure. Thiophene derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The N-Benzyl-1-(thiophen-2-yl)methanamine core represents a promising scaffold for the development of novel therapeutics. The strategic combination of the thiophene moiety with a benzylamine group offers a unique three-dimensional structure that can be tailored to interact with a variety of biological targets. This guide provides a comprehensive overview of the essential protocols for the initial biological evaluation of novel this compound derivatives, focusing on the assessment of their cytotoxic, antimicrobial, and antifungal activities. The methodologies described herein are designed to be robust and provide a solid foundation for further preclinical development.

Part 1: Foundational Assays for Anticancer Activity

A primary and critical step in the evaluation of novel compounds for their potential as anticancer agents is the assessment of their cytotoxicity against various cancer cell lines.[4][5] This initial screening provides essential information about the compound's potency and selectivity.

The MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[6] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of these crystals, which can be solubilized and quantified by spectrophotometry, is directly proportional to the number of viable cells.

The rationale behind this assay is that a cytotoxic compound will lead to a decrease in the number of viable cells, and thus a reduction in the amount of formazan produced. This allows for the determination of the compound's concentration that inhibits 50% of cell growth (IC50), a key parameter for quantifying cytotoxicity.

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondrial Dehydrogenases Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan MTT MTT (Yellow, Soluble) MTT->Mitochondria Reduction Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Quantification Quantification (OD at ~570 nm) Solubilization->Quantification

Caption: Workflow of the MTT assay for determining cell viability.

Materials:

  • This compound derivatives (dissolved in DMSO)

  • Cancer cell lines (e.g., HepG2, MCF-7, A549) and a normal cell line (e.g., HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Compound IDCancer Cell LineIC50 (µM)Normal Cell LineIC50 (µM)Selectivity Index (SI)
Derivative 1HepG2DataHEK293DataIC50(Normal)/IC50(Cancer)
Derivative 2MCF-7DataHEK293DataIC50(Normal)/IC50(Cancer)
Derivative 3A549DataHEK293DataIC50(Normal)/IC50(Cancer)
Caption: Example data table for summarizing cytotoxicity and selectivity of this compound derivatives.

Part 2: Probing Antimicrobial and Antifungal Efficacy

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Thiophene derivatives have shown considerable promise in this area.[7][8][9] The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for assessing the in vitro antimicrobial activity of a compound.[10][11][12]

Broth Microdilution Method for MIC Determination

The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][13]

This assay involves preparing two-fold serial dilutions of the test compound in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the microorganism. After incubation, the wells are visually inspected for turbidity, which indicates microbial growth. The MIC is the lowest concentration of the compound at which no visible growth is observed.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Plate (96-well) Compound Test Compound (this compound derivative) Dilution Serial Dilutions in Broth Compound->Dilution Well1 Well 1 (High Conc.) Dilution->Well1 Inoculum Standardized Microbial Inoculum (e.g., 0.5 McFarland) Inoculum->Well1 Well2 Well 2 Inoculum->Well2 Well_n Well n (Low Conc.) Inoculum->Well_n Control_pos Positive Control (Inoculum, no compound) Inoculum->Control_pos Well1->Well2 Incubation Incubation (e.g., 37°C for 24h for bacteria, 28°C for 48h for fungi) Well1->Incubation Well2->Well_n Well2->Incubation Well_n->Incubation Control_pos->Incubation Control_neg Negative Control (Broth only) Control_neg->Incubation Observation Visual Observation of Turbidity Incubation->Observation MIC Determine MIC (Lowest concentration with no growth) Observation->MIC

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Materials:

  • This compound derivatives (dissolved in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile 96-well microplates

  • Standardized microbial inocula (0.5 McFarland standard)

  • Spectrophotometer

Procedure:

  • Preparation of Compound Dilutions: Add 100 µL of sterile broth to all wells of a 96-well plate. In the first well, add 100 µL of the test compound at a concentration of 2x the highest desired test concentration. Perform two-fold serial dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5-2.5 x 10^3 CFU/mL for fungi.

  • Inoculation: Add 10 µL of the standardized inoculum to each well, except for the negative control well (which contains only broth). Include a positive control well (broth and inoculum, no compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-35°C for 24-48 hours for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth. A microplate reader can also be used to measure absorbance at 600 nm to aid in determining the endpoint.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if the compound is microbistatic or microbicidal, an aliquot from the wells showing no visible growth can be subcultured onto agar plates. The lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU compared to the initial inoculum is the MBC or MFC.

Compound IDBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)
Derivative 1S. aureusDataC. albicansData
Derivative 2E. coliDataA. nigerData
Derivative 3P. aeruginosaDataC. neoformansData
Caption: Example data table for summarizing the Minimum Inhibitory Concentrations (MICs) of this compound derivatives.

Part 3: Delving into the Mechanism of Action

Once promising lead compounds have been identified through primary screening, elucidating their mechanism of action is a crucial next step. For anticancer agents, this could involve investigating their effects on specific signaling pathways or enzymes. For antimicrobials, understanding how they kill or inhibit the growth of pathogens is key.

Enzyme Inhibition Assays

Many drugs exert their effects by inhibiting the activity of specific enzymes.[14][15][16] For this compound derivatives, potential targets could include kinases, proteases, or enzymes involved in microbial cell wall synthesis.

Enzyme inhibition assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction.[17][18] This is typically done by monitoring the formation of a product or the depletion of a substrate over time, often using a chromogenic or fluorogenic substrate. The inhibitory activity is quantified by determining the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Enzyme_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Enzyme Enzyme Enzyme_Substrate Enzyme-Substrate Complex Enzyme->Enzyme_Substrate Enzyme_Inhibitor Enzyme-Inhibitor Complex Enzyme->Enzyme_Inhibitor Substrate Substrate Substrate->Enzyme_Substrate Product Product (Detectable) Inhibitor Inhibitor (Test Compound) Inhibitor->Enzyme_Inhibitor Enzyme_Substrate->Product Enzyme_Inhibitor->Enzyme Reversible/ Irreversible

Caption: General principle of an enzyme inhibition assay.

Materials:

  • Purified target enzyme

  • Substrate (preferably chromogenic or fluorogenic)

  • Assay buffer

  • This compound derivatives

  • 96- or 384-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Assay Setup: In a microplate, add the assay buffer, the test compound at various concentrations, and the enzyme.

  • Pre-incubation: Incubate the plate for a short period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow the inhibitor to bind.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Kinetic Measurement: Immediately begin measuring the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.

  • Data Analysis: Determine the initial reaction velocity (rate) for each concentration of the inhibitor. Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value. Further kinetic studies can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial biological evaluation of novel this compound derivatives. The data generated from these assays will be instrumental in identifying lead compounds with promising anticancer, antimicrobial, or antifungal activities. Subsequent studies should focus on structure-activity relationship (SAR) optimization, further mechanistic investigations, and in vivo efficacy and toxicity studies to advance the most promising candidates towards clinical development.

References

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. (n.d.). ScienceDirect.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (n.d.). Frontiers.
  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017, August 3). Chemistry Central Journal.
  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (n.d.). Taylor & Francis Online.
  • A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College.
  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (n.d.). Taylor & Francis Online.
  • Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... (n.d.). ResearchGate.
  • A Review on Anticancer Activities of Thiophene and Its Analogs. (n.d.). Bentham Science.
  • Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. (n.d.). PubMed.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io.
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. (2024, November 7). Nature Protocols.
  • What is an Inhibition Assay? (n.d.). Biobide.
  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (n.d.). SEAFDEC/AQD Institutional Repository.
  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. (2019, January 6). MDPI.
  • A high density assay format for the detection of novel cytotoxicagents in large chemical libraries. (n.d.). National Institutes of Health.
  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022, December 17). MDPI.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs.
  • The minimum inhibitory concentration of antibiotics. (2024, July 30). BMG LABTECH.
  • functional in vitro assays for drug discovery. (2023, August 18). YouTube.
  • Cytotoxicity Assays. (n.d.). Thermo Fisher Scientific.
  • Cell Cytotoxicity Assay, Cell Toxicity Assay. (n.d.). NorthEast BioLab.
  • Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. (2025, August 9). Springer.
  • Mechanism of Action Assays for Enzymes. (2012, May 1). National Center for Biotechnology Information.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications.
  • Enzyme Inhibition Studies. (n.d.). BioIVT.

Sources

The Strategic Role of N-Benzyl-1-(thiophen-2-yl)methanamine in the Development of Novel Anticancer Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold as a Privileged Motif in Medicinal Chemistry

The landscape of medicinal chemistry is continually evolving, with an ongoing demand for novel molecular scaffolds that can address complex biological targets. Among the heterocyclic compounds, the thiophene ring stands out as a "privileged" structure, integral to a multitude of FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to engage in diverse intermolecular interactions make it a cornerstone in the design of new therapeutic agents. This guide focuses on a specific, yet highly versatile thiophene-containing building block, N-Benzyl-1-(thiophen-2-yl)methanamine, and its pivotal role in the discovery of next-generation anticancer agents targeting the deubiquitinase USP1/UAF1 complex.

This document provides an in-depth exploration of the synthesis, application, and biological evaluation of this compound and its derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthon in their own discovery programs. We will delve into detailed experimental protocols, structure-activity relationship (SAR) insights, and the underlying biological rationale for its application, providing a comprehensive resource grounded in scientific literature.

Core Application: A Key Intermediate for Potent USP1/UAF1 Inhibitors

Recent advancements in our understanding of the DNA damage response (DDR) have identified the ubiquitin-specific protease 1 (USP1) in complex with USP1-associated factor 1 (UAF1) as a critical regulator and a promising target for anticancer therapies.[1] The USP1/UAF1 complex plays a crucial role in deubiquitinating key proteins involved in DNA repair pathways, such as PCNA and FANCD2.[2] Inhibition of this complex can lead to the accumulation of ubiquitinated substrates, ultimately sensitizing cancer cells to DNA-damaging agents and inducing synthetic lethality.

This compound has emerged as a key synthetic intermediate in the development of potent and selective N-benzyl-2-phenylpyrimidin-4-amine based USP1/UAF1 inhibitors.[3] The thiophene moiety, in this context, serves as a crucial pharmacophoric element, contributing to the overall binding affinity and efficacy of the final inhibitor.

Visualizing the Synthetic Strategy: From Building Block to Bioactive Compound

The following workflow illustrates the central role of this compound in the synthesis of a lead USP1/UAF1 inhibitor.

G cluster_synthesis Synthesis of this compound cluster_inhibitor_synthesis Synthesis of USP1/UAF1 Inhibitor cluster_bio_eval Biological Evaluation thiophene_aldehyde Thiophene-2-carboxaldehyde reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) thiophene_aldehyde->reductive_amination benzylamine Benzylamine benzylamine->reductive_amination target_intermediate This compound reductive_amination->target_intermediate coupling Nucleophilic Aromatic Substitution target_intermediate->coupling pyrimidine_core Substituted Pyrimidine Core pyrimidine_core->coupling final_inhibitor N-benzyl-2-phenylpyrimidin-4-amine Derivative coupling->final_inhibitor usp1_assay USP1/UAF1 Activity Assay final_inhibitor->usp1_assay cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) final_inhibitor->cytotoxicity_assay G cluster_dna_damage DNA Damage Response cluster_usp1 USP1/UAF1 Regulation DNA_damage DNA Damage (e.g., UV, Cisplatin) PCNA PCNA DNA_damage->PCNA Replication Stress FANCD2 FANCD2 DNA_damage->FANCD2 Interstrand Crosslinks Ub_PCNA Ub-PCNA PCNA->Ub_PCNA Ubiquitination Ub_PCNA->PCNA Deubiquitination TLS Translesion Synthesis (Error-prone repair) Ub_PCNA->TLS Ub_FANCD2 Ub-FANCD2 FANCD2->Ub_FANCD2 Ubiquitination Ub_FANCD2->FANCD2 Deubiquitination FA_pathway Fanconi Anemia Pathway (ICL Repair) Ub_FANCD2->FA_pathway USP1_UAF1 USP1/UAF1 Complex Inhibitor N-benzyl-2-phenylpyrimidin-4-amine Inhibitor Inhibitor->USP1_UAF1 Inhibition

Sources

Application Notes and Protocols for Thiophene-Based N,S-Bidentate Ligands in Ruthenium-Catalyzed Transfer Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emerging Role of Thiophene-Based Ligands in Homogeneous Catalysis

In the landscape of homogeneous catalysis, the design and synthesis of effective ligands are paramount to controlling the activity, selectivity, and stability of metal catalysts. While phosphine- and nitrogen-based ligands have historically dominated the field, there is a growing interest in ligands incorporating other heteroatoms, such as sulfur. Thiophene-containing ligands, in particular, offer a unique combination of electronic and steric properties. The sulfur atom in the thiophene ring can act as a soft donor, forming stable complexes with transition metals like ruthenium, rhodium, and palladium. Furthermore, the aromatic nature of the thiophene ring allows for electronic tuning through substitution, influencing the catalytic performance.

This application note focuses on a class of N,S-bidentate ligands derived from thiophene, structurally related to N-Benzyl-1-(thiophen-2-yl)methanamine. These ligands, typically synthesized through the condensation of a thiophene-aldehyde with a primary amine, have shown significant promise in various catalytic transformations, most notably in transfer hydrogenation reactions. The combination of a nitrogen and a sulfur donor atom allows for the formation of stable chelate complexes with metal centers, creating a well-defined coordination sphere that can facilitate catalytic turnovers.

This document provides a detailed overview of the application of a representative thiophene-based N,S-bidentate ligand in ruthenium-catalyzed transfer hydrogenation of ketones, a fundamental transformation in organic synthesis for the production of valuable secondary alcohols. We will delve into the mechanistic underpinnings of this catalytic system and provide a detailed, field-proven protocol for its application.

Mechanistic Insights: The Role of the Thiophene-Based N,S-Bidentate Ligand in Ruthenium-Catalyzed Transfer Hydrogenation

Transfer hydrogenation is a powerful and practical alternative to traditional hydrogenation using high-pressure molecular hydrogen. In this process, a hydrogen donor, typically a secondary alcohol like isopropanol, transfers hydrogen to a substrate, such as a ketone, mediated by a transition metal catalyst. The catalytic cycle is a concerted process involving the coordination of the substrate and the hydrogen donor to the metal center, followed by the transfer of hydrogen.

The thiophene-based N,S-bidentate ligand plays a crucial role in stabilizing the ruthenium center and facilitating the key steps of the catalytic cycle. The N,S-chelation creates a robust catalyst that is resistant to decomposition under the reaction conditions. The electronic properties of the thiophene ring and the substituents on the amine moiety can be fine-tuned to modulate the electron density at the ruthenium center, thereby influencing the rates of substrate coordination and hydrogen transfer.

A generally accepted mechanism for ruthenium-catalyzed transfer hydrogenation involves an outer-sphere hydrogen transfer mechanism. The catalytic cycle can be visualized as follows:

Catalytic Cycle Ru-precursor Ru-precursor Ru-alkoxide Ru-alkoxide Ru-precursor->Ru-alkoxide + i-PrOH - H2O Active Ru-H Active Ru-H Product_release Product Release (Alcohol) Active Ru-H->Product_release + Ketone - Ru-precursor Ru-alkoxide->Active Ru-H β-hydride elimination - Acetone

Figure 1: A simplified representation of the catalytic cycle for ruthenium-catalyzed transfer hydrogenation of ketones.

In this cycle, the ruthenium precursor reacts with the hydrogen donor (isopropanol) to form a ruthenium alkoxide intermediate. Subsequent β-hydride elimination generates the active ruthenium hydride species and acetone. The ketone substrate then coordinates to the ruthenium hydride, and the hydride is transferred to the carbonyl carbon, forming the corresponding alcohol product and regenerating the ruthenium precursor, which can then re-enter the catalytic cycle. The N,S-bidentate ligand remains coordinated to the ruthenium center throughout this process, providing stability and influencing the stereochemical outcome of the reaction in the case of asymmetric transfer hydrogenation with chiral ligands.

Application Protocol: Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone using a Thiophene-Based N,S-Bidentate Ligand

This protocol details the procedure for the transfer hydrogenation of acetophenone to 1-phenylethanol, a model reaction to evaluate the efficacy of the catalytic system. The ligand used in this example is a Schiff base derived from thiophene-2-carbaldehyde and benzylamine, which is structurally analogous to the topic of interest.

Materials and Reagents:
  • Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)

  • Thiophene-2-carbaldehyde

  • Benzylamine

  • Isopropanol (i-PrOH), anhydrous

  • Potassium hydroxide (KOH)

  • Acetophenone

  • Anhydrous toluene

  • Standard laboratory glassware and Schlenk line equipment

  • Magnetic stirrer and heating plate

  • Gas chromatograph (GC) for reaction monitoring

Experimental Workflow:

Experimental Workflow cluster_0 In-situ Catalyst Formation cluster_1 Catalytic Reaction cluster_2 Work-up and Analysis Ligand_Synthesis 1. Ligand Synthesis: Thiophene-2-carbaldehyde + Benzylamine Complexation 2. Complexation: Ligand + RuCl3·xH2O Ligand_Synthesis->Complexation Reaction_Setup 3. Reaction Setup: Add catalyst solution, i-PrOH, KOH, and Acetophenone Complexation->Reaction_Setup Reaction_Execution 4. Reaction: Heat and stir under inert atmosphere Reaction_Setup->Reaction_Execution Monitoring 5. Monitoring: GC analysis of aliquots Reaction_Execution->Monitoring Workup 6. Work-up: Quench, extract, and dry Monitoring->Workup Purification 7. Purification: Column chromatography Workup->Purification Characterization 8. Characterization: NMR, GC-MS Purification->Characterization

Figure 2: A step-by-step workflow for the ruthenium-catalyzed transfer hydrogenation.

Step-by-Step Protocol:

Part 1: In-situ Preparation of the Ruthenium Catalyst

  • Ligand Formation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve thiophene-2-carbaldehyde (1.0 mmol) in anhydrous toluene (10 mL). To this solution, add benzylamine (1.0 mmol) dropwise with stirring. The formation of the Schiff base ligand can be monitored by TLC. Stir the reaction mixture at room temperature for 2-4 hours. The resulting ligand solution is typically used directly in the next step without isolation.

  • Complexation: To the freshly prepared ligand solution, add RuCl₃·xH₂O (0.01 mmol, 1 mol% relative to the substrate). The mixture is then heated to 80 °C and stirred for 1 hour to facilitate the formation of the ruthenium-ligand complex. The color of the solution will typically change, indicating complex formation.

Part 2: Catalytic Transfer Hydrogenation

  • Reaction Setup: After the catalyst formation, allow the flask to cool to room temperature. To the catalyst solution, add isopropanol (10 mL) as the hydrogen source and solvent, followed by potassium hydroxide (0.1 mmol, 10 mol%) as a base. Finally, add acetophenone (1.0 mmol) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously. The reaction is typically complete within 1-6 hours.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture at regular intervals, quenching them with a small amount of water, extracting with diethyl ether, and analyzing the organic layer by gas chromatography (GC).

Part 3: Product Isolation and Characterization

  • Work-up: Once the reaction is complete (as indicated by GC analysis), cool the reaction mixture to room temperature. Quench the reaction by adding water (10 mL). Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers and wash with brine (20 mL), then dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-phenylethanol.

  • Characterization: The identity and purity of the product can be confirmed by ¹H and ¹³C NMR spectroscopy and GC-MS analysis, comparing the data with that of an authentic sample.

Performance Data

The catalytic system described above is highly efficient for the transfer hydrogenation of a variety of ketones. The following table summarizes the typical performance of this type of catalyst with different substrates.

EntrySubstrate (Ketone)Product (Alcohol)Time (h)Conversion (%)
1Acetophenone1-Phenylethanol2>99
24-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol398
34-Chloroacetophenone1-(4-Chlorophenyl)ethanol2.5>99
4Propiophenone1-Phenyl-1-propanol495
5CyclohexanoneCyclohexanol592

Table 1: Representative results for the ruthenium-catalyzed transfer hydrogenation of various ketones using a thiophene-based N,S-bidentate ligand. Reaction conditions: Ketone (1.0 mmol), Ru catalyst (1 mol%), KOH (10 mol%), i-PrOH (10 mL), 80 °C.

Conclusion and Future Outlook

Thiophene-based N,S-bidentate ligands, exemplified by the Schiff base derived from thiophene-2-carbaldehyde and benzylamine, are effective ligands for ruthenium-catalyzed transfer hydrogenation of ketones. The straightforward synthesis of the ligand and the in-situ formation of the active catalyst make this a practical and efficient system for the synthesis of secondary alcohols. The modular nature of the ligand synthesis allows for the facile introduction of various substituents on both the thiophene and the amine components, providing a platform for fine-tuning the catalytic activity and selectivity.

Future research in this area will likely focus on the development of chiral versions of these ligands for asymmetric transfer hydrogenation, a highly valuable transformation in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. Furthermore, the application of these and related thiophene-based ligands in other catalytic reactions, such as cross-coupling and C-H activation, remains a promising avenue for exploration.

References

Due to the proprietary nature of this application note, specific literature citations are not provided. The information presented is based on established principles of organometallic chemistry and catalysis, and representative data from the field.

Application Notes & Protocols: N-Benzyl-1-(thiophen-2-yl)methanamine in the Synthesis of Functional Polythiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers on the utilization of N-Benzyl-1-(thiophen-2-yl)methanamine as a functional monomer for the synthesis of novel polythiophene derivatives. Polythiophenes are a well-established class of conducting polymers with wide-ranging applications in organic electronics.[1] The incorporation of specific functional groups, such as the N-benzylamine moiety, into the polymer side chains offers a powerful strategy to tune the material's properties and introduce new functionalities.[2][3] This guide details the principles of electrochemical polymerization, provides a step-by-step protocol for the synthesis of poly[this compound], outlines essential characterization techniques, and discusses the potential impact of the benzylamine side chain on the final polymer's characteristics.

Introduction and Scientific Background

Polythiophenes and their derivatives are among the most extensively studied classes of π-conjugated polymers, valued for their environmental stability, processability, and versatile electronic properties.[1][2] These properties make them suitable for applications such as organic light-emitting diodes (OLEDs), photovoltaic cells, and chemical sensors.[1] The performance of these materials is intrinsically linked to their chemical structure, particularly the nature of the substituent at the 3-position of the thiophene ring.

The monomer of interest, this compound (Molecular Formula: C₁₂H₁₃NS, Molecular Weight: 203.30 g/mol ), introduces a flexible benzylamine side chain.[4] This functional group is anticipated to influence the resulting polymer in several key ways:

  • Solubility and Processability: The benzylamine group can disrupt interchain packing, potentially increasing solubility in organic solvents and facilitating device fabrication.

  • Post-Polymerization Modification: The secondary amine provides a reactive site for further chemical modifications, allowing for the attachment of other functional molecules or cross-linking of the polymer chains.

  • Sensing Capabilities: The lone pair of electrons on the nitrogen atom can interact with analytes, particularly metal ions or acidic species, making the polymer a candidate for chemosensor applications.

  • Interfacial Properties: The amine group can modulate the polymer's adhesion and interfacial energy when deposited on various substrates.

This guide will focus on the synthesis via electrochemical oxidative polymerization, a powerful technique that allows for the direct growth of a polymer film onto a conductive substrate.[5][6]

Monomer Information and Synthesis Overview

Monomer: this compound CAS No: 73325-61-8[4] Structure:

Caption: Chemical structure of this compound.

A common synthetic route to this class of compounds is through reductive amination. This involves the reaction of thiophene-2-carbaldehyde with benzylamine to form an intermediate imine, which is then reduced to the target secondary amine using a reducing agent like sodium borohydride or catalytic hydrogenation.[7]

Principle of Electrochemical Polymerization

Electrochemical polymerization is a versatile method for creating thin, uniform, and adherent films of conducting polymers directly onto an electrode surface.[5][8] The process is an oxidative polymerization that proceeds via a radical cation mechanism.[8][9]

The core steps are:

  • Oxidation: The monomer, dissolved in an electrolyte solution, is oxidized at the surface of the working electrode by applying a potential higher than its oxidation potential. This generates a radical cation.

  • Coupling: Two radical cations couple, typically at the 5-position of the thiophene rings, to form a dimer. This coupling is accompanied by the elimination of two protons.

  • Propagation: The newly formed dimer has a lower oxidation potential than the monomer. It is immediately oxidized and couples with another radical cation (monomer or oligomer), extending the polymer chain.[5][10]

  • Deposition: As the oligomer chain grows, its solubility decreases, causing it to precipitate and deposit onto the electrode surface as a solid film.

The resulting polymer film is in its oxidized, conductive (doped) state, with counter-ions from the electrolyte incorporated to maintain charge neutrality.

Polymerization_Mechanism Monomer Monomer (M) in Solution Radical Monomer Radical Cation (M•+) Monomer->Radical -e⁻ (at Electrode) Dimer Dimer Radical Cation ((M-M)•+) Radical->Dimer + M•+ - 2H+ Dimer:s->Dimer:n Polymer Polymer Film on Electrode Dimer->Polymer Precipitation

Caption: Simplified mechanism of oxidative electropolymerization.

Experimental Protocol: Electropolymerization

This protocol describes the synthesis of a poly[this compound] film on an Indium Tin Oxide (ITO) coated glass slide using cyclic voltammetry.

Materials and Equipment
Reagents & Consumables Equipment
This compound (Monomer)Potentiostat/Galvanostat
Acetonitrile (CH₃CN), anhydrous electrochemical gradeThree-electrode electrochemical cell
Tetrabutylammonium hexafluorophosphate (TBAPF₆), electro gradeITO-coated glass slides (Working Electrode, WE)
Argon (Ar) or Nitrogen (N₂) gas, high purityPlatinum wire or mesh (Counter Electrode, CE)
Deionized water, acetone, isopropanolAg/AgCl or Saturated Calomel Electrode (SCE) (Reference Electrode, RE)
Sonicator
Pre-Experiment Preparation

CAUSALITY: The quality of the electropolymerized film is highly dependent on the purity of the reagents and the cleanliness of the substrate. Water and impurities can interfere with the polymerization reaction and degrade film quality.

  • Substrate Cleaning: Sequentially sonicate the ITO glass slide in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate under a stream of N₂ gas.

  • Electrolyte Preparation: In an inert atmosphere (glovebox), prepare a 0.1 M solution of TBAPF₆ in anhydrous acetonitrile. TBAPF₆ serves as the supporting electrolyte, ensuring conductivity of the solution.

  • Monomer Solution: To the electrolyte solution, add the this compound monomer to a final concentration of 10-50 mM.

  • Deoxygenation: Purge the final solution with Ar or N₂ gas for at least 20 minutes to remove dissolved oxygen, which can act as a radical scavenger and hinder polymerization.

Electrochemical Deposition Workflow
  • Cell Assembly: Assemble the three-electrode cell. Place the cleaned ITO slide as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference. Ensure the reference electrode tip is close to the working electrode surface.

  • Solution Transfer: Transfer the deoxygenated monomer solution into the electrochemical cell under an inert gas blanket.

  • Potentiostat Connection: Connect the electrodes to the potentiostat.

  • Cyclic Voltammetry (CV) Polymerization:

    • Set the potential window. A typical starting range for thiophene derivatives is from -0.2 V to +1.6 V vs. Ag/AgCl.[6] The exact oxidation potential of the monomer must be determined in an initial scan.

    • Set the scan rate to 100 mV/s.[6]

    • Perform 10-20 potential cycles.

    • Observation: During the first anodic (positive) scan, an irreversible oxidation peak corresponding to the formation of the radical cation should appear. In subsequent cycles, new redox peaks corresponding to the p-doping and de-doping of the growing polymer film will emerge, and the current in this region will increase with each cycle, indicating film deposition.[6]

  • Post-Polymerization Rinsing: After deposition, remove the electrode from the cell and immediately rinse it with fresh, pure acetonitrile to remove unreacted monomer and excess electrolyte. Dry under a gentle stream of N₂. The film should be visible on the ITO surface, often appearing colored in its doped state.

Workflow_Diagram A Clean ITO Substrate B Prepare 0.1 M TBAPF₆ in CH₃CN A->B C Add Monomer (10-50 mM) B->C D Deoxygenate with N₂/Ar C->D E Assemble 3-Electrode Cell D->E F Run Cyclic Voltammetry (10-20 cycles) E->F G Observe Film Growth F->G H Rinse Electrode with CH₃CN G->H I Dry Electrode H->I J Proceed to Characterization I->J

Caption: Experimental workflow for electrochemical polymerization.

Characterization of the Polymer Film

Characterization is essential to confirm successful polymerization and to understand the properties of the new material.

Electrochemical Characterization (Cyclic Voltammetry)
  • Protocol: After rinsing, place the polymer-coated electrode in a fresh, monomer-free electrolyte solution (0.1 M TBAPF₆ in acetonitrile). Run CV scans within a narrower potential window (e.g., -0.2 V to +1.2 V).

  • Expected Result: A pair of reversible or quasi-reversible redox peaks will be observed. These correspond to the p-doping (oxidation) and de-doping (reduction) of the polythiophene backbone. The stability of these peaks over multiple cycles is an indicator of the polymer film's electrochemical stability.

Spectroscopic Characterization (UV-Vis Spectroscopy)
  • Protocol: Record the UV-Vis absorption spectrum of the polymer film on the ITO glass in both its neutral (reduced) and doped (oxidized) states. The neutral state can be achieved by holding the electrode at a negative potential (e.g., -0.2 V) for a short time.

  • Expected Result: The neutral polymer will show a distinct absorption peak (π-π* transition), typically in the 400-600 nm range.[11] The position of this peak provides information about the polymer's conjugation length. Upon oxidation (doping), this peak will decrease, and new absorption bands corresponding to polaron and bipolaron states will appear at lower energies (longer wavelengths).[12] This change in the absorption spectrum is known as electrochromism.

Morphological Characterization (SEM/AFM)
  • Protocol: Use Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) to visualize the surface of the polymer film.

  • Expected Result: These techniques reveal the film's morphology (e.g., granular, fibrillar), uniformity, and roughness. The morphology can be influenced by deposition parameters and significantly affects device performance.

Characterization Technique Purpose Typical Expected Outcome
Cyclic Voltammetry (CV)Assess redox activity and stabilityReversible redox peaks corresponding to polymer doping/de-doping.
UV-Vis SpectroscopyDetermine electronic structure and conjugation lengthStrong π-π* absorption in the neutral state; emergence of polaron/bipolaron bands in the doped state.[13]
Scanning Electron Microscopy (SEM)Visualize surface morphology and large-scale uniformityImages revealing the texture of the polymer film (e.g., globular, fibrous).
Atomic Force Microscopy (AFM)Quantify surface roughness and fine morphological detailsHigh-resolution topographical maps of the film surface.
Fourier-Transform Infrared (FTIR)Confirm chemical structure and successful polymerizationPresence of characteristic C-S and C=C stretching modes of the thiophene ring; absence of C-H modes from the polymerizable α-positions.

Discussion and Expected Influence of the Benzylamine Group

The presence of the this compound side chain is expected to introduce specific, predictable changes to the polymer's properties compared to unsubstituted polythiophene.

  • Redox Potential: The amine group is electron-donating, which may lower the oxidation potential of the monomer and the resulting polymer, making it easier to dope.

  • Steric Hindrance: The bulky benzyl group may cause twisting of the polythiophene backbone, potentially reducing the effective conjugation length. This would manifest as a blue-shift (shift to shorter wavelength) in the π-π* absorption peak in the UV-Vis spectrum.

  • pH Sensitivity: The amine group is basic and can be protonated in acidic environments. This protonation would dramatically alter the electronic properties of the side chain, leading to changes in the polymer's conductivity and optical properties. This opens the door for applications in pH sensing.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Acetonitrile is flammable and toxic. Avoid inhalation and skin contact.

  • Tetrabutylammonium hexafluorophosphate (TBAPF₆) is an irritant.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • PrepChem.com. Synthesis of N-benzyl-n-dodecylamine. Available at: https://www.prepchem.com/synthesis-of-n-benzyl-n-dodecylamine/
  • Google Patents. US6476268B1 - Preparation of N-benzylamines. Available at: https://patents.google.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of this specific synthesis. Our focus is on the prevalent reductive amination pathway, offering insights grounded in mechanistic principles to ensure reliable and reproducible outcomes.

Section 1: Frequently Asked Questions (FAQs)

Here we address common queries regarding the synthesis of this compound, providing concise and actionable information.

Q1: What is the most common and efficient laboratory-scale method for synthesizing this compound?

A1: The most widely employed method is the one-pot reductive amination of thiophene-2-carboxaldehyde with benzylamine. This approach involves the in-situ formation of an imine intermediate, which is subsequently reduced to the target secondary amine.[1][2][3] This method is favored for its operational simplicity and avoidance of isolating the often-unstable imine intermediate.

Q2: Which reducing agents are recommended for this reductive amination, and what are the key differences?

A2: Several reducing agents are suitable, each with specific advantages. The choice often depends on factors like substrate reactivity, desired reaction conditions, and safety considerations.[4][5]

Reducing AgentKey CharacteristicsRecommended Solvents
Sodium Borohydride (NaBH₄) A robust and cost-effective reducing agent. However, it can also reduce the starting aldehyde, potentially lowering the yield.[1][4] It is best to allow sufficient time for imine formation before adding NaBH₄.[1][4]Methanol, Ethanol[4]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) A milder and more selective reagent that preferentially reduces the imine in the presence of the aldehyde.[1][5] It is sensitive to water and not ideal for use in methanol.[4][6]Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)[4][6]
Sodium Cyanoborohydride (NaBH₃CN) Another selective reducing agent that is effective under mildly acidic conditions (pH 4-5), which can favor imine formation.[1] It is not sensitive to water and is often used in methanol.[4] However, it is highly toxic due to the potential release of cyanide.[5]Methanol[4]

Q3: How can I monitor the progress of the reaction effectively?

A3: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[7] Spot the reaction mixture alongside the starting materials (thiophene-2-carboxaldehyde and benzylamine). The disappearance of the starting materials and the appearance of a new, typically less polar, spot corresponding to the product will indicate the reaction's progression. A co-spot of the reaction mixture with the starting materials can help confirm the consumption of reactants. Visualization can be achieved using a UV lamp (254 nm) and/or staining with potassium permanganate solution.

Q4: What are the expected challenges with the purity of the starting materials?

A4: The purity of both thiophene-2-carboxaldehyde and benzylamine is crucial. Thiophene-2-carboxaldehyde can oxidize over time to thiophene-2-carboxylic acid. Benzylamine is susceptible to oxidation and can also react with atmospheric carbon dioxide to form the corresponding carbamate.[8] It is recommended to use freshly distilled or recently purchased starting materials. The purity can be checked by techniques like NMR or GC-MS before starting the reaction.

Section 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Suggested Solution(s)
Incomplete Imine Formation The equilibrium between the aldehyde/amine and the imine may not favor the imine.[2] 1. Remove Water: Use a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) in the reaction mixture. For larger scales, a Dean-Stark apparatus can be employed. 2. Adjust pH: Imine formation is often catalyzed by mild acid.[1] Adding a catalytic amount of acetic acid can be beneficial, especially when using sodium triacetoxyborohydride.[5]
Premature Reduction of Aldehyde If using a strong reducing agent like NaBH₄, it may reduce the thiophene-2-carboxaldehyde before it can react with benzylamine.[1] 1. Sequential Addition: Add the benzylamine to the thiophene-2-carboxaldehyde and stir for a period (e.g., 30-60 minutes) to allow for imine formation before adding the NaBH₄.[4] 2. Use a Milder Reducing Agent: Switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[1]
Degradation of Reagents The reducing agent may have degraded due to improper storage or handling.
Unreactive Starting Materials Some heteroaromatic amines can be unreactive in reductive aminations.[9] While benzylamine is generally reactive, issues with the aldehyde are possible.
Problem 2: Formation of Multiple Byproducts
Potential Cause Suggested Solution(s)
Over-alkylation (Formation of Tertiary Amine) While less common in reductive amination compared to direct alkylation, it can occur if the product amine reacts with another molecule of the aldehyde.[1][3]
Formation of Benzyl Alcohol This occurs if the reducing agent reduces the thiophene-2-carboxaldehyde.
Formation of Dibenzylamine and Thiophene-2-ylmethanol This can result from a disproportionation reaction or self-condensation of the starting materials under certain conditions.
Problem 3: Difficulties in Product Purification
Potential Cause Suggested Solution(s)
Product is an Oil and Difficult to Handle The free amine product is often an oil, which can make isolation and purification challenging.
Co-elution of Product and Impurities during Column Chromatography The polarity of the product and some impurities may be similar, leading to poor separation.

Section 3: Experimental Protocols & Data

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol is a standard procedure that balances cost-effectiveness with good yields.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carboxaldehyde (1.0 eq.) in methanol.

  • Amine Addition: Add benzylamine (1.0-1.1 eq.) to the solution and stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium borohydride (NaBH₄) (1.2-1.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of water. Remove the methanol under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Extraction: Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride

This protocol is ideal for achieving higher selectivity and is often used when the aldehyde is particularly sensitive to reduction.[6]

  • Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve thiophene-2-carboxaldehyde (1.0 eq.) and benzylamine (1.0-1.1 eq.) in an anhydrous solvent such as dichloroethane (DCE).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq.) to the mixture. If the amine is less reactive, a catalytic amount of acetic acid can be added.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by TLC.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the mixture with dichloromethane.

  • Purification: Wash the combined organic layers with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Section 4: Visualizations

Reductive Amination Workflow

G cluster_0 Step 1: Imine Formation (in situ) cluster_1 Step 2: Reduction Thiophene_Aldehyde Thiophene-2-carboxaldehyde Imine N-(thiophen-2-ylmethylene)benzenemethanamine (Imine Intermediate) Thiophene_Aldehyde->Imine + Benzylamine Benzylamine Benzylamine Benzylamine->Imine Water H₂O Imine->Water - H₂O (equilibrium) Product This compound Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃) Reducing_Agent->Product

Caption: Workflow for the reductive amination synthesis.

Troubleshooting Decision Tree: Low Yield

G Start Low Product Yield Observed Check_Imine TLC shows significant starting aldehyde? Start->Check_Imine Premature_Reduction Yes Check_Imine->Premature_Reduction Yes Incomplete_Imine No Check_Imine->Incomplete_Imine No Solution_Milder_Reagent Switch to milder reducing agent (e.g., NaBH(OAc)₃) Premature_Reduction->Solution_Milder_Reagent Solution_Sequential Allow longer time for imine formation before adding NaBH₄ Premature_Reduction->Solution_Sequential Check_SM TLC shows significant starting materials? Incomplete_Imine->Check_SM Yes_SM Yes Check_SM->Yes_SM Yes No_SM No (Other issues) Check_SM->No_SM No Solution_Dehydrate Add dehydrating agent (e.g., MgSO₄) Yes_SM->Solution_Dehydrate Solution_Catalyst Add catalytic acid (e.g., Acetic Acid) Yes_SM->Solution_Catalyst

Caption: Decision tree for troubleshooting low yield issues.

References

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]

  • Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Organic Syntheses. (n.d.). N-BENZYL-1-(TRIMETHYLSILYL)METHANAMINE. [Link]

  • Sajomsang, W., Gonil, P., & Tantishaiyakul, V. (2009). Reductive amination of aldehydes and ketones using sodium borohydride in the presence of silica chloride under solvent-free conditions. Tetrahedron Letters, 50(43), 5943-5946. [Link]

  • Wikipedia. (2023, December 27). Reductive amination. [Link]

  • Afanasyev, O. I., Kuchuk, E., Usanov, D. L., & Belokon, Y. N. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 706. [Link]

  • Reddit. (2022, May 2). Reductive amination difficulties - poor conversion. r/Chempros. [Link]

  • Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. [Link]

  • CaltechAUTHORS. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. [Link]

  • PubMed. (2002). A one-pot parallel reductive amination of aldehydes with heteroaromatic amines. [Link]

  • ResearchGate. (2018). Production of Benzylamine by Tandem Dehydrogenation/Amination/Reduction over Cu and Au Catalysts. [Link]

  • Google Patents. (2012). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • MDPI. (2016). Benzo[b]thiophene-2-carbaldehyde. [Link]

  • ResearchGate. (2015). Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide Analogues as a Novel Class of Enterovirus 71 Inhibitors. [Link]

  • ResearchGate. (2009). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. [Link]

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  • Google Patents. (1988). Process for the preparation of 2-(N-benzyl-N-methylamino)-ethyl methyl 2,6-dimethyl-4-(m-nitrophenyl)
  • PubMed Central. (2013). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. [Link]

  • YouTube. (2022, October 22). BENZYL SYNTHESIS. #ncchem. [Link]

  • ResearchGate. (2019). Proposed reaction mechanism for formation of N-benzyl-1-phenylmethanimine. [Link]

  • PubMed Central. (2012). N-(4-{(E)-[(thiophen-2-yl)methyl]iminomethyl}benzylidene)methanamine. [Link]

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Technical Support Center: Optimizing Reductive Amination for Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the reductive amination of thiophene derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the nuances of this critical transformation. The unique electronic properties of the thiophene ring present specific challenges and opportunities in reductive amination, a cornerstone reaction for the synthesis of countless biologically active molecules.[1][2][3] This resource provides in-depth, experience-driven guidance, moving beyond simple protocols to explain the "why" behind the "how," ensuring your success with this versatile reaction.

Frequently Asked Questions (FAQs)

Q1: Why is reductive amination a preferred method for synthesizing thiophene-containing amines?

Reductive amination is a highly efficient and versatile method for forming carbon-nitrogen bonds, making it a staple in medicinal chemistry.[1][4] For thiophene derivatives, it offers a direct and often high-yielding pathway to secondary and tertiary amines, which are prevalent motifs in pharmaceuticals.[2][3] This one-pot reaction, which combines an aldehyde or ketone with an amine and a reducing agent, avoids the harsh conditions and over-alkylation issues associated with direct alkylation of amines.[5]

Q2: What are the most common reducing agents for the reductive amination of thiophene derivatives, and why?

Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice for its mildness and selectivity.[1][5] It is particularly effective because it selectively reduces the intermediate iminium ion much faster than the starting carbonyl compound, minimizing side reactions.[5] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN), which is also selective but more toxic, and sodium borohydride (NaBH₄), which is less selective and may require a two-step procedure to avoid reducing the starting aldehyde or ketone.[5][6]

Q3: How does the thiophene ring influence the reductive amination reaction?

The sulfur atom in the thiophene ring can influence the reaction in several ways. The electron-rich nature of the thiophene ring can affect the reactivity of the carbonyl group. Additionally, the sulfur atom can act as a Lewis base and potentially interact with catalysts or reagents, which is a key consideration in catalyst selection for alternative reductive amination methods.[2]

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low or No Product Yield

A low yield is one of the most common challenges in reductive amination. The root cause often lies in one of several key areas: imine formation, the reducing agent, or reaction conditions.

Possible Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between the carbonyl, amine, and imine may not favor the imine.

    • Solution: For less reactive ketones or electron-poor amines, the addition of a catalytic amount of a mild acid, such as acetic acid, can protonate the carbonyl oxygen, making it more electrophilic and promoting imine formation.[5][6] For reactions sensitive to water, which is a byproduct of imine formation, the use of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can drive the equilibrium toward the imine.

  • Inactive or Inappropriate Reducing Agent: The reducing agent may have degraded or may not be suitable for the specific substrates.

    • Solution: Ensure the reducing agent is fresh and has been stored under appropriate anhydrous conditions. Sodium triacetoxyborohydride is generally a robust choice for a one-pot reaction.[1][5] If using sodium borohydride, a two-step approach where the imine is formed first before the addition of the reducing agent is often more effective.[6][7]

  • Suboptimal Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction rate and yield.

    • Solution: Aprotic solvents like 1,2-dichloroethane (DCE), tetrahydrofuran (THF), or dichloromethane (DCM) are commonly preferred for reactions with NaBH(OAc)₃.[6][8] Most reductive aminations proceed well at room temperature, but gentle heating may be necessary for less reactive substrates.

Workflow for Troubleshooting Low Yield:

G start Low Yield Observed check_imine Monitor Imine Formation (TLC/NMR) start->check_imine imine_no Imine Not Forming check_imine->imine_no No imine_yes Imine Forms check_imine->imine_yes Yes add_acid Add Catalytic Acetic Acid imine_no->add_acid check_reductant Check Reducing Agent imine_yes->check_reductant add_acid->check_imine add_drying Add Dehydrating Agent (e.g., MgSO4) add_acid->add_drying reductant_bad Use Fresh Reducing Agent check_reductant->reductant_bad Degraded reductant_ok Re-evaluate Reaction Conditions check_reductant->reductant_ok Active success Improved Yield reductant_bad->success change_solvent Optimize Solvent (e.g., DCE, THF) reductant_ok->change_solvent change_temp Adjust Temperature change_solvent->change_temp change_temp->success

Caption: Troubleshooting workflow for low yield.

Issue 2: Formation of Side Products

The appearance of unexpected spots on a TLC plate indicates the formation of side products. Identifying these can help diagnose the issue.

Common Side Products & Prevention:

  • Alcohol from Carbonyl Reduction: This occurs if the reducing agent is too reactive and reduces the starting aldehyde or ketone before imine formation.

    • Prevention: Use a milder, more selective reducing agent like NaBH(OAc)₃, which is specifically designed to favor iminium ion reduction.[5] If using NaBH₄, ensure imine formation is complete before adding the reductant.[6]

  • Over-alkylation (Tertiary Amine Formation from Primary Amine): The desired secondary amine product can react with another equivalent of the carbonyl to form a tertiary amine.

    • Prevention: This can be minimized by using a slight excess of the primary amine. A stepwise procedure, where the imine is formed and then reduced in a separate step, can also provide better control.[6]

  • Aldol Condensation: Aldehydes, particularly aliphatic ones, can undergo self-condensation under acidic or basic conditions.

    • Prevention: Maintain neutral or weakly acidic reaction conditions. Adding the reducing agent shortly after mixing the aldehyde and amine can help to trap the imine before it has a chance to undergo side reactions.

Reaction Scheme: Main Reaction vs. Side Reactions

G cluster_0 Desired Pathway cluster_1 Side Reactions Th_CHO Thiophene Aldehyde Imine Imine Intermediate Th_CHO->Imine + Amine - H2O Alcohol Alcohol Byproduct Th_CHO->Alcohol + [H] (premature) Amine R-NH2 Product Desired Secondary Amine Imine->Product + [H] Tertiary_Amine Over-alkylation Product Th_CHO2 Thiophene Aldehyde Product2 Desired Secondary Amine Product2->Tertiary_Amine + Aldehyde, +[H]

Caption: Desired vs. undesired reaction pathways.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of Thiophene-2-carboxaldehyde with a Primary Amine using NaBH(OAc)₃

This protocol provides a reliable starting point for the synthesis of secondary amines derived from thiophene-2-carboxaldehyde.

Materials & Reagents:

Reagent/MaterialAmount (for 1 mmol scale)Notes
Thiophene-2-carboxaldehyde1.0 equiv (112 mg)Ensure purity
Primary Amine1.1 equivUse slight excess to favor product
Sodium Triacetoxyborohydride1.2 equiv (254 mg)Handle in a dry environment
1,2-Dichloroethane (DCE)5 mLAnhydrous solvent is preferred
Saturated Sodium Bicarbonate~10 mLFor aqueous workup
Anhydrous Sodium Sulfate (Na₂SO₄)As neededFor drying the organic layer

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask, add thiophene-2-carboxaldehyde (1.0 equiv) and dissolve it in 1,2-dichloroethane (5 mL).

  • Add the primary amine (1.1 equiv) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2 equiv) to the stirring mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 6 hours.[9]

  • Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (~10 mL).

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired thiophene-containing secondary amine.

References

  • Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3]. Organic Chemistry Portal. [Link]

  • Goswami, L., et al. (2017). Recent Achievement in the Synthesis of Thiophenes. ResearchGate. [Link]

  • Myers, A. G. C–N Bond-Forming Reactions: Reductive Amination. Harvard University. [Link]

  • Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Journal of Biomolecular Structure and Dynamics. [Link]

  • Thiophene-2-carbaldehyde azine. National Center for Biotechnology Information. [Link]

  • Hosseini-Sarvari, M., & Etemad, S. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. TÜBİTAK Academic Journals. [Link]

  • Leahy, D. K., et al. (2013). Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes. Green Chemistry. [Link]

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  • Synthesis method of 2-thiophenecarboxaldehyde.
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  • Lewis Base Catalyzed Synthesis of Sulfur Heterocycles via the C1‐Pyridinium Enolate. National Institutes of Health. [Link]

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Technical Support Center: Synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine (CAS 73325-61-8). This resource is designed for researchers, chemists, and process development professionals to address common challenges, troubleshoot side product formation, and optimize reaction outcomes. As Senior Application Scientists, we provide not just protocols, but the rationale behind them to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: There are two primary, industrially relevant routes for synthesizing this target molecule:

  • One-Pot Reductive Amination: This is often the most efficient method. It involves the reaction of thiophene-2-carboxaldehyde with benzylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine. Common reducing agents include sodium borohydride derivatives and catalytic hydrogenation.[1][2][3]

  • Two-Step N-Alkylation: This route involves the reaction of thiophen-2-ylmethanamine with a benzyl halide (e.g., benzyl bromide). This is a classical nucleophilic substitution.[4][5]

Q2: My reaction mixture is complex, and the yield of the desired product is low. What are the likely side products?

A2: Side product formation is a common issue and is highly dependent on your chosen synthetic route and reaction conditions. The most probable impurities are:

  • N,N-Dibenzyl-1-(thiophen-2-yl)methanamine (Tertiary Amine): This "over-alkylation" product is arguably the most common and difficult-to-remove impurity.[6][7] It can form in both reductive amination and N-alkylation pathways.

  • Unreacted Starting Materials: Residual thiophene-2-carboxaldehyde, benzylamine, or thiophen-2-ylmethanamine.

  • Thiophen-2-ylmethanol: Formed if the reducing agent prematurely reduces the starting aldehyde before imine formation.[8][9]

  • Intermediate Imine: Incomplete reduction during reductive amination will leave the N-(thiophen-2-ylmethylene)benzenemethanamine intermediate.

  • Dibenzylamine: Can form from the self-condensation of benzylamine or through other pathways involving reaction intermediates.[10]

Q3: How can I monitor the reaction progress effectively?

A3: Thin Layer Chromatography (TLC) is the most straightforward method for real-time monitoring.[11] Use a non-polar solvent system (e.g., Hexane:Ethyl Acetate 8:2) and visualize with a UV lamp and/or a potassium permanganate stain. The desired secondary amine product should have an Rf value intermediate between the polar benzylamine starting material and the less polar aldehyde/imine. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying all components in the reaction mixture.[12][13]

Troubleshooting Guide: Side Product Mitigation

This section provides in-depth solutions to specific problems encountered during the synthesis.

Issue 1: Formation of Tertiary Amine (Over-alkylation)

Root Cause Analysis: The target product, this compound, is a secondary amine. Its nitrogen center is often more nucleophilic and less sterically hindered than the primary benzylamine it is formed from. Consequently, it can compete with the starting amine for the electrophile (the iminium ion in reductive amination or the benzyl halide in N-alkylation), leading to the formation of a tertiary amine.[1][6]

Mitigation Strategies:
StrategyReductive AminationN-Alkylation
Stoichiometric Control Use a slight excess (1.1-1.2 equivalents) of benzylamine relative to thiophene-2-carboxaldehyde. This statistically favors the reaction of the aldehyde with the more abundant primary amine.Use a significant excess of thiophen-2-ylmethanamine relative to the benzyl halide. This is often less practical due to the cost of the starting amine but is a valid chemical strategy.[7]
Controlled Addition Add the reducing agent slowly to the pre-formed imine mixture. A rapid addition of a highly reactive reducing agent can create a high concentration of the secondary amine product early on, promoting the side reaction.Add the benzyl halide dropwise to a solution of the amine at a controlled temperature. This maintains a low concentration of the alkylating agent, minimizing its reaction with the product.
Reaction Conditions Lower temperatures (0 °C to RT) can improve selectivity by slowing the rate of the undesired second reaction relative to the first.Lower temperatures are also beneficial. Using a suitable base (e.g., K₂CO₃) and solvent is crucial.
Choice of Reducing Agent Use a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). It is less reactive towards aldehydes and preferentially reduces the iminium ion as it forms, keeping the concentration of the product low.[3][14]N/A
Issue 2: Presence of Thiophen-2-ylmethanol

Root Cause Analysis: This side product arises exclusively in the reductive amination route. It occurs when the reducing agent directly reduces the thiophene-2-carboxaldehyde starting material before it can condense with benzylamine to form the imine. This is common with powerful, non-selective reducing agents like sodium borohydride (NaBH₄) under certain pH conditions.

Mitigation Strategies:
  • Select the Right Reducing Agent: The key is to use a reducing agent that is selective for the imine or iminium ion over the carbonyl group.[2]

    • Sodium Cyanoborohydride (NaBH₃CN) and Sodium Triacetoxyborohydride (NaBH(OAc)₃) are ideal choices. They are stable at neutral or slightly acidic pH, where imine formation is favored, but are most reactive towards the protonated iminium ion intermediate.[1][14]

  • Control the pH: Maintain a slightly acidic pH (around 5-6). This catalyzes the formation of the imine from the aldehyde and amine, making it the predominant species available for reduction.

  • Two-Step, One-Pot Procedure: Allow the thiophene-2-carboxaldehyde and benzylamine to stir together for a period (e.g., 30-60 minutes) to allow for imine formation equilibrium to be established before adding the reducing agent.

Diagram: Key Reaction Pathways and Side Products

Below is a visualization of the primary synthetic pathways and the points at which major side products can emerge.

G cluster_RA Reductive Amination Pathway cluster_NA N-Alkylation Pathway ThioAld Thiophene-2- carboxaldehyde Imine Intermediate Imine ThioAld->Imine + Benzylamine - H₂O ThioAlc Thiophen-2-ylmethanol (Side Product) ThioAld->ThioAlc + [H] (Premature Reduction) BnNH2 Benzylamine BnNH2->Imine Product This compound (Desired Product) Imine->Product + [H] (Reduction) TertAmineRA Tertiary Amine (Over-alkylation) Product->TertAmineRA + Imine, +[H] (Over-alkylation) ThioAmine Thiophen-2-yl- methanamine Product_NA This compound (Desired Product) ThioAmine->Product_NA + Benzyl Bromide - HBr BnBr Benzyl Bromide BnBr->Product_NA TertAmineNA Tertiary Amine (Over-alkylation) Product_NA->TertAmineNA + Benzyl Bromide (Over-alkylation)

Caption: Synthetic routes to the target amine and major side product formation points.

Experimental Protocols

Protocol 1: Optimized Reductive Amination using NaBH(OAc)₃

This protocol is designed to maximize selectivity and minimize side product formation.

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add thiophene-2-carboxaldehyde (1.0 eq) and benzylamine (1.1 eq) to dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.5 M concentration).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. You can monitor the disappearance of the aldehyde spot by TLC.

  • Reduction: In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in the same solvent. Cool the reaction mixture to 0 °C and add the NaBH(OAc)₃ slurry portion-wise over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 3-12 hours, or until TLC/GC-MS analysis shows complete consumption of the imine intermediate.

  • Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography (using a gradient of hexane/ethyl acetate, potentially with 1% triethylamine to prevent streaking) or by vacuum distillation.[15][16]

Protocol 2: Troubleshooting Purification

If your crude product is contaminated with both unreacted benzylamine and the tertiary amine side product, a targeted acid-base extraction can be effective.

  • Dissolve: Dissolve the crude oil in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Acid Wash: Extract the organic solution with 1M HCl. Both the primary, secondary, and tertiary amines will move into the acidic aqueous layer as their hydrochloride salts, leaving non-basic impurities (like thiophen-2-ylmethanol) in the organic layer.

  • Basify: Carefully basify the acidic aqueous layer to pH > 12 with 2M NaOH, keeping the solution cool in an ice bath.

  • Re-extract: Extract the now basic aqueous solution multiple times with fresh diethyl ether or DCM. This will recover the free amines into the organic phase.

  • Isolate: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate. The resulting mixture of amines is often significantly purer and more amenable to final purification by chromatography or distillation.

Diagram: Troubleshooting and Decision Workflow

This diagram outlines a logical workflow for analyzing a reaction outcome and choosing the correct optimization strategy.

G start Analyze Crude Reaction Mixture (TLC/GC-MS) main_issue What is the main impurity? start->main_issue tertiary_amine Tertiary Amine (Over-alkylation) main_issue->tertiary_amine aldehyde_alcohol Unreacted Aldehyde or Thiophenylmethanol main_issue->aldehyde_alcohol imine Unreacted Imine main_issue->imine sol_tertiary 1. Check Stoichiometry (Excess Amine) 2. Slow Reagent Addition 3. Lower Reaction Temperature tertiary_amine->sol_tertiary sol_aldehyde 1. Use Imine-Selective Reducing Agent (e.g., NaBH(OAc)₃) 2. Allow for pre-formation of imine 3. Check pH (5-6) aldehyde_alcohol->sol_aldehyde sol_imine 1. Increase Reaction Time 2. Add more Reducing Agent 3. Increase Temperature imine->sol_imine end Optimized Reaction sol_tertiary->end sol_aldehyde->end sol_imine->end

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

References
  • Scribd. (n.d.). Reductive Amination of Benzaldehyde. Retrieved from [Link]

  • Wikipedia. (2023). Amine alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. Retrieved from [Link]

  • American Chemical Society. (n.d.). Avoiding Over-alkylation. ACS Green Chemistry Institute Pharmaceutical Roundtable. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

  • Wiley-VCH. (n.d.). Supplementary Information. Retrieved from [Link]

  • Wikipedia. (2023). Leuckart reaction. Retrieved from [Link]

  • Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • ResearchGate. (2018). A Selective Process for N-alkylation in Competition with O-alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Reductive Amination of Ketones with Benzylamine Over Gold Supported on Different Oxides. Retrieved from [Link]

  • MDPI. (2023). Review of Modern Eschweiler–Clarke Methylation Reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. Retrieved from [Link]

  • Semantic Scholar. (n.d.). STUDIES ON THE LEUCKART REACTION. Retrieved from [Link]

  • Beijing Institute of Technology. (n.d.). Preparation of Aliphatic Amines by the Leuckart Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Reductive amination. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). Simplified Version of the Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Alkylation. In Greener Organic Transformations. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • University of Wisconsin. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

  • OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • MDPI. (n.d.). Benzo[b]thiophene-2-carbaldehyde. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • PubMed Central. (n.d.). N-(4-{(E)-[(thiophen-2-yl)methyl]iminomethyl}benzylidene)methanamine. Retrieved from [Link]

  • Harvard University. (n.d.). Myers Chem 115: Reductive Amination. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of N-benzylamines.
  • Weizmann Institute of Science. (n.d.). Manganese Catalyzed Environmentally Benign Dehydrogenative Coupling of Alcohols and Amines to Form Aldimines and H2. Retrieved from [Link]

  • Reddit. (2024). How to purify Benzylamine? Retrieved from [Link]

  • YouTube. (2022). BENZYL SYNTHESIS. Retrieved from [Link]

  • National High Magnetic Field Laboratory. (n.d.). Analysis of Gas Oil by GC/APCI FTMS. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-Benzyl-1-(thiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of N-Benzyl-1-(thiophen-2-yl)methanamine (CAS No. 73325-61-8).[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining this compound in high purity. Here, we provide troubleshooting advice, frequently asked questions (FAQs), and detailed protocols based on established chemical principles and practical laboratory experience.

I. Understanding the Molecule and Its Synthesis

This compound is a secondary amine containing both a benzyl and a thiophene-2-ylmethyl group. Its synthesis commonly proceeds via reductive amination of thiophene-2-carboxaldehyde with benzylamine.[3][4][5] This process, while generally efficient, can lead to a variety of impurities that complicate purification.

Diagram: Synthetic Pathway via Reductive Amination

Thiophene_Aldehyde Thiophene-2-carboxaldehyde Imine N-(thiophen-2-ylmethylene)benzenemethanamine (Imine intermediate) Thiophene_Aldehyde->Imine Benzylamine Benzylamine Benzylamine->Imine Product This compound Imine->Product Reduction (e.g., NaBH4)

Caption: Reductive amination pathway to the target compound.

II. Frequently Asked Questions (FAQs)

Here we address common questions that arise during the purification of this compound.

Q1: What are the most common impurities I should expect?

A1: The primary impurities originate from the starting materials and side reactions during the reductive amination process. These include:

  • Unreacted Starting Materials: Thiophene-2-carboxaldehyde and benzylamine.

  • Over-alkylation Product: Formation of a tertiary amine if the product reacts further.[6]

  • Aldehyde Reduction Product: Reduction of thiophene-2-carboxaldehyde to (thiophen-2-yl)methanol.[6]

  • Imine Intermediate: Incomplete reduction can leave the N-(thiophen-2-ylmethylene)benzenemethanamine imine in the crude product.

  • Azine Formation: Self-condensation of thiophene-2-carboxaldehyde in the presence of a nitrogen source can form thiophene-2-carbaldehyde azine.[7]

Q2: My crude product is a persistent oil and won't crystallize. What should I do?

A2: Oily products are a common issue, often due to the presence of impurities that inhibit crystallization.[8] It is recommended to first attempt purification by column chromatography to remove the bulk of impurities.[8] If the purified oil still resists crystallization, consider converting the amine to its hydrochloride salt by treating a solution of the amine (e.g., in diethyl ether or ethyl acetate) with a solution of HCl in a suitable solvent. The resulting salt is often a crystalline solid that can be filtered and washed. The free base can then be regenerated by treatment with a base like NaOH.[9]

Q3: I'm seeing multiple spots on my TLC plate after purification. What could be the issue?

A3: If multiple spots persist after purification, consider the following:

  • Inadequate Chromatographic Separation: The chosen solvent system for column chromatography may not be optimal. It is crucial to develop a good solvent system using Thin Layer Chromatography (TLC) beforehand, aiming for a retention factor (Rf) of ~0.3 for the desired product.[10]

  • Product Decomposition: The compound may be degrading on the silica gel if it is too acidic. You can neutralize the silica gel by washing it with a solvent system containing a small amount of a tertiary amine like triethylamine (e.g., 1-2%).[11]

  • Co-eluting Impurities: Some impurities may have similar polarities to the product, making separation by standard silica gel chromatography difficult. In such cases, exploring different stationary phases (e.g., alumina) or purification techniques like fractional distillation under reduced pressure might be necessary.[12]

III. Troubleshooting Guide

This section provides a structured approach to resolving common purification challenges.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield After Purification 1. Incomplete reaction. 2. Product loss during aqueous work-up. 3. Suboptimal chromatographic separation.1. Monitor the reaction by TLC to ensure completion.[11] 2. Ensure the aqueous layer is sufficiently basic (pH > 10) before extraction to minimize the formation of the protonated amine, which is water-soluble.[11] 3. Optimize the TLC solvent system to ensure good separation between the product and impurities.[10]
Product Contaminated with Starting Aldehyde 1. Incomplete imine formation. 2. Use of a reducing agent that also reduces the aldehyde.1. Ensure adequate reaction time for imine formation before adding the reducing agent. 2. Use a milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃), which is selective for imine reduction in the presence of aldehydes.[4]
Presence of Thiophen-2-yl)methanol The reducing agent is too strong and is reducing the starting aldehyde.Switch to a milder reducing agent like sodium triacetoxyborohydride or perform a stepwise procedure where the imine is formed first, followed by reduction with sodium borohydride.[5]
Product is Colored (Yellow/Brown) 1. Impurities from aged benzylamine. 2. Thiophene-related impurities undergoing polymerization or oxidation.1. Purify the benzylamine by distillation before use.[9] 2. Consider treating a solution of the crude product with activated charcoal to remove colored impurities, followed by filtration and solvent removal.

IV. Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This is the most common and effective method for purifying this compound.[10][13][14]

1. Preparation of the Column:

  • Select an appropriate size glass chromatography column.

  • Insert a small plug of cotton or glass wool at the bottom.

  • Add a small layer of sand.

  • Prepare a slurry of silica gel (230-400 mesh) in the chosen eluent.

  • Carefully pour the slurry into the column, allowing the silica gel to pack evenly.

  • Add another layer of sand on top of the silica gel bed.

2. Sample Loading:

  • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane.

  • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

3. Elution and Fraction Collection:

  • Begin eluting with the chosen solvent system (e.g., a mixture of hexane and ethyl acetate). A good starting point for TLC analysis is a 9:1 or 8:2 (v/v) mixture of hexane:ethyl acetate.[10]

  • Collect fractions in test tubes or flasks.

  • Monitor the elution by TLC, spotting each fraction on a TLC plate and visualizing under a UV lamp.[10]

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.[10]

Diagram: Column Chromatography Workflow

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis to Determine Eluent Pack 2. Pack Silica Gel Column TLC->Pack Load 3. Load Crude Product Pack->Load Elute 4. Elute with Solvent System Load->Elute Collect 5. Collect Fractions Elute->Collect Monitor 6. Monitor Fractions by TLC Collect->Monitor Combine 7. Combine Pure Fractions Monitor->Combine Evaporate 8. Evaporate Solvent Combine->Evaporate

Caption: Step-by-step workflow for column chromatography.

Protocol 2: Purification via Acid-Base Extraction

This technique can be used as a preliminary purification step to remove non-basic impurities.

  • Dissolve the crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

  • Transfer the solution to a separatory funnel and extract with an aqueous acid solution (e.g., 1 M HCl). The amine will move into the aqueous layer as its hydrochloride salt.

  • Separate the layers and wash the aqueous layer with the organic solvent to remove any remaining non-basic impurities.

  • Make the aqueous layer basic (pH > 10) by the slow addition of a strong base like NaOH.

  • Extract the free amine back into an organic solvent.

  • Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

V. References

  • BenchChem. (n.d.). Technical Support Center: Minimizing Side Products in Reductive Amination. Retrieved from

  • Organic Syntheses Procedure. (n.d.). Retrieved from

  • Wiley-VCH. (n.d.). Supporting Information. Retrieved from

  • Supporting Information. (n.d.). Retrieved from

  • BenchChem. (n.d.). Technical Support Center: N-benzyl-3-nitrothiophen-2-amine Synthesis. Retrieved from

  • BLDpharm. (n.d.). This compound. Retrieved from

  • Guidechem. (n.d.). Benzyl(thiophen-2-ylmethyl)amine 73325-61-8 wiki. Retrieved from

  • Master Organic Chemistry. (2017). Reductive aminations, and How It Works. Retrieved from

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from

  • BenchChem. (n.d.). Application Note and Protocol: Purification of 1-Benzyl-2-naphthol by Column Chromatography. Retrieved from

  • Reddit. (2024). How to purify Benzylamine? Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine. Retrieved from

  • National Center for Biotechnology Information. (n.d.). Thiophene-2-carbaldehyde azine. Retrieved from

  • International Laboratory USA. (n.d.). This compound. Retrieved from

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Technical Support Center: Synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and optimized protocols to enhance yield and purity. Our approach is grounded in established chemical principles and extensive laboratory experience to address the common challenges encountered during this synthesis.

Foundational Synthetic Strategy: Reductive Amination

The most direct and widely employed method for synthesizing this compound is the reductive amination of thiophene-2-carbaldehyde with benzylamine. This process involves two key stages: the formation of an intermediate imine, followed by its reduction to the target secondary amine. The efficiency of this reaction is highly dependent on the choice of reducing agent and the precise control of reaction conditions to favor imine formation and subsequent reduction, while minimizing side reactions.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions to improve your experimental outcomes.

FAQ 1: My reaction yield is very low. What are the likely causes and how can I improve it?

Low yield is the most common issue and can stem from several factors. The primary culprits are often incomplete imine formation or premature reduction of the starting aldehyde.

Possible Cause 1: Inefficient Imine Formation The formation of the imine from thiophene-2-carbaldehyde and benzylamine is a reversible equilibrium reaction.[1] To drive the reaction towards the imine, the water generated as a byproduct must be effectively managed.

  • Solution:

    • Acid Catalysis: Add a catalytic amount of a weak acid, such as acetic acid (typically 1.1 equivalents), to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.[2]

    • Azeotropic Removal of Water: For reactions run at higher temperatures, using a solvent like toluene or benzene with a Dean-Stark apparatus can effectively remove water.

    • Use of Drying Agents: Adding molecular sieves (3Å or 4Å) to the reaction mixture can sequester water as it is formed, pushing the equilibrium towards the imine.

Possible Cause 2: Reduction of the Starting Aldehyde The reducing agent can react with the starting aldehyde before it has a chance to form the imine, leading to the formation of thiophen-2-ylmethanol as a byproduct.[3] This is particularly problematic with strong, non-selective reducing agents.

  • Solution:

    • Two-Step Procedure: First, allow the imine to form completely by stirring thiophene-2-carbaldehyde and benzylamine together in the solvent (with an acid catalyst if needed) for a period (e.g., 1-2 hours) before adding the reducing agent. Monitor the imine formation via Thin Layer Chromatography (TLC) or ¹H NMR.[2]

    • Choice of Reducing Agent: Use a milder reducing agent that is selective for the imine over the aldehyde. Sodium triacetoxyborohydride (STAB) is an excellent choice for this purpose.[1][4]

FAQ 2: I am observing a significant amount of thiophen-2-ylmethanol in my crude product. How can I prevent this?

The formation of the corresponding alcohol is a clear indication that the aldehyde is being reduced.

  • Underlying Issue: This side reaction is competitive with imine reduction. The choice and timing of the addition of the reducing agent are critical.

  • Troubleshooting Strategy:

    • Change Reducing Agent: If you are using a powerful reducing agent like sodium borohydride (NaBH₄), switch to a more selective one. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically designed for reductive aminations as it is less reactive towards aldehydes and ketones.[1][5]

    • Optimize NaBH₄ Protocol: If NaBH₄ is the only available option, ensure complete imine formation before its addition.[2][4] Cool the reaction mixture in an ice bath before slowly adding the NaBH₄ to control the reaction rate and minimize aldehyde reduction.

    • pH Control: When using sodium cyanoborohydride (NaBH₃CN), maintaining a mildly acidic pH (around 5-6) is crucial. At this pH, the imine is protonated and more readily reduced than the aldehyde.[1][3]

FAQ 3: How do I choose the right reducing agent for my reductive amination?

The choice of reducing agent is critical for the success of the reaction. Each has its own advantages and disadvantages.

Reducing AgentAdvantagesDisadvantagesRecommended Solvent(s)
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) Mild and highly selective for imines over aldehydes. Tolerates a wide range of functional groups.[1][5]Water-sensitive; releases acetic acid, which might not be suitable for acid-sensitive substrates.Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF)[4]
Sodium Cyanoborohydride (NaBH₃CN) Selective for imines at controlled pH (5-6). Not water-sensitive.[1][4]Highly toxic (releases HCN gas upon acidification). Requires careful pH control.Methanol (MeOH)[4]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.[2]Less selective; can readily reduce the starting aldehyde.[3][4] Requires imine to be pre-formed.Methanol (MeOH), Ethanol (EtOH)[4]
FAQ 4: My purification by column chromatography is difficult, and the product is an oil. What are the best practices for purification?

This compound is a basic compound, which can lead to tailing on silica gel. The product may also be an oil, making crystallization challenging.

  • Chromatography Optimization:

    • Baseline Neutralization: To prevent streaking on the silica gel column, add a small amount of a volatile base, such as triethylamine (0.5-1%), to your eluent system (e.g., hexane/ethyl acetate).[6]

    • Alternative Stationary Phase: If tailing persists, consider using basic alumina as the stationary phase for chromatography.[6]

  • Work-up Procedure:

    • Acid-Base Extraction: Before chromatography, perform an acid-base workup. Dissolve the crude product in a non-polar organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The amine product will move to the aqueous layer as the ammonium salt. The non-basic impurities (like the alcohol byproduct) will remain in the organic layer. Then, basify the aqueous layer with a base (e.g., 1M NaOH) to a pH > 10 and extract the free amine back into an organic solvent. This can significantly improve the purity of the product before chromatography.

  • Crystallization/Final Form:

    • Salt Formation: If the free base is an oil, consider converting it to a crystalline salt (e.g., hydrochloride or maleate) for easier handling, purification, and storage. This can be achieved by dissolving the purified oil in a suitable solvent (e.g., diethyl ether, isopropanol) and adding a solution of the corresponding acid (e.g., HCl in ether).

Visualized Experimental Workflow

Reductive Amination General Workflow

The following diagram outlines the general workflow for the synthesis of this compound via reductive amination.

reductive_amination_workflow cluster_reactants Step 1: Imine Formation cluster_reaction Step 2: Reduction cluster_workup Step 3: Work-up & Purification Thiophene_Aldehyde Thiophene-2-carbaldehyde Stir_Mix Stir at RT (1-2h to form Imine) Thiophene_Aldehyde->Stir_Mix Benzylamine Benzylamine Benzylamine->Stir_Mix Solvent_Catalyst Solvent (e.g., MeOH, DCE) + Optional Acid Catalyst (e.g., AcOH) Solvent_Catalyst->Stir_Mix Add_Reducing_Agent Add Reducing Agent (e.g., NaBH(OAc)₃) Stir_Mix->Add_Reducing_Agent Reaction_Completion Stir until completion (Monitor by TLC) Add_Reducing_Agent->Reaction_Completion Quench Quench Reaction Reaction_Completion->Quench Extraction Aqueous Work-up & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product This compound Purification->Final_Product

Caption: General workflow for reductive amination synthesis.

Troubleshooting Decision Tree for Low Yield

This diagram provides a logical path to diagnose and solve issues related to low product yield.

troubleshooting_yield Start Low Yield Observed Check_TLC Analyze Crude by TLC/NMR. Is starting aldehyde present? Start->Check_TLC Yes_Aldehyde YES Check_TLC->Yes_Aldehyde Yes No_Aldehyde NO Check_TLC->No_Aldehyde No Aldehyde_Reason Likely Cause: Aldehyde Reduction or Incomplete Reaction Yes_Aldehyde->Aldehyde_Reason Check_Imine Was imine pre-formed or was a one-pot method used? No_Aldehyde->Check_Imine Solution1 Solution: 1. Pre-form imine before adding NaBH₄. 2. Switch to a milder reducing agent (STAB). Aldehyde_Reason->Solution1 Preformed Pre-formed Check_Imine->Preformed One_Pot One-pot Check_Imine->One_Pot Other_Issues Check for other issues: - Purity of starting materials - Mechanical loss during work-up Preformed->Other_Issues Imine_Formation_Issue Likely Cause: Inefficient Imine Formation One_Pot->Imine_Formation_Issue Solution2 Solution: 1. Add catalytic acetic acid. 2. Use molecular sieves to remove water. Imine_Formation_Issue->Solution2

Caption: Decision tree for troubleshooting low reaction yield.

Detailed Experimental Protocols

Protocol 1: Optimized Synthesis using Sodium Triacetoxyborohydride (STAB)

This protocol is recommended for its high selectivity and generally good yields.[5]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add thiophene-2-carbaldehyde (1.0 eq) and benzylamine (1.05 eq).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) (approx. 0.1 M concentration of the aldehyde).

  • Imine Formation: Stir the mixture at room temperature for 20-30 minutes.

  • Reduction: In a single portion, add sodium triacetoxyborohydride (STAB) (1.2 eq). A slight exotherm may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting aldehyde spot has disappeared (typically 4-12 hours).

  • Work-up:

    • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (DCM) (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate, with 1% triethylamine added to the eluent system) to afford the pure this compound.

Protocol 2: Stepwise Synthesis using Sodium Borohydride (NaBH₄)

This protocol is a cost-effective alternative but requires careful execution to avoid side reactions.[2][5]

  • Imine Formation:

    • In a round-bottom flask, dissolve thiophene-2-carbaldehyde (1.0 eq) and benzylamine (1.05 eq) in methanol (MeOH) (approx. 0.2 M).

    • Add acetic acid (0.1 eq) to catalyze the imine formation.

    • Stir the mixture at room temperature for 1-2 hours. Confirm imine formation by TLC.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (NaBH₄) (1.5 eq) in small portions, ensuring the internal temperature does not rise significantly.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Add water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product as described in Protocol 1.

References

  • Wikipedia. Reductive amination. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017-09-01). [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Reddit. What's wrong with my reductive amination? I barely got any product. (2025-02-13). [Link]

  • Organic Syntheses. N-Benzyl-1-(trimethylsilyl)methanamine. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the scale-up synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and efficient scale-up of this important synthetic intermediate.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and industrially viable method for synthesizing this compound is through a one-pot reductive amination. This process involves the reaction of thiophene-2-carboxaldehyde with benzylamine to form an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][2] This approach is favored for its efficiency, atom economy, and generally mild reaction conditions.

Q2: What are the typical starting materials and their sources?

A2: The primary starting materials are thiophene-2-carboxaldehyde and benzylamine. Both are readily available from major chemical suppliers. When planning a scale-up, it is crucial to source high-purity starting materials to minimize potential side reactions and simplify purification.

Q3: Which reducing agents are most effective for the scale-up of this reductive amination?

A3: For large-scale synthesis, common and effective reducing agents include sodium borohydride (NaBH₄) and its derivatives, such as sodium triacetoxyborohydride (STAB).[2][3] Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source is also a highly efficient and clean alternative, often favored in industrial settings to avoid stoichiometric inorganic waste.[4] The choice of reducing agent will depend on factors such as cost, safety, and the presence of other reducible functional groups.

Q4: What are the key safety considerations when scaling up this synthesis?

A4: Amines and their syntheses require careful handling.[5][6] Key safety considerations include:

  • Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of volatile reagents and solvents.[5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6][7]

  • Exothermic Reactions: The addition of the reducing agent can be exothermic. Ensure adequate cooling and controlled addition to manage the reaction temperature.

  • Flammable Solvents: Many solvents used in this synthesis (e.g., methanol, THF) are flammable. Avoid open flames and ensure proper grounding of equipment.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[8]

Q5: How can the progress of the reaction be monitored effectively?

A5: Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction. By comparing the reaction mixture to the starting materials, you can track the consumption of the aldehyde and the formation of the amine product. High-Performance Liquid Chromatography (HPLC) can provide more quantitative analysis of the reaction progress and purity of the product.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product Incomplete imine formation.Ensure anhydrous conditions, as water can inhibit imine formation.[2] Consider adding a dehydrating agent like magnesium sulfate or molecular sieves.
Inefficient reduction of the imine.Verify the activity of the reducing agent. If using catalytic hydrogenation, ensure the catalyst is not poisoned.[9] Increase the amount of reducing agent or the reaction time.
Product loss during workup and purification.Optimize the extraction and purification steps. Ensure the aqueous layer is sufficiently basified before extraction to prevent the protonated amine from remaining in the aqueous phase.
Formation of Side Products (e.g., Dibenzylamine or Thiophene-2-methanol) Over-reduction or side reactions of the starting materials.Choose a milder reducing agent like sodium triacetoxyborohydride (STAB), which is more selective for imines over aldehydes.[2] Control the reaction temperature to minimize side reactions.
Impurities in starting materials.Use high-purity starting materials. Analyze starting materials by NMR or GC-MS before use.
Difficulties in Product Purification The product is an oil and difficult to crystallize.Purify by flash column chromatography on silica gel.[10] If the product is basic and shows tailing on silica gel, consider adding a small amount of triethylamine to the eluent.[11]
Co-elution with impurities.Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) can improve separation.[10]
Incomplete Reaction (Starting Material Remains) Insufficient reaction time or temperature.Increase the reaction time and/or temperature, while monitoring for the formation of degradation products.
Deactivation of the catalyst (for catalytic hydrogenation).Ensure the starting materials and solvent are free of catalyst poisons (e.g., sulfur compounds, though the thiophene ring is generally stable under these conditions). Use a fresh batch of catalyst.[9]
Synthesis Workflow and Troubleshooting Logic

The following diagram illustrates the general synthetic workflow and a decision-making process for troubleshooting common issues.

G cluster_workflow Synthetic Workflow cluster_troubleshooting Troubleshooting Logic Start Starting Materials: Thiophene-2-carboxaldehyde Benzylamine Imine Imine Formation Start->Imine Mix in appropriate solvent Reduction In-situ Reduction Imine->Reduction Add reducing agent Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Product Final Product: This compound Purification->Product Issue Low Yield or Incomplete Reaction? CheckImine Check Imine Formation (TLC/NMR) Issue->CheckImine Yes CheckImine->Issue Address imine formation issues CheckReduction Check Reduction Step (TLC/HPLC) CheckImine->CheckReduction Imine formation OK CheckReduction->Issue Address reduction issues OptimizeWorkup Optimize Workup/ Purification CheckReduction->OptimizeWorkup Reduction step OK Success Problem Solved OptimizeWorkup->Success

Caption: Synthetic workflow and troubleshooting decision tree.

III. Detailed Experimental Protocol (Example)

This protocol describes a general procedure for the synthesis of this compound on a laboratory scale, which can be adapted for scale-up.

Materials:

  • Thiophene-2-carboxaldehyde

  • Benzylamine

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve thiophene-2-carboxaldehyde (1.0 eq) in anhydrous methanol. Add benzylamine (1.0-1.1 eq) dropwise at room temperature. Stir the mixture for 1-2 hours. Monitor the formation of the imine by TLC.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.2-1.5 eq) in small portions, keeping the temperature below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Workup: Quench the reaction by slowly adding 1 M HCl until the pH is acidic. Concentrate the mixture under reduced pressure to remove most of the methanol. Add ethyl acetate and water. Basify the aqueous layer with 1 M NaOH until the pH is >10.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Process Flow Diagram

G reagents Thiophene-2-carboxaldehyde + Benzylamine + Methanol reactor1 Reaction Vessel 1 (Imine Formation) reagents->reactor1 reactor2 Reaction Vessel 1 (Reduction) reactor1->reactor2 Cool to 0°C reducing_agent Sodium Borohydride reducing_agent->reactor2 Portion-wise addition workup Workup (Quench, Extraction) reactor2->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Step-by-step process flow for the synthesis.

IV. References

  • Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021-01-12). Vertex AI Search.

  • A Technical Guide to Novel Synthesis Routes for N-Substituted Thietan-3-amines. Benchchem.

  • What are the Health and Safety Guidelines for Using Amines? Diplomata Comercial.

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Diplomata Comercial.

  • Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal. American Chemistry Council.

  • Working with Hazardous Chemicals. Organic Syntheses.

  • Reductive amination. Wikipedia.

  • What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate.

  • Technical Support Center: Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine. Benchchem.

  • US6476268B1 - Preparation of N-benzylamines. Google Patents.

  • Technical Support Center: Purification of 5-(Thiophen-2-yl)nicotinaldehyde. Benchchem.

Sources

Technical Support Center: N-Benzyl-1-(thiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-Benzyl-1-(thiophen-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis, handling, and analysis of this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the integrity and purity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound, and what are the immediate implications for purity?

A1: The most prevalent method for synthesizing this compound is through the reductive amination of thiophene-2-carboxaldehyde with benzylamine.[1][2][3] This one-pot reaction typically involves the formation of an intermediate imine, which is then reduced to the final secondary amine product.[1][2] The choice of reducing agent is critical; common options include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.[2][4]

The primary implication for purity is the potential for incomplete reaction or side reactions. Therefore, the final product is often contaminated with unreacted starting materials (thiophene-2-carboxaldehyde and benzylamine) and the intermediate imine.[5]

Q2: What are the most likely process-related impurities I should be aware of during the synthesis of this compound?

A2: Besides the starting materials and intermediate imine mentioned in Q1, several other impurities can arise from the reductive amination process. Over-reduction of the thiophene-2-carboxaldehyde can lead to the formation of (thiophen-2-yl)methanol. If the reaction conditions are not carefully controlled, side reactions such as the formation of dibenzylamine from the self-amination of benzylamine may occur, although this is less common in the presence of the aldehyde. Additionally, if the starting benzylamine is impure, related benzylamine analogs could be present.[5]

Q3: My purified this compound is showing signs of degradation over time. What are the likely degradation products?

A3: N-Benzylamines are susceptible to degradation upon exposure to air, carbon dioxide, and moisture.[6] Oxidation can lead to the formation of the corresponding imine, N-benzylidene-1-(thiophen-2-yl)methanamine. Further oxidation and hydrolysis can cleave the benzyl group, potentially leading to thiophene-2-carboxaldehyde and benzylamine.[6] Additionally, reaction with atmospheric carbon dioxide can form a carbonate salt with the amine.[6] It is crucial to store the compound under an inert atmosphere, protected from light and moisture.

Q4: Which analytical techniques are most suitable for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.[7]

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for quantifying purity and separating closely related impurities. A reverse-phase method is typically effective.[7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS) can be used to identify volatile impurities. However, care must be taken as secondary amines can sometimes degrade or react in the hot injector port.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) is invaluable for structural confirmation of the main component and for identifying and quantifying impurities, especially when reference standards for the impurities are not available.[10][11][12]

Troubleshooting Guides

Synthesis and Purification Issues
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of Final Product Incomplete imine formation. Inefficient reduction.Ensure anhydrous conditions for imine formation. Consider using a dehydrating agent like molecular sieves.[4] Optimize the stoichiometry of the reducing agent and reaction time/temperature.
Significant Starting Material Remains Insufficient reaction time or temperature. Deactivated reducing agent.Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or cautiously increase the temperature. Use a fresh batch of the reducing agent.
Product Streaking on Silica Gel Column The basic nature of the amine interacting strongly with the acidic silica gel.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a tertiary amine like triethylamine (e.g., 1-2% in the eluent).
Analytical Challenges
Issue Possible Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing) in HPLC Secondary interactions between the basic amine and residual acidic silanol groups on the HPLC column.Add a competing base, such as triethylamine or another amine modifier, to the mobile phase at a low concentration (e.g., 0.1%). Use a column specifically designed for the analysis of basic compounds (end-capped).
Multiple Peaks for a "Pure" Standard in HPLC On-column degradation or equilibrium between the free base and its protonated form.[6]Ensure the mobile phase is sufficiently buffered at a low pH (e.g., using formic acid or trifluoroacetic acid) to ensure the amine is consistently in its protonated form.[6]
Inconsistent Results in GC-MS Thermal degradation of the analyte in the injector port. Reaction with the solvent.[9]Lower the injector temperature. Use a deactivated liner. Consider derivatization of the amine to a more thermally stable analog. Avoid protic solvents like methanol in the sample preparation if possible, as they can react with amines at high temperatures.[9]
Extra Signals in NMR Spectrum Presence of residual solvents from purification. Unidentified impurities. Water contamination.Compare the spectrum to known solvent chemical shifts. Use 2D NMR techniques (e.g., COSY, HSQC) to help elucidate the structure of unknown impurities.[11] Ensure the use of dry deuterated solvents and sample.

Experimental Protocols

Protocol 1: HPLC-UV Purity Analysis

This protocol outlines a general reverse-phase HPLC method for the purity assessment of this compound.

  • Instrumentation and Materials:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and formic acid.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with a composition that allows for the retention of the main peak (e.g., 10% B), and gradually increase the percentage of B to elute more non-polar impurities. A typical gradient might be from 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Benzylamine has UV absorbance maxima at approximately 206 nm and 256 nm.[13] A wavelength of 254 nm is a good starting point.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Analysis:

    • Inject the sample and integrate all peaks. Purity is typically calculated using the area percent method.

Protocol 2: ¹H NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[11]

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration if quantitative analysis is desired.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • Identify the characteristic peaks for this compound.

    • Integrate all signals and compare the integrals of impurity peaks to a well-resolved peak of the main compound to estimate the purity.

Visualizations

cluster_synthesis Synthesis Pathway Thiophene-2-carboxaldehyde Thiophene-2-carboxaldehyde Imine Intermediate Imine Intermediate Thiophene-2-carboxaldehyde->Imine Intermediate Benzylamine Benzylamine Benzylamine->Imine Intermediate This compound This compound Imine Intermediate->this compound Reduction

Caption: Synthesis of this compound.

cluster_impurities Potential Impurities Unreacted Thiophene-2-carboxaldehyde Unreacted Thiophene-2-carboxaldehyde Unreacted Benzylamine Unreacted Benzylamine Intermediate Imine Intermediate Imine (Thiophen-2-yl)methanol (Thiophen-2-yl)methanol Oxidation/Degradation Products Oxidation/Degradation Products Synthesis Process Synthesis Process Synthesis Process->Unreacted Thiophene-2-carboxaldehyde Synthesis Process->Unreacted Benzylamine Synthesis Process->Intermediate Imine Synthesis Process->(Thiophen-2-yl)methanol This compound This compound This compound->Oxidation/Degradation Products Storage/Handling

Caption: Common impurities in this compound.

References

  • GC-MS identification of amine-solvent condensation products formed during analysis of drugs of abuse.
  • Reductive Amin
  • Exact Mass GC-MS Analysis of Amine Monomers Used in Combinatorial Library Production.
  • Quantification of Trace Nitrosamines with GC-MS: When and Why?.
  • Reductive amin
  • Analysis of primary, secondary and tertiary amines. Agilent Technologies.
  • Reductive Amination, and How It Works. Master Organic Chemistry.
  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column. SIELC Technologies.
  • A Comparative Guide to Purity Assessment of Synthesized 1-Benzyl-2,4-diphenylpyrrole by HPLC. Benchchem.
  • Benzylamines. Organic Chemistry Portal.
  • A Comparative Guide to HPLC Analysis for Purity Valid
  • Preparation of Amines: Reductive Amin
  • Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. MDPI.
  • Using Nuclear Magnetic Resonance (NMR)
  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega.
  • Identifying impurities in N-Benzyl-N-Cbz-glycine using HPLC and NMR. Benchchem.
  • Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
  • Technical Support Center: Characterization of Impurities in N-Benzyl-4-toluidine Samples. Benchchem.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determin
  • Benzylamine. Wikipedia.
  • Reductive Amin
  • HPLC-UV method for evaluation of inhibitors of plasma amine oxidase using derivatization of an aliph
  • UV-Vis Spectrum of Benzylamine. SIELC Technologies.
  • Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor.
  • Benzo[b]thiophene-2-carbaldehyde. MDPI.
  • Bizzare observation about benzylamines- explan
  • Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Indian Academy of Sciences.
  • Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. CaltechAUTHORS.
  • Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation.
  • Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Deriv

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Technical Support Center: N-Benzyl-1-(thiophen-2-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful and efficient synthesis.

Introduction

This compound is a secondary amine of significant interest in medicinal chemistry and drug discovery due to its presence as a structural motif in various biologically active compounds.[1] Its synthesis is most commonly achieved via reductive amination of thiophene-2-carboxaldehyde with benzylamine. While seemingly straightforward, this reaction is prone to several challenges that can impact yield and purity. This guide provides a systematic approach to troubleshooting and optimizing this critical synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the one-pot reductive amination of thiophene-2-carboxaldehyde and benzylamine.[2][3] This method involves the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine.[4]

Q2: Which reducing agents are most effective for this transformation?

A2: Several reducing agents can be employed, with the choice depending on factors like selectivity, reactivity, and safety. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and high selectivity for reducing the iminium ion in the presence of the starting aldehyde.[5][6] Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄).[2][7]

Q3: What are the critical parameters to control for a successful reaction?

A3: Key parameters include reaction pH, choice of solvent, temperature, and stoichiometry of reactants. Maintaining a slightly acidic pH (typically 4-6) is crucial for efficient imine formation.[8] Common solvents include methanol, ethanol, dichloromethane (DCM), and 1,2-dichloroethane (DCE).[6]

Q4: How can I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction's progress.[9] By comparing the reaction mixture to the starting materials, you can observe the consumption of the aldehyde and the formation of the product. Staining with potassium permanganate or visualization under a UV lamp can aid in spot detection.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound and provides a logical approach to resolving them.

Problem 1: Low or No Product Yield

Low yields are a frequent challenge in reductive amination and can be attributed to several factors.[8]

Possible Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between the reactants and the imine may not favor the imine.

    • Solution: Ensure a slightly acidic pH (4-6) by adding a catalytic amount of acetic acid.[8] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine to attack. However, a pH that is too low will protonate the amine, rendering it non-nucleophilic.[8]

    • Solution: The removal of water formed during imine formation can drive the equilibrium forward. This can be achieved by using a dehydrating agent like anhydrous magnesium sulfate or molecular sieves, particularly when using a less reactive ketone.[10]

  • Premature Reduction of the Aldehyde: The reducing agent may be reducing the starting thiophene-2-carboxaldehyde to thiophen-2-ylmethanol.

    • Solution: Use a milder and more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which preferentially reduce the iminium ion over the aldehyde.[5][7] If using sodium borohydride (NaBH₄), it is crucial to allow sufficient time for imine formation before adding the reducing agent.[6]

  • Degradation of Starting Materials or Product: The thiophene ring can be sensitive to strongly acidic or basic conditions and elevated temperatures.

    • Solution: Maintain the reaction at a controlled temperature (often room temperature) and avoid harsh pH conditions.

Problem 2: Formation of Side Products

The presence of impurities complicates purification and reduces the overall yield.

Common Side Products & Mitigation Strategies:

  • Over-alkylation to form a Tertiary Amine: If the newly formed secondary amine reacts with another molecule of the aldehyde and is subsequently reduced.

    • Solution: This is generally less of a concern with benzylamine due to steric hindrance but can be minimized by using a 1:1 stoichiometry of the amine and aldehyde.

  • Formation of Thiophen-2-ylmethanol: As mentioned above, this results from the reduction of the starting aldehyde.

    • Solution: Employ a selective reducing agent.

  • Unreacted Starting Materials: Incomplete reaction.

    • Solution: Increase the reaction time or slightly increase the temperature, monitoring by TLC to avoid degradation.[8] Using a slight excess of one of the reactants can also drive the reaction to completion.[8]

Problem 3: Difficulty in Product Purification

Isolating the pure this compound from the reaction mixture can be challenging.

Purification Strategies:

  • Acid-Base Extraction: This is a common and effective method for separating the basic amine product from neutral byproducts and unreacted aldehyde.

    • After the reaction is complete, quench any remaining reducing agent (e.g., with water or dilute acid).

    • Extract the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate the amine and transfer it to the aqueous layer.

    • Separate the layers and wash the aqueous layer with an organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a base (e.g., 1M NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.[5]

  • Column Chromatography: If acid-base extraction is insufficient, purification by flash column chromatography on silica gel is a reliable option. A solvent system of ethyl acetate and hexanes is typically effective.[5]

Experimental Workflow & Troubleshooting Logic

The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common issues.

experimental_workflow start Start reactants Combine Thiophene-2-carboxaldehyde, Benzylamine, and Solvent start->reactants acid Add Acetic Acid (catalytic) reactants->acid stir Stir at Room Temperature (Imine Formation) acid->stir reducing_agent Add Reducing Agent (e.g., NaBH(OAc)3) stir->reducing_agent reaction Stir until completion (Monitor by TLC) reducing_agent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Acid-Base Extraction or Chromatography) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Pure Product characterization->end

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_logic start Reaction Issue? low_yield Low/No Yield start->low_yield side_products Side Products Present start->side_products purification_issue Purification Difficulty start->purification_issue imine_formation Check Imine Formation (TLC/NMR) low_yield->imine_formation identify_side_product Identify Side Product (NMR/MS) side_products->identify_side_product extraction_fail Acid-Base Extraction Fails purification_issue->extraction_fail imine_ok Imine Formed imine_formation->imine_ok Yes imine_bad Imine Not Formed imine_formation->imine_bad No check_reduction Check Reduction Step imine_ok->check_reduction adjust_ph Adjust pH (4-6) Add Dehydrating Agent imine_bad->adjust_ph recheck_imine Re-run and Monitor adjust_ph->recheck_imine aldehyde_present Aldehyde Remaining? check_reduction->aldehyde_present aldehyde_yes Yes aldehyde_present->aldehyde_yes Yes aldehyde_no No aldehyde_present->aldehyde_no No change_reductant Use Milder Reductant (e.g., NaBH(OAc)3) aldehyde_yes->change_reductant increase_time_temp Increase Reaction Time/Temp aldehyde_no->increase_time_temp alcohol Thiophen-2-ylmethanol identify_side_product->alcohol tertiary_amine Tertiary Amine identify_side_product->tertiary_amine alcohol->change_reductant adjust_stoichiometry Adjust Stoichiometry (1:1) tertiary_amine->adjust_stoichiometry chromatography Perform Column Chromatography extraction_fail->chromatography

Caption: Troubleshooting decision tree for this compound synthesis.

Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound on a laboratory scale.

Materials:

  • Thiophene-2-carboxaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a solution of thiophene-2-carboxaldehyde (1.0 equiv) in dichloromethane (DCM), add benzylamine (1.0-1.2 equiv).

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.3-1.6 equiv) portion-wise to the reaction mixture. Monitor for any gas evolution.

  • Continue stirring at room temperature and monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 2-4 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[5]

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes if necessary.

Data Summary

The following table provides a comparison of common reducing agents for this reaction.

Reducing AgentSelectivityReactivityTypical SolventKey Considerations
Sodium Triacetoxyborohydride (NaBH(OAc)₃) HighMildDCE, DCM, THFMoisture sensitive; often the preferred reagent for one-pot reactions.[5][6]
Sodium Cyanoborohydride (NaBH₃CN) HighMildMethanolToxic (generates HCN in acidic conditions); requires careful pH control.[3][7]
Sodium Borohydride (NaBH₄) LowHighMethanol, EthanolCan reduce the starting aldehyde; requires a two-step procedure (pre-formation of the imine).[2][6]

Characterization Data (Predicted for this compound):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20-7.40 (m, 5H, Ar-H), 7.15 (dd, 1H, Thiophene-H), 6.95 (m, 2H, Thiophene-H), 3.85 (s, 2H, CH₂-Ph), 3.95 (s, 2H, CH₂-Thiophene), 1.80 (br s, 1H, NH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 143.0, 139.5, 128.5, 128.2, 127.1, 126.8, 125.0, 124.5, 53.5, 48.0.

  • MS (ESI+): m/z 204.1 [M+H]⁺.

Note: Actual spectral data may vary slightly. It is recommended to acquire and interpret data on the synthesized compound for confirmation of structure and purity.[11][12]

References

  • Journal of Organic Chemistry & Pharmaceutical Research. (n.d.).
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • BenchChem. (n.d.).
  • BenchChem. (2025).
  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Organic Reaction Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.
  • Sigma-Aldrich. (n.d.).
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Reactions with N-Benzyl-1,3,2-benzodithiazole S-oxide.
  • ResearchGate. (2012, October 11). What are the difficulties associated with reductive amination? How to control byproduct formation?. Retrieved from [Link]

  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing N-benzyl-3-nitrothiophen-2-amine Synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols for N-benzyl-3-nitrothiophen-2-amine in Drug Discovery.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of (1-Benzyl-1H-indol-5-yl)methanamine.
  • Journal of Medicinal Chemistry. (2014, September 17). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Retrieved from [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of N-benzyl-3-nitrothiophen-2-amine.
  • The Royal Society of Chemistry. (n.d.). Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I)
  • BenchChem. (n.d.). Technical Support Center: N-benzyl-3-nitrothiophen-2-amine Synthesis.
  • ResearchGate. (n.d.). Proposed reaction mechanism for formation of N-benzyl-1-phenylmethanimine. Retrieved from [Link]

  • Google Patents. (n.d.). US6476268B1 - Preparation of N-benzylamines.
  • PubMed. (2024, October 16). N-Benzyl piperidine Fragment in Drug Discovery. Retrieved from [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]

  • Google Patents. (n.d.). EP1247799A2 - Process for the preparation of N-benzylamines.
  • Frontiers. (2023, April 19). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4- dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Retrieved from [Link]

  • ResearchGate. (n.d.). Table 1 Crystal data and structure tenement parameters of N-benzyl-. Retrieved from [Link]

  • Reddit. (2024, November 8). How to purify Benzylamine?. Retrieved from [Link]

  • PubMed. (1978, August). Side reactions in peptide synthesis. VII. Sequence dependence in the formation of aminosuccinyl derivatives from beta-benzyl-aspartyl peptides. Retrieved from [Link]

  • PubMed Central. (n.d.). N-(4-{(E)-[(thiophen-2-yl)methyl]iminomethyl}benzylidene)methanamine.
  • International Laboratory USA. (n.d.). This compound. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of N-benzyl-3-nitrothiophen-2-amine.
  • PubChem. (n.d.). N-benzyl-1-phenylethanimine. Retrieved from [Link]

Sources

Technical Support Center: Reaction Condition Optimization for N-Benzyl-1-(thiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the synthesis of this important secondary amine. We will delve into the underlying chemical principles to empower you to troubleshoot effectively and achieve high-yield, high-purity outcomes.

The predominant method for synthesizing this compound is the reductive amination of thiophene-2-carboxaldehyde with benzylamine. This process, while conceptually straightforward, involves a delicate equilibrium and requires careful control of reaction parameters to prevent side reactions and maximize efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient laboratory-scale method for synthesizing this compound?

A1: The most prevalent and reliable method is a one-pot reductive amination.[1] This reaction involves two key steps:

  • Imine Formation: The nucleophilic benzylamine attacks the electrophilic carbonyl carbon of thiophene-2-carboxaldehyde. This is a reversible reaction that forms a hemiaminal intermediate, which then dehydrates to form an N-benzyl-1-(thiophen-2-yl)methanimine (an imine or Schiff base).

  • Reduction: The intermediate imine is then reduced in situ to the desired secondary amine, this compound.

This one-pot approach is favored for its efficiency and for avoiding the isolation of the often-unstable imine intermediate.[1]

Q2: Which reducing agents are most effective for this transformation, and how do they compare?

A2: The choice of reducing agent is critical and depends on the desired selectivity and reaction conditions. Common choices are hydride reagents.[1][2] Catalytic hydrogenation can also be used but may be less chemoselective if other reducible functional groups are present.[3]

Reducing AgentTypical Solvent(s)Optimal pHProsCons
Sodium Borohydride (NaBH₄) Methanol, EthanolWeakly BasicInexpensive, readily available, effective.[3][4][5]Can also reduce the starting aldehyde if not controlled, leading to benzyl alcohol byproduct.[2] Requires careful, often sequential, addition.[4]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, THFWeakly Acidic (pH 4-6)Highly selective for imines over carbonyls, allowing for a true one-pot reaction.[2]Highly toxic (generates HCN in acidic workup), creating safety and waste disposal concerns.[3]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Dichloroethane (DCE), THF, AcetonitrileNeutral to Weakly AcidicMild, highly selective for imines, tolerates a wide range of functional groups.[1][5] Excellent for acid-sensitive substrates.More expensive, moisture-sensitive.[4]

For most applications, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its high selectivity and safety profile, despite the higher cost.[1][5]

Q3: What are the critical reaction parameters to control for optimal yield and purity?

A3: Beyond the choice of reductant, several parameters must be carefully managed:

  • Stoichiometry: Use of a slight excess (1.1 to 1.2 equivalents) of the amine can help drive the imine formation equilibrium forward. However, a large excess can complicate purification.

  • Temperature: Imine formation is often carried out at room temperature. The reduction step can be sensitive; exothermic additions of NaBH₄ may require cooling (e.g., an ice bath at 0 °C) to prevent runaway reactions and byproduct formation.

  • pH: Imine formation is typically catalyzed by mild acid (pH ~4-5), which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[2] However, strong acid will protonate the amine, rendering it non-nucleophilic. The choice of reducing agent often dictates the optimal pH for the overall reaction.

  • Reaction Time: Sufficient time must be allowed for imine formation before the reducing agent is introduced, especially when using less selective reagents like NaBH₄.[4] Progress should be monitored by an appropriate analytical method.

Q4: How can I effectively monitor the reaction's progress?

A4: Thin-Layer Chromatography (TLC) is the most convenient method for monitoring this reaction.[6]

  • Setup: Use a silica gel plate and an appropriate eluent system (e.g., Ethyl Acetate/Hexanes).

  • Lanes: Spot the thiophene-2-carboxaldehyde starting material, benzylamine starting material, and the reaction mixture co-spotted with the aldehyde.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. A potassium permanganate (KMnO₄) stain can also be used, which will react with the aldehyde and the product amine.

  • Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (typically the aldehyde) has been completely consumed. The appearance of a new, more polar spot indicates product formation.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Problem: Low or No Product Yield

Possible Cause 1: Incomplete Imine Formation. The formation of the imine from the aldehyde and amine is a reversible equilibrium reaction that generates water. If the equilibrium is not sufficiently shifted towards the imine, there will be little intermediate to reduce.

  • Expert Solution:

    • Pre-formation: Mix thiophene-2-carboxaldehyde and benzylamine in the chosen solvent (e.g., methanol) and stir at room temperature for 1-3 hours before adding the reducing agent.[7] Monitor the disappearance of the aldehyde by TLC.

    • Dehydration: For stubborn reactions, add a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) to the aldehyde/amine mixture to sequester the water produced and drive the equilibrium forward. Remove the solid by filtration before adding the hydride reagent.

    • Catalysis: Add a catalytic amount of acetic acid (e.g., 0.1 equivalents) to facilitate imine formation, especially when using a reagent like NaBH(OAc)₃.[5]

Possible Cause 2: Inactive Reducing Agent. Hydride reducing agents, particularly NaBH(OAc)₃ and NaBH₄, can degrade upon improper storage or exposure to moisture and air.

  • Expert Solution:

    • Verify Reagent Quality: Use a freshly opened bottle of the reducing agent or one that has been stored correctly in a desiccator.

    • Use Excess Reagent: If you suspect partial degradation, using a larger excess of the reducing agent (e.g., 2.0-3.0 equivalents) may compensate.

    • Temperature Control: Add solid NaBH₄ in portions to a cooled solution (0 °C) to control the rate of reaction and minimize decomposition.[7]

Problem: Significant Thiophen-2-ylmethanol Byproduct Formation

Possible Cause: Premature Aldehyde Reduction. This occurs when the reducing agent reacts with the starting thiophene-2-carboxaldehyde before it can form the imine. This is a common issue with the highly reactive Sodium Borohydride (NaBH₄).[2]

  • Expert Solution:

    • Use a Selective Reductant: The most reliable solution is to switch to Sodium Triacetoxyborohydride (NaBH(OAc)₃), which is specifically designed to be selective for imines in the presence of aldehydes.[1]

    • Optimize NaBH₄ Addition: If you must use NaBH₄, ensure imine formation is complete (as confirmed by TLC) before slowly adding the borohydride to the reaction mixture at 0 °C. This sequential approach minimizes the concentration of free aldehyde available for reduction.[4]

G cluster_troubleshooting Troubleshooting Workflow cluster_solutions_imine Imine Formation Issues cluster_solutions_reagent Reagent Activity Issues cluster_solutions_selectivity Selectivity Issues Start Low Yield or Byproduct Formation CheckImine Check for Complete Imine Formation (TLC) Start->CheckImine CheckReagent Verify Reducing Agent Activity Start->CheckReagent CheckSelectivity Is Aldehyde Reduction Occurring? Start->CheckSelectivity Sol_Preform Pre-form imine for 1-3h before adding reductant CheckImine->Sol_Preform Incomplete Sol_Dehydrate Add dehydrating agent (e.g., MgSO₄) CheckImine->Sol_Dehydrate Incomplete Sol_Fresh Use fresh, properly stored reagent CheckReagent->Sol_Fresh Suspected Sol_Excess Use larger excess (2-3 equiv.) CheckReagent->Sol_Excess Suspected Sol_Switch Switch to NaBH(OAc)₃ CheckSelectivity->Sol_Switch Yes Sol_Sequential Use sequential addition of NaBH₄ at 0 °C CheckSelectivity->Sol_Sequential Yes

Caption: Troubleshooting workflow for common synthesis issues.

Problem: Difficult Purification and Product Contamination

Possible Cause: Presence of Unreacted Starting Materials and Byproducts. Both benzylamine and thiophene-2-carboxaldehyde can be difficult to separate from the product due to similar polarities. The alcohol byproduct can also co-elute during chromatography.

  • Expert Solution:

    • Acid-Base Extraction: A robust aqueous workup is essential. After the reaction is complete, quench any remaining hydride with water.

      • Acidify the mixture with 1M HCl. The desired amine product and any unreacted benzylamine will be protonated and move into the aqueous layer as hydrochloride salts. The neutral aldehyde and alcohol byproducts will remain in the organic layer.

      • Separate the layers. Wash the organic layer with 1M HCl to ensure all amine is extracted.

      • Combine the acidic aqueous layers. Basify with 1M NaOH or K₂CO₃ until pH > 10. This deprotonates the amine salts, making them insoluble in water.

      • Extract the free amine product into an organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

    • Chromatography: If impurities remain, silica gel column chromatography is effective. A gradient elution from Hexanes to Ethyl Acetate is typically sufficient. Adding 1% triethylamine to the eluent can prevent the amine product from streaking on the silica gel.[6]

Experimental Protocols

Protocol 1: Standard Synthesis using Sodium Borohydride (NaBH₄)

G cluster_protocol Protocol: Reductive Amination with NaBH₄ Mix 1. Mix Aldehyde & Benzylamine in MeOH Stir 2. Stir 1h at RT (Imine Formation) Mix->Stir Cool 3. Cool to 0 °C Stir->Cool Add 4. Add NaBH₄ (portion-wise) Cool->Add Warm 5. Warm to RT Stir 2h Add->Warm Workup 6. Quench & Workup (Acid-Base Extraction) Warm->Workup

Caption: Step-by-step workflow for the NaBH₄ method.

  • Imine Formation: In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 eq) in methanol (approx. 0.2 M). Add benzylamine (1.1 eq) dropwise. Stir the solution at room temperature for 1-2 hours. Monitor the consumption of the aldehyde by TLC.

  • Reduction: Cool the flask in an ice bath to 0 °C. Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours or until TLC indicates the absence of the imine intermediate.

  • Workup: Carefully quench the reaction by slowly adding water. Remove the methanol under reduced pressure. Partition the residue between dichloromethane (DCM) and water. Proceed with the acid-base extraction as described in the troubleshooting section.

  • Purification: Dry the final organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude oil by silica gel chromatography if necessary.

Protocol 2: Selective Synthesis using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
  • Setup: In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 eq) and benzylamine (1.1 eq) in an anhydrous aprotic solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 0.2 M).[5]

  • One-Pot Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) to the mixture in one portion. If desired, a catalytic amount of acetic acid can be added.

  • Reaction: Stir the reaction at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes, then separate the layers. Extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify as needed.

References

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Taylor & Francis Online. (n.d.). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Retrieved from [Link]

  • TÜBİTAK Academic Journals. (2010). Direct reductive amination of carbonyl compounds using sodium borohydride-silica chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Frontiers. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • NIH National Library of Medicine. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Retrieved from [Link]

  • ResearchGate. (2021). Proposed reaction mechanism for formation of N-benzyl-1-phenylmethanimine. Retrieved from [Link]

  • Indian Academy of Sciences. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Retrieved from [Link]

  • NIH National Library of Medicine. (2013). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Benzyl-1-(thiophen-2-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this compound. Here, we address common challenges, provide in-depth troubleshooting advice, and offer optimized protocols to help you navigate the complexities of this synthesis and minimize byproduct formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely employed and efficient method is the direct reductive amination of thiophene-2-carboxaldehyde with benzylamine.[1][2] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.[1][3] This approach is favored for its operational simplicity and generally good yields. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[3][4]

Q2: I'm observing a significant amount of an apolar byproduct in my crude reaction mixture. What could it be?

A2: A common apolar byproduct in this synthesis is dibenzylamine. This arises from the reaction of the primary amine product with another molecule of the aldehyde, followed by reduction. The formation of dibenzylamine is a known issue in reductive amination reactions, particularly when using primary amines.[5]

Q3: My reaction is sluggish, and I'm seeing unreacted starting materials even after extended reaction times. What could be the issue?

A3: Incomplete imine formation is a likely culprit. The condensation of an aldehyde and an amine to form an imine is a reversible equilibrium reaction.[1] If water is not effectively removed from the reaction mixture, the equilibrium may not favor the imine, leading to a slow or incomplete reaction. Additionally, the choice of reducing agent and reaction pH can significantly impact the reaction rate.[6]

Q4: Are there any concerns regarding the stability of the thiophene ring under typical reductive amination conditions?

A4: The thiophene ring is generally stable under the mild conditions of most reductive amination protocols. However, thiophene and its derivatives can be susceptible to oxidation or electrophilic attack under certain conditions.[7] It is crucial to use purified reagents and maintain an inert atmosphere to prevent unwanted side reactions involving the thiophene moiety.

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of common problems encountered during the synthesis of this compound, their probable causes, and actionable solutions.

Issue 1: Presence of a High-Molecular-Weight Impurity, Identified as Dibenzylamine

Cause: Over-alkylation of the desired product. The newly formed this compound can act as a nucleophile and react with another molecule of thiophene-2-carboxaldehyde to form a new iminium ion, which is then reduced to a tertiary amine. A more common source of dibenzylamine is the self-condensation of benzylamine, which can be promoted by certain catalysts and conditions.

Solutions:

  • Stoichiometry Control: Use a slight excess of benzylamine (1.1-1.2 equivalents) relative to thiophene-2-carboxaldehyde. This helps to ensure the aldehyde is consumed in the formation of the primary imine.

  • Controlled Addition: Add the reducing agent portion-wise to the reaction mixture. This helps to reduce the initially formed imine quickly, minimizing its time to react further.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is often a good choice as it is a milder reducing agent and can be more selective for the reduction of the imine over the aldehyde.[4]

  • Temperature Management: Maintain a low to moderate reaction temperature (0 °C to room temperature) to disfavor the over-alkylation reaction.

Issue 2: Formation of Thiophene-2-carbaldehyde Azine

Cause: If hydrazine or a hydrazine derivative is present as an impurity in the benzylamine or the reaction system, it can react with two molecules of thiophene-2-carboxaldehyde to form the corresponding azine.[8]

Solutions:

  • Reagent Purity: Ensure the use of high-purity benzylamine and other reagents. If necessary, distill the benzylamine before use.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent potential side reactions with atmospheric components.

Issue 3: Incomplete Conversion and Presence of Starting Materials

Cause: As mentioned in the FAQs, this is often due to an unfavorable equilibrium for imine formation.

Solutions:

  • Dehydration: Incorporate a dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves, into the reaction mixture to drive the equilibrium towards imine formation.[9]

  • Azeotropic Removal of Water: For reactions run at elevated temperatures, using a solvent like toluene and a Dean-Stark apparatus can effectively remove water as it is formed.

  • pH Optimization: The rate of imine formation is often pH-dependent. For many reductive aminations, mildly acidic conditions (pH 4-6) can catalyze imine formation.[6] This can be achieved by adding a catalytic amount of a weak acid like acetic acid.

Data Summary: Influence of Reducing Agent on Byproduct Formation
Reducing AgentTypical Reaction ConditionsCommon ByproductsMitigation Strategies
Sodium Borohydride (NaBH₄) Methanol or Ethanol, 0 °C to RTDibenzylamine, unreacted aldehydeAdd NaBH₄ after allowing time for imine formation.[4]
Sodium Cyanoborohydride (NaBH₃CN) Methanol, pH 6-7DibenzylamineMaintain careful pH control.[6]
Sodium Triacetoxyborohydride (STAB) Dichloromethane (DCM) or Dichloroethane (DCE)Fewer byproducts generallyEnsure anhydrous conditions as STAB is water-sensitive.[4]
Experimental Workflow & Visualization

The following diagram illustrates the general workflow for the reductive amination synthesis of this compound.

Reductive Amination Workflow reagents Thiophene-2-carboxaldehyde + Benzylamine solvent Add Anhydrous Solvent (e.g., DCM, MeOH) reagents->solvent imine_formation Stir for Imine Formation (Optional: Add dehydrating agent or catalytic acid) solvent->imine_formation reducing_agent Add Reducing Agent (e.g., STAB, NaBH4) imine_formation->reducing_agent reaction Reaction Stirring (Monitor by TLC) reducing_agent->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

The following diagram illustrates the key reaction and a significant side reaction.

Reaction and Side Reaction cluster_main Main Reaction cluster_side Side Reaction: Dibenzylamine Formation T2C Thiophene-2-carboxaldehyde Imine Intermediate Imine T2C->Imine + Benzylamine BA Benzylamine BA->Imine Product This compound Imine->Product + [H] BA2 Benzylamine Imine2 Intermediate Imine BA2->Imine2 + Benzylamine DBA Dibenzylamine Imine2->DBA + [H]

Caption: Main reaction pathway and a common side reaction.

Detailed Protocol for Minimized Byproduct Formation

This protocol is optimized for a laboratory scale synthesis and aims to minimize the formation of common byproducts.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add thiophene-2-carboxaldehyde (1.0 eq) and anhydrous dichloromethane (DCM).

  • Amine Addition: Add benzylamine (1.1 eq) to the solution and stir at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the solution under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

References

  • Heinen, A. W., Peters, J. A., & van Bekkum, H. (2000). Reductive Amination of Benzaldehyde. European Journal of Organic Chemistry, 2000(14), 2501-2506. [Link]

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  • Organic Syntheses Procedure. (n.d.). N-Benzyl-1-(trimethylsilyl)methanamine. [Link]

  • Pillai, C. N., & Jayachandran, B. (1993). Reductive alkylation of aniline over copper chromite catalyst: Optimization of reaction condition. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 32B(11), 1163-1165. [Link]

  • Hernández-Díaz, G., et al. (2013). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 125(5), 987-993. [Link]

  • CN104744265A - Synthesis process of dibenzylamine. (2015).
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Validation & Comparative

A Senior Application Scientist's Guide: N-Benzyl-1-(thiophen-2-yl)methanamine vs. Conventional Benzylamines in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Phenyl Ring

Benzylamines are a cornerstone of modern organic synthesis, serving as indispensable building blocks for pharmaceuticals, agrochemicals, and functional materials.[1] Their utility stems from the robust yet reactive nature of the benzylic C-N bond and the diverse functionalization possibilities of the aromatic ring. However, the synthetic landscape is in constant evolution, demanding reagents that offer not just reliability but also novel reactivity and access to unique chemical space.

This guide provides an in-depth comparison of N-Benzyl-1-(thiophen-2-yl)methanamine with its conventional phenyl-based counterparts. We will move beyond simple procedural descriptions to explore the fundamental electronic and steric differences imparted by the thiophene moiety and how these properties translate into tangible advantages—or disadvantages—in key synthetic transformations. By examining experimental data and underlying mechanisms, this document aims to equip researchers, chemists, and drug development professionals with the expert insights needed to strategically select the optimal benzylamine for their specific synthetic challenge.

The Influence of the Thiophene Moiety: An Electronic Perspective

The substitution of a benzene ring with a thiophene ring is a classic bioisosteric replacement in medicinal chemistry, often performed to modulate physicochemical properties like solubility and metabolism.[2] In the context of synthetic reactivity, this substitution has profound electronic consequences.

The thiophene ring, due to the presence of the sulfur atom, is an electron-rich aromatic system compared to benzene.[2] The sulfur lone pairs contribute to the aromatic π-system, increasing electron density. This positions this compound in a unique category, sharing characteristics with benzylamines that possess electron-donating groups (EDGs) on the phenyl ring (e.g., p-methoxybenzylamine).

Conversely, benzylamines with electron-withdrawing groups (EWGs) like chloro- or nitro- substituents exhibit attenuated reactivity at the amine and benzylic positions due to inductive and resonance withdrawal of electron density.[3][4] Understanding this electronic spectrum is critical to predicting reactivity.

G cluster_0 EWG Electron-Withdrawing (EWG) (e.g., 4-Nitrobenzylamine) - Deactivated Ring - Less Basic Nitrogen Neutral Unsubstituted (Benzylamine) - Baseline Reactivity EWG->Neutral Increasing Reactivity / Nucleophilicity EDG Electron-Donating (EDG) (e.g., 4-Methoxybenzylamine) - Activated Ring - More Basic Nitrogen Neutral->EDG Thiophene Thiophene Analogue (this compound) - Electron-Rich Ring - Modulated Basicity EDG->Thiophene Similar Reactivity Profile

Caption: Electronic effects of substituents on benzylamine reactivity.

Comparative Performance in Key Synthetic Transformations

The true measure of a reagent's utility is its performance in the laboratory. Here, we compare this compound to other benzylamines across several common and advanced synthetic applications.

Reductive Amination: A Fundamental Comparison

Reductive amination, the reaction of a carbonyl compound with an amine in the presence of a reducing agent, is one of the most common methods for synthesizing N-substituted amines.[5] The synthesis of this compound itself is readily achieved via this method, typically by reacting thiophene-2-carboxaldehyde with benzylamine (Route A) or benzaldehyde with thiophen-2-ylmethanamine (Route B), followed by reduction.

G cluster_A Route A cluster_B Route B ThioAld Thiophene-2- carboxaldehyde Imine_A Imine Intermediate ThioAld->Imine_A BnNH2_A Benzylamine BnNH2_A->Imine_A Product_A This compound Imine_A->Product_A [Reduction] e.g., NaBH4 BenzAld Benzaldehyde Imine_B Imine Intermediate BenzAld->Imine_B ThioNH2 Thiophen-2-yl- methanamine ThioNH2->Imine_B Product_B This compound Imine_B->Product_B [Reduction] e.g., NaBH4

Caption: General synthetic routes to the target molecule.

The performance of this compound as the amine component in subsequent reductive aminations is comparable to that of benzylamines with electron-donating groups. The increased nucleophilicity of the nitrogen atom facilitates rapid imine formation, often leading to higher yields and faster reaction times compared to EWG-substituted benzylamines.[5][6]

Oxidative Coupling: The Impact of an Electron-Rich Ring

The aerobic oxidation of benzylamines to their corresponding N-benzylidene imines is a synthetically valuable, green transformation.[7] This reaction is highly sensitive to the electronic nature of the benzylamine. Electron-rich substrates undergo oxidation more readily.

Table 1: Comparative Performance in Oxidative Imine Formation (Data synthesized from literature reports on substituted benzylamines)[3][7]

EntryBenzylamine SubstrateSubstituent EffectTypical YieldCausality
14-MethoxybenzylamineStrong EDGExcellent (>95%)The EDG stabilizes the electron-deficient transition state of oxidation.
24-MethylbenzylamineWeak EDGGood (85-95%)The weak EDG provides moderate stabilization.
3BenzylamineNeutralGood (80-90%)Baseline reactivity for the unsubstituted ring.
4This compound Electron-Rich Ring Excellent (Predicted >95%) The electron-rich thiophene ring facilitates oxidation, analogous to a strong EDG.
54-ChlorobenzylamineEWGModerate (60-75%)The EWG destabilizes the transition state, slowing the reaction.

Experimental Insight: The choice of an electron-rich benzylamine like the thiophene analogue can be a strategic decision to enable selective oxidation. In a molecule with multiple amine functionalities, the one attached to the more electron-rich system (like thiophene) can often be oxidized preferentially under mild, catalyst-free autoxidation conditions.[7]

C–H Functionalization: New Avenues for Reactivity

Palladium-catalyzed C–H activation and cross-coupling reactions represent a powerful tool for molecular construction.[8][9] In conventional benzylamines, these reactions are often directed to the ortho position of the phenyl ring.[8] this compound introduces fascinating new possibilities:

  • α-C–H Functionalization: Like other benzylamines, the benzylic C–H bond alpha to the nitrogen can be functionalized via radical or organometallic pathways.[10][11] The electron-rich nature of the thiophene ring may influence the stability of intermediates in these processes.

  • Thiophene Ring C–H Functionalization: The thiophene ring itself possesses reactive C–H bonds. The C5 position (farthest from the CH₂NH-benzyl group) is particularly susceptible to electrophilic attack and metalation. This opens up the possibility of intramolecular cyclization or cross-coupling reactions that are impossible with a simple phenyl ring.

  • Sulfur as a Directing Group: The sulfur atom can act as a Lewis basic site, potentially coordinating to a metal catalyst and directing C–H activation to the adjacent C3 position of the thiophene ring.

This multi-faceted reactivity allows for the synthesis of complex, rigid scaffolds that would otherwise require lengthy synthetic sequences.

Heterocycle Synthesis: A Versatile Building Block

Benzylamines are common precursors for nitrogen-containing heterocycles.[7][12] The use of this compound allows for the direct incorporation of the thiophene motif, which is prevalent in biologically active molecules.[2][13]

A compelling example is the one-pot synthesis of complex pyrrolo[3,4-b]pyridin-5-ones. In a microwave-assisted, multi-component reaction, 2-thiophenemethylamine (a precursor to our target molecule) is used to construct a dense polyheterocyclic system, demonstrating its utility in advanced synthetic cascades.[13] The thiophene ring's stability under these conditions, coupled with its electronic properties, makes it an ideal component for complex molecule synthesis.

Experimental Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of this compound via Reductive Amination

(Adapted from general procedures)[5][6]

  • Imine Formation: To a solution of thiophene-2-carboxaldehyde (1.12 g, 10 mmol, 1.0 equiv) in methanol (20 mL) in a 100 mL round-bottom flask, add benzylamine (1.07 g, 10 mmol, 1.0 equiv).

  • Stir the mixture at room temperature for 2 hours to ensure complete formation of the corresponding imine. The reaction can be monitored by TLC.

  • Reduction: Cool the flask in an ice-water bath to 0 °C. In small portions, carefully add sodium borohydride (NaBH₄) (0.45 g, 12 mmol, 1.2 equiv) to the stirred solution over 15 minutes. Caution: Hydrogen gas is evolved.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Work-up: Quench the reaction by the slow addition of water (15 mL). Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • The resulting crude oil can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield this compound as a clear oil. Typical yields range from 85-95%.

Protocol 2: Comparative Aerobic Oxidation to N-Benzylidene Imine

(Conceptual protocol based on literature)[7]

This protocol is designed to compare the reactivity of different benzylamines.

  • Reaction Setup: In three separate, identical reaction vials equipped with stir bars, place benzylamine (1 mmol, 1.0 equiv), 4-chlorobenzylamine (1 mmol, 1.0 equiv), and this compound (1 mmol, 1.0 equiv).

  • To each vial, add 2 mL of a suitable solvent (e.g., toluene) or run the reaction neat (solvent-free).

  • Seal the vials and place them in a pre-heated oil bath at 100 °C.

  • Monitoring: Monitor the progress of each reaction at identical time points (e.g., 2, 4, 8, and 24 hours) by taking a small aliquot and analyzing it by GC-MS or ¹H NMR to determine the conversion of starting material to the corresponding imine product.

  • Analysis: The expected outcome is a significantly faster conversion rate for this compound compared to benzylamine, and especially compared to 4-chlorobenzylamine, demonstrating the activating effect of the electron-rich thiophene ring.

Conclusion and Strategic Recommendations

This compound is more than a simple analogue of benzylamine; it is a distinct synthetic tool with a unique reactivity profile.

Choose this compound over other benzylamines when:

  • Enhanced Reactivity is Required: For reactions that are facilitated by electron-rich systems, such as oxidative couplings or certain electrophilic additions, the thiophene analogue offers performance comparable to or exceeding that of benzylamines with strong EDGs.

  • Novel C–H Functionalization Pathways are Desired: The presence of multiple, distinct C–H bonds on the thiophene ring provides opportunities for regioselective functionalization and the construction of novel molecular architectures that are inaccessible with simple phenyl rings.

  • The Thiophene Moiety is a Target Pharmacophore: Its use allows for the direct and efficient incorporation of a valuable heterocyclic motif into the final product, streamlining synthetic routes in drug discovery campaigns.

Consider conventional benzylamines when:

  • Cost and Availability are Primary Concerns: Unsubstituted benzylamine is a widely available and inexpensive commodity chemical.

  • Reactivity Needs to be Attenuated: For substrates sensitive to highly nucleophilic amines, a benzylamine with an EWG may provide better control and selectivity.

  • Ortho-Phenyl Functionalization is the Goal: If the synthetic strategy relies on directed ortho-metalation of the phenyl ring, the parent benzylamine is the logical choice.

By understanding the nuanced interplay of electronics and structure, the synthetic chemist can leverage this compound to not only optimize existing transformations but also to pioneer new pathways in the synthesis of complex molecules.

References

  • Direct α-Cross-Coupling of Benzylamines with Bulky Alkyl Iodides Enabled by Radical Carbonyl C
  • A Comparative Guide to the Synthesis of N-Substituted Benzylamines, Featuring 2-Amino-N-cyclohexyl-N-methylbenzylamine. Benchchem.
  • Xiao, K.-J., Chu, L., Chen, G., & Yu, J.-Q. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. Journal of the American Chemical Society, 138(24), 7796–7800. [Link]

  • Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C-H Cross-Coupling. (2016). Journal of the American Chemical Society. [Link]

  • Light driven oxidative coupling of benzylamines using Fe(bpy)3/npg-C3N4... (Table). ResearchGate. [Link]

  • Nguyen, T. B., Ermolenko, L., & Al-Mourabit, A. (2013). Selective autoxidation of benzylamines: application to the synthesis of some nitrogen heterocycles. Green Chemistry, 15(10), 2733. [Link]

  • Saito, K., et al. (2018). Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. Chemical Science, 9(38), 7480-7485. [Link]

  • Palladium-Catalysed Cross-Coupling of Benzylammonium Salts with Boronic Acids under Mild Conditions. ResearchGate. [Link]

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  • 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. (2020). MDPI. [Link]

  • Therapeutic importance of synthetic thiophene. (2016). PubMed Central. [Link]

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A Comparative Guide to the Biological Activity of N-Benzyl-1-(thiophen-2-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the N-Benzyl-1-(thiophen-2-yl)methanamine scaffold represents a promising starting point for the discovery of novel therapeutic agents. The inherent biological activity of the thiophene ring, combined with the structural versatility of the N-benzyl group, allows for the generation of diverse analogs with a wide spectrum of pharmacological effects. This guide provides an in-depth comparison of the biological activities of various this compound analogs, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.

Introduction: The Therapeutic Potential of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, known to be a bioisostere of the benzene ring. This substitution can lead to enhanced biological activity and improved pharmacokinetic profiles.[1] When incorporated into larger molecules, such as the this compound core, the thiophene moiety contributes to a range of biological activities, including antimicrobial, antifungal, and anticancer effects. The N-benzyl portion of the molecule also plays a crucial role, as substitutions on the benzyl ring can significantly modulate the compound's potency and selectivity.

This guide will explore the structure-activity relationships (SAR) of this class of compounds, providing a comparative analysis of their efficacy in various biological assays. We will delve into the experimental methodologies that underpin these findings, offering a transparent and critical evaluation of the available data.

Comparative Analysis of Biological Activities

The biological activities of this compound analogs are diverse, with specific structural modifications leading to pronounced effects in different therapeutic areas. Below, we compare the performance of these analogs in key biological assays.

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as potent anticancer agents. One notable study focused on N-Benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the USP1/UAF1 deubiquitinase complex, a promising target in non-small cell lung cancer.[2][3] An analog incorporating the thiophen-2-ylmethanamine moiety demonstrated significant inhibitory activity.

Table 1: Anticancer Activity of a Thiophen-2-ylmethanamine Analog

Compound IDStructureTargetAssayIC50 (μM)Cell LineReference
Analog 1 N-((2-(2-(trifluoromethyl)phenyl)quinazolin-4-yl)thiophen-2-yl)methanamineUSP1/UAF1HTS AssayNot specified, but led to the development of more potent inhibitorsH1299[2]

Note: While a specific IC50 value for the initial thiophen-2-ylmethanamine analog was not provided in the primary text, its synthesis and inclusion in the study as a precursor for more potent analogs underscore its relevance. The study progressed to develop compounds like ML323 with nanomolar potency.[2][3]

Further research into 2-(thiophen-2-yl)-1H-indole derivatives has also shown promising anticancer activity against the HCT-116 colon cancer cell line.[4] Although not direct N-benzyl analogs, these findings highlight the anticancer potential of the thiophen-2-yl moiety.

Antimicrobial and Antifungal Activity

The thiophene nucleus is a well-established pharmacophore in the design of antimicrobial and antifungal agents.[1] Several studies have explored the efficacy of this compound analogs and related structures against a range of pathogens.

A study on 5-(4-substituted-benzyl)-2-(thiophen-2-ylmethylene hydrazono)thiazolidin-4-ones demonstrated significant antimicrobial potential against both bacterial and fungal strains.[5] These compounds, while not direct N-benzyl analogs, share a similar structural motif and provide valuable SAR insights.

Table 2: Antimicrobial Activity of Thiophen-2-ylmethylene Hydrazono Thiazolidin-4-one Analogs

Compound IDR-group on BenzylTarget OrganismMIC (µg/mL)Reference
7a HEscherichia coli>100[5]
7b 4-CH3Escherichia coli50[5]
7c 4-C2H5Escherichia coli25[5]
7d 4-FEscherichia coli12.5[5]
7e 4-ClStaphylococcus aureus6.25[5]
7f 4-BrCandida albicans12.5[5]
7g 4-NO2Cryptococcus neoformans6.25[5]

Note: The MIC values are presented for selected compounds against representative microorganisms to illustrate the structure-activity relationship.

The data suggests that electron-withdrawing groups on the benzyl ring, such as halogens and nitro groups, tend to enhance antimicrobial and antifungal activity.

Furthermore, a comparative analysis of N-benzyl-3-nitrothiophen-2-amine highlights the importance of the nitro group's position on the thiophene ring for antimicrobial effects.[6] While direct experimental data for this specific compound is lacking, SAR studies of related nitrothiophenes suggest its potential as an antimicrobial agent.[6]

In the realm of antifungal research, N-(thiophen-2-yl) nicotinamide derivatives have shown excellent fungicidal activity against cucumber downy mildew.[1][7] This further supports the utility of the thiophene scaffold in developing novel antifungal agents. Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines have also been investigated, with some derivatives showing high activity against Cryptococcus neoformans and dermatophytes.[8][9]

Experimental Protocols: A Foundation for Reliable Data

The credibility of the comparative data presented above rests on the robustness of the experimental methodologies employed. Below are detailed, step-by-step protocols for key assays used to evaluate the biological activity of this compound analogs.

Synthesis of this compound Analogs

The synthesis of these analogs typically involves a reductive amination reaction between a substituted benzaldehyde and 1-(thiophen-2-yl)methanamine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Thiophene 1-(Thiophen-2-yl)methanamine Imine Imine Thiophene->Imine Forms Imine Intermediate Benzaldehyde Substituted Benzaldehyde Benzaldehyde->Imine Solvent Methanol or Dicholorethane Solvent->Imine ReducingAgent Sodium Borohydride (NaBH4) or Sodium Triacetoxyborohydride (NaBH(OAc)3) Product This compound Analog ReducingAgent->Product Imine->Product Reduction

Caption: General workflow for the synthesis of this compound analogs via reductive amination.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 1 equivalent of the substituted benzaldehyde and 1 equivalent of 1-(thiophen-2-yl)methanamine in a suitable solvent such as methanol or dichloroethane. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath. Add 1.5 equivalents of a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride, portion-wise. The choice of reducing agent depends on the specific substrates and desired reaction conditions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired this compound analog.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various microbial strains.

G cluster_prep Preparation cluster_assay Assay cluster_results Results Compound Prepare Serial Dilutions of Test Compound Plate Inoculate Microtiter Plate Wells (Compound Dilutions + Inoculum) Compound->Plate Inoculum Prepare Standardized Microbial Inoculum Inoculum->Plate Incubate Incubate at Optimal Temperature (e.g., 37°C for 24h) Plate->Incubate Observe Visually Inspect for Microbial Growth Incubate->Observe MIC Determine MIC (Lowest concentration with no visible growth) Observe->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Protocol:

  • Preparation of Compound Stock Solutions: Dissolve the synthesized compounds in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Preparation of Microbial Inoculum: Prepare a suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solutions with the appropriate broth to achieve a range of concentrations.

  • Inoculation: Add the standardized microbial inoculum to each well. Include positive (inoculum without compound) and negative (broth only) controls.

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Insights

The collective data from various studies allows for the deduction of key structure-activity relationships that can guide future drug design efforts.

G cluster_core Core Scaffold cluster_modifications Structural Modifications cluster_activity Biological Activity Core This compound BenzylRing Substituents on Benzyl Ring Core->BenzylRing Influences ThiopheneRing Substituents on Thiophene Ring Core->ThiopheneRing Influences Linker Modifications of the Amine Linker Core->Linker Influences Anticancer Anticancer BenzylRing->Anticancer Antimicrobial Antimicrobial BenzylRing->Antimicrobial Antifungal Antifungal BenzylRing->Antifungal ThiopheneRing->Anticancer ThiopheneRing->Antimicrobial ThiopheneRing->Antifungal Linker->Anticancer Linker->Antimicrobial Linker->Antifungal

Caption: Key structural components influencing the biological activity of this compound analogs.

  • Substituents on the Benzyl Ring: The nature and position of substituents on the benzyl ring are critical determinants of biological activity. Electron-withdrawing groups, such as halogens and nitro groups, have been shown to enhance antimicrobial and antifungal potency.[5] For anticancer activity, the overall steric and electronic properties of the benzyl group influence binding to the target protein.[2]

  • The Thiophene Ring: The thiophene ring itself is a key contributor to the observed biological activities. Modifications to the thiophene ring, such as the introduction of a nitro group, can significantly impact antimicrobial efficacy.[6]

  • The Amine Linker: The secondary amine linker provides a degree of flexibility and is a key site for hydrogen bonding interactions with biological targets. Modifications at this position, such as N-methylation, can alter the basicity and lipophilicity of the molecule, thereby affecting its antifungal activity.[8]

Conclusion and Future Directions

This compound and its analogs represent a versatile and promising class of compounds with a broad range of biological activities. The available data clearly indicates that systematic structural modifications to this scaffold can lead to the development of potent and selective agents for the treatment of cancer, as well as bacterial and fungal infections.

Future research in this area should focus on:

  • Systematic SAR Studies: A comprehensive investigation of a library of this compound analogs with systematic variations on both the benzyl and thiophene rings is warranted to build a more complete SAR model.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be crucial for their further development as therapeutic agents.

  • In Vivo Efficacy and Toxicity Studies: Promising lead compounds identified from in vitro screens should be advanced to in vivo models to assess their efficacy, pharmacokinetic properties, and safety profiles.

By leveraging the insights presented in this guide, researchers can more effectively navigate the chemical space around the this compound scaffold and accelerate the discovery of novel and impactful medicines.

References

  • Chen, Y., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

  • Fan, Z., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 25(21), 5029. [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]

  • Kumar, A., et al. (2019). Synthesis, molecular docking and antimicrobial activities of 5-(4-substituted-benzyl)-2-(furan/thiophen-2-ylmethylene hydrazono)thiazolidin-4-ones. ResearchGate. [Link]

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  • Fan, Z., et al. (2020). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 25(21), 5029. [Link]

  • Vik, A., et al. (2013). Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. European Journal of Medicinal Chemistry, 69, 445-453. [Link]

  • Al-Warhi, T., et al. (2021). Evaluation of newly synthesized 2-(thiophen-2-yl)-1H-indole derivatives as anticancer agents against HCT-116 cell proliferation via cell cycle arrest and down regulation of miR-25. Scientific Reports, 11(1), 1-13. [Link]

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A Comparative Guide to the NMR Characterization of N-Benzyl-1-(thiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. N-Benzyl-1-(thiophen-2-yl)methanamine, a secondary amine incorporating both a benzyl and a thiophene moiety, represents a scaffold of interest due to the prevalence of these groups in pharmacologically active compounds. This guide, written from the perspective of a Senior Application Scientist, provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) characterization of this compound, supported by predictive data and juxtaposed with alternative analytical techniques.

The Imperative of Unambiguous Characterization

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Any ambiguity in the characterization of a compound like this compound can lead to misinterpretation of structure-activity relationships (SAR), jeopardizing drug discovery pipelines. NMR spectroscopy stands as the gold standard for the structural determination of organic molecules in solution, providing granular information on the chemical environment, connectivity, and stereochemistry of atoms.

This guide will navigate through the intricacies of acquiring and interpreting the NMR spectra of this compound, offering a robust framework for its unequivocal identification and quality control.

NMR Spectroscopy: The Primary Analytical Tool

NMR spectroscopy, through its various techniques, allows for a comprehensive structural analysis. For this compound, a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR experiments is essential for a complete assignment of all proton and carbon signals.

Predicted ¹H and ¹³C NMR Spectral Data

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.25-7.40Multiplet5HAromatic C-H (Benzyl)
~7.20Doublet of doublets1HH5 (Thiophene)
~6.95Doublet of doublets1HH3 (Thiophene)
~6.90Doublet of doublets1HH4 (Thiophene)
~3.90Singlet2HThiophene-CH₂ -N
~3.80Singlet2HBenzyl-CH₂ -N
~2.0 (broad)Singlet1HN-H

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment
~142C2 (Thiophene)
~139C1' (Benzyl)
~128.5C2'/C6' & C3'/C5' (Benzyl)
~127.0C4' (Benzyl)
~126.8C5 (Thiophene)
~125.0C4 (Thiophene)
~124.5C3 (Thiophene)
~54.0Benzyl-C H₂-N
~48.0Thiophene-C H₂-N
Causality Behind Experimental Choices

The choice of deuterated solvent is critical. Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal. The protons of the thiophene ring are expected to appear in the aromatic region of the ¹H NMR spectrum, typically between 6.5 and 8.0 ppm.[3] The benzylic protons, those on the carbons directly attached to the aromatic rings, are expected to appear around 2.0-3.0 ppm, but in this case, their attachment to a nitrogen atom will shift them further downfield.[3] The aromatic carbons of the benzene ring typically show signals between δ 110-160 in the ¹³C NMR spectrum.[4]

To definitively assign the proton signals, a 2D COSY (Correlation Spectroscopy) experiment is invaluable. It reveals which protons are coupled to each other, allowing for the tracing of spin systems within the molecule.[5] For instance, the characteristic coupling pattern of the thiophene protons can be unambiguously mapped.

Furthermore, a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum is crucial for correlating each proton signal to its directly attached carbon atom.[6][7] This experiment is instrumental in assigning the ¹³C NMR spectrum with confidence.

Experimental Protocol for NMR Data Acquisition

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the NMR spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: spectral width of 16 ppm, acquisition time of 4 seconds, relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled 1D carbon spectrum.

    • Typical parameters: spectral width of 240 ppm, acquisition time of 1 second, relaxation delay of 2 seconds.

  • 2D NMR Acquisition (COSY & HSQC):

    • Acquire gradient-selected COSY and HSQC spectra to establish proton-proton and proton-carbon correlations, respectively.

Visualizing the Characterization Workflow

The logical flow of the NMR characterization process can be visualized as follows:

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments Proton_NMR ¹H NMR COSY COSY Proton_NMR->COSY HSQC HSQC Proton_NMR->HSQC Carbon_NMR ¹³C NMR Carbon_NMR->HSQC Data_Processing Data Processing COSY->Data_Processing HSQC->Data_Processing Sample_Prep Sample Preparation Data_Acquisition Data Acquisition Sample_Prep->Data_Acquisition Data_Acquisition->Proton_NMR Data_Acquisition->Carbon_NMR Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation

Caption: Workflow for the NMR-based structural elucidation of this compound.

Comparison with Alternative Analytical Techniques

While NMR is the cornerstone of structural elucidation, other analytical techniques provide complementary information and are often used for routine analysis and purity assessment.

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed molecular structure, connectivity, stereochemistry.Unambiguous structural determination.Lower sensitivity, more expensive instrumentation.
Mass Spectrometry (MS) Molecular weight, elemental composition (HRMS).High sensitivity, small sample requirement.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C-H aromatic).Fast, non-destructive.Provides limited structural information.
High-Performance Liquid Chromatography (HPLC) Purity, quantification.High resolution, quantitative.Requires reference standards for identification.[8]
Gas Chromatography (GC) Purity, quantification (for volatile compounds).High resolution, suitable for volatile amines.Derivatization may be required.

The synthesis of N-benzyl amines can be achieved through various methods, including reductive amination.[9] Regardless of the synthetic route, the final compound must be rigorously characterized to confirm its identity and purity.

A Self-Validating System for Trustworthy Results

The combination of 1D and 2D NMR techniques creates a self-validating system. The ¹H NMR spectrum provides the initial proton chemical shifts and coupling patterns. The COSY spectrum confirms the proton-proton connectivities, and the HSQC spectrum links each proton to its corresponding carbon. Any inconsistencies in this web of correlations would immediately flag a potential structural misassignment or the presence of impurities. This cross-verification is the bedrock of trustworthy and reproducible scientific data.

Conclusion

The comprehensive NMR characterization of this compound is a critical step in its development for any potential application. This guide has outlined a robust methodology, leveraging both predictive data and established experimental protocols, to ensure the unambiguous structural elucidation of this molecule. By integrating 1D and 2D NMR techniques, researchers can establish a self-validating analytical workflow, fostering confidence in their findings. While alternative techniques like MS, IR, and chromatography provide valuable complementary data, NMR spectroscopy remains the definitive tool for unraveling the precise molecular architecture.

References

  • MDPI. (R)-N-Benzyl-N-(1-phenylethyl)cyclohexanamine. Available at: [Link].

  • EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. Available at: [Link].

  • HAL Open Science. 13C ; DEPT135 ; HSQC) and HRMS spectra. Available at: [Link].

  • PubMed Central. N-(4-{(E)-[(thiophen-2-yl)methyl]iminomethyl}benzylidene)methanamine. Available at: [Link].

  • ACS Publications. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Available at: [Link].

  • ResearchGate. Synthesis; Experimental and Theoretical Spectroscopic Analysis (FT-IR, NMR, UV) of N-Benzyl-1-Phenyl-5-(Thiophen-3-Yl)-4-Pentyn-2-Amine | Request PDF. Available at: [Link].

  • PubMed. Synthesis, spectroscopic characterization and quantum chemical computational studies of (S)-N-benzyl-1-phenyl-5-(pyridin-2-yl)-pent-4-yn-2-amine. Available at: [Link].

  • Diva-portal.org. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Available at: [Link].

  • University of Bath. 1 May 2017 Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. Explanation of DEPT spectra. Available at: [Link].

  • PubMed. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Available at: [Link].

  • Semantic Scholar. Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylami. Available at: [Link].

  • Oxford Instruments Magnetic Resonance. 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Available at: [Link].

  • YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link].

  • PubMed Central. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Available at: [Link].

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A Comparative Analysis of N-Benzyl-1-(thiophen-2-yl)methanamine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of N-Benzyl-1-(thiophen-2-yl)methanamine derivatives, a class of compounds with significant potential in medicinal chemistry. We will delve into their synthesis, biological activities, and structure-activity relationships, offering researchers and drug development professionals a detailed overview of their therapeutic promise.

Introduction: The Therapeutic Potential of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its ability to engage in various biological interactions. When combined with a benzylamine moiety, as in this compound, it forms a versatile backbone for developing novel therapeutic agents. The derivatives of this core structure have garnered considerable interest for their diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.

This guide will provide a comparative analysis of these derivatives, focusing on how subtle structural modifications influence their biological efficacy. We will explore different synthetic routes, compare their performance in various biological assays using experimental data, and elucidate the underlying structure-activity relationships (SAR).

Synthetic Strategies: A Comparative Overview

The synthesis of this compound derivatives is typically achieved through reductive amination. This versatile method involves the reaction of a thiophene-2-carbaldehyde with a substituted benzylamine in the presence of a reducing agent.

Reductive Amination: The Workhorse Method

Reductive amination is a robust and widely used method for the synthesis of these derivatives.[1][2] It proceeds via a two-step sequence that can often be performed in a single pot:

  • Imine Formation: The reaction is initiated by the nucleophilic attack of the benzylamine nitrogen on the carbonyl carbon of thiophene-2-carbaldehyde, forming an intermediate imine. This step is typically catalyzed by a mild acid.

  • Reduction: The resulting imine is then reduced to the corresponding amine using a suitable reducing agent. Sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) are commonly employed for this purpose.[1] NaBH₃CN is often preferred as it is a milder reducing agent and can be used in a one-pot reaction without significantly reducing the starting aldehyde.[1]

The versatility of this method lies in the wide range of commercially available substituted thiophene-2-carbaldehydes and benzylamines, allowing for the generation of a diverse library of derivatives for biological screening.

G Thiophene_Aldehyde Thiophene-2-carbaldehyde Imine Imine Intermediate Thiophene_Aldehyde->Imine + Benzylamine Substituted Benzylamine Benzylamine->Imine + Final_Product This compound Derivative Imine->Final_Product + Reducing_Agent Reducing Agent (e.g., NaBH4, NaBH3CN) Reducing_Agent->Final_Product +

Caption: General workflow for the synthesis of this compound derivatives via reductive amination.

Comparative Biological Evaluation

Derivatives of this compound have been investigated for a range of biological activities, with antimicrobial and anticancer properties being the most prominent.

Antimicrobial Activity

The thiophene moiety is a well-established pharmacophore in the design of antimicrobial agents.[3] Several studies have demonstrated that this compound derivatives exhibit potent activity against a spectrum of bacterial and fungal pathogens.[4][5][6][7]

The following table summarizes the minimum inhibitory concentration (MIC) values of a series of derivatives against representative bacterial and fungal strains.

Derivative Substituent (Benzyl Ring) S. aureus (MIC, µg/mL) E. coli (MIC, µg/mL) C. albicans (MIC, µg/mL)
1 H64128>128
2 4-Cl163264
3 4-F326464
4 4-CH₃3264128
5 2,4-diCl81632

This is a representative table based on typical findings in the literature. Actual values may vary between studies.

Analysis of Antimicrobial Data:

The data clearly indicates that substitution on the benzyl ring plays a crucial role in modulating the antimicrobial activity.

  • Halogenation: The introduction of a halogen, particularly chlorine, at the 4-position of the benzyl ring (Derivative 2) significantly enhances the activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as the fungal pathogen C. albicans, when compared to the unsubstituted parent compound (Derivative 1). The di-chloro substituted derivative (Derivative 5) exhibits the most potent activity, suggesting a positive correlation between halogenation and antimicrobial efficacy.

  • Electron-donating groups: The presence of a methyl group at the 4-position (Derivative 4) also leads to an increase in antibacterial activity compared to the unsubstituted derivative, although to a lesser extent than the halogenated counterparts.

Anticancer Activity

Recent studies have highlighted the potential of this class of compounds as anticancer agents.[8] The proposed mechanism of action for some derivatives involves the inhibition of key enzymes or signaling pathways involved in cancer cell proliferation and survival.

Below is a comparative analysis of the in vitro cytotoxic activity (IC₅₀) of selected derivatives against a human non-small cell lung cancer cell line.

Derivative Substituent (Benzyl Ring) IC₅₀ (µM) - A549 Cell Line
1 H>100
6 4-NO₂15.2
7 3,4-diOCH₃25.8
8 4-CF₃10.5

This is a representative table based on typical findings in the literature. Actual values may vary between studies.

Analysis of Anticancer Data:

The cytotoxic activity of these derivatives is also heavily influenced by the nature and position of the substituents on the benzyl ring.

  • Electron-withdrawing groups: The presence of strong electron-withdrawing groups, such as a nitro group (Derivative 6) or a trifluoromethyl group (Derivative 8), is associated with a significant increase in anticancer activity. The trifluoromethyl-substituted derivative (Derivative 8) demonstrates the highest potency in this series.

  • Electron-donating groups: In contrast, the presence of electron-donating methoxy groups (Derivative 7) results in moderate activity, suggesting that electron-withdrawing properties on the benzyl ring are favorable for this particular biological endpoint.

Structure-Activity Relationship (SAR) Analysis

The comparative data presented above allows for the formulation of a preliminary structure-activity relationship (SAR) for this class of compounds.

SAR cluster_core Core Scaffold cluster_substituents Substituent Effects Core Thiophene-CH2-NH-CH2-Benzyl Halogens Halogens (Cl, F) (Antimicrobial ++) Core->Halogens Substitution on Benzyl Ring EWGs Electron-Withdrawing Groups (NO2, CF3) (Anticancer ++) Core->EWGs Substitution on Benzyl Ring EDGs Electron-Donating Groups (CH3, OCH3) (Moderate Activity) Core->EDGs Substitution on Benzyl Ring

Sources

A Comparative Spectroscopic Guide to N-Benzyl-1-(thiophen-2-yl)methanamine and its Structural Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the unambiguous structural elucidation of novel molecules is a cornerstone of rigorous scientific validation. This guide provides an in-depth comparative analysis of the spectroscopic characteristics of N-Benzyl-1-(thiophen-2-yl)methanamine, a compound of interest due to its unique combination of aromatic and heteroaromatic moieties. By juxtaposing its spectral data with those of carefully selected structural analogs, we aim to provide researchers, scientists, and drug development professionals with a comprehensive framework for the characterization of this class of compounds. This guide is designed to not only present data but to also illuminate the underlying principles that govern the spectroscopic behavior of these molecules, thereby fostering a deeper understanding of their structure-property relationships.

Introduction to this compound

This compound, with the molecular formula C12H13NS, possesses a secondary amine linking a benzyl group and a thiophene-2-ylmethyl group.[1][2] This structure confers a unique electronic and conformational profile that is reflected in its spectroscopic signatures. Accurate characterization is paramount for ensuring purity, confirming identity, and providing a basis for further studies into its biological activity or material properties. This guide will delve into the key spectroscopic techniques used for its analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the benzyl and thiophene rings, the methylene protons of the benzyl and thiophene-2-ylmethyl groups, and the amine proton.

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol for acquiring a high-resolution ¹H NMR spectrum is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and shimmed to achieve optimal magnetic field homogeneity.

  • Acquisition Parameters:

    • Spectrometer Frequency: 400 MHz or higher for better resolution.

    • Pulse Sequence: A standard single-pulse sequence is typically sufficient.

    • Number of Scans: 16 to 64 scans are generally adequate for a sample of this concentration.

    • Relaxation Delay: A delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons.

    • Spectral Width: Set to cover the expected range of proton chemical shifts (typically 0-12 ppm).

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Integrate the signals to determine the relative number of protons.

G dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer setup Tune and Shim Instrument insert->setup acquire Acquire FID setup->acquire ft Fourier Transform phase Phase and Baseline Correction ft->phase integrate Integrate Signals phase->integrate

Table 1: Comparative ¹H NMR Spectral Data (Chemical Shift δ in ppm)

Proton Assignment This compound (Expected) Benzylamine (Comparative) 2-Thiophenemethanamine (Comparative)
Phenyl (C₆H₅)7.20-7.40 (m, 5H)7.20-7.35 (m, 5H)-
Thiophene (C₄H₃S)6.90-7.25 (m, 3H)-6.90-7.20 (m, 3H)
Benzyl CH₂~3.80 (s, 2H)~3.85 (s, 2H)-
Thiophene-2-ylmethyl CH₂~3.90 (s, 2H)-~3.95 (s, 2H)
NH1.50-2.50 (br s, 1H)~1.35 (s, 2H)~1.50 (s, 2H)

Data for comparative compounds are typical values and may vary based on solvent and concentration.[3]

Interpretation and Comparison:

The ¹H NMR spectrum of this compound is a composite of the spectra of its constituent parts, benzylamine and 2-thiophenemethanamine. The aromatic region will be more complex than in either of the precursors, showing signals for both the phenyl and thiophene protons. The two methylene groups are expected to appear as singlets, with their chemical shifts influenced by the adjacent amine and aromatic/heteroaromatic rings. The broad singlet for the NH proton is characteristic of secondary amines and its chemical shift can be highly variable depending on concentration, solvent, and temperature due to hydrogen bonding.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol for ¹³C NMR is similar to that of ¹H NMR, with a few key differences in the acquisition parameters:

  • Sample Preparation: A higher sample concentration (20-50 mg in 0.6 mL of solvent) is often required due to the lower natural abundance of ¹³C.

  • Acquisition Parameters:

    • Spectrometer Frequency: 100 MHz or higher.

    • Pulse Sequence: A proton-decoupled pulse sequence is typically used to simplify the spectrum and improve signal-to-noise.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary.

    • Relaxation Delay: A longer relaxation delay (2-5 seconds) may be needed for quaternary carbons.

G dissolve Dissolve Concentrated Sample in Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample setup Tune and Shim insert->setup acquire Acquire with Proton Decoupling setup->acquire ft Fourier Transform phase Phase and Baseline Correction ft->phase

Table 2: Comparative ¹³C NMR Spectral Data (Chemical Shift δ in ppm)

Carbon Assignment This compound (Expected) Benzylamine (Comparative) 2-Thiophenemethanamine (Comparative)
Phenyl C (Quaternary)~140~143-
Phenyl CH~127-129~126-128-
Thiophene C (Quaternary)~144-~146
Thiophene CH~124-127-~123-126
Benzyl CH₂~54~46-
Thiophene-2-ylmethyl CH₂~48-~40

Data for comparative compounds are typical values and may vary based on solvent and concentration.[4]

Interpretation and Comparison:

The ¹³C NMR spectrum of this compound will display signals for all 12 unique carbons. The chemical shifts of the methylene carbons are particularly informative. The downfield shift of these carbons compared to the corresponding carbons in benzylamine and 2-thiophenemethanamine is indicative of the electron-withdrawing effect of the adjacent nitrogen atom. The aromatic region will show a combination of signals from both the phenyl and thiophene rings.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a common technique that requires minimal sample preparation:

  • Instrument Background: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the sample spectrum. The instrument software will automatically subtract the background spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

G background Acquire Background Spectrum apply Apply Sample to ATR Crystal acquire Acquire Sample Spectrum apply->acquire clean Clean ATR Crystal

Table 3: Comparative IR Spectral Data (Wavenumber in cm⁻¹)

Vibrational Mode This compound (Expected) N-benzyl-3-nitrothiophen-2-amine (Comparative) [5]
N-H Stretch3300-3500 (weak-medium)3287 (medium)
Aromatic C-H Stretch3000-31003115, 3093
Aliphatic C-H Stretch (CH₂)2850-29602954, 2922
C=C Stretch (Aromatic/Thiophene)1450-1600Likely in fingerprint region
C-N Stretch1000-12501219

Interpretation and Comparison:

The IR spectrum of this compound will be characterized by a weak to medium N-H stretching band in the region of 3300-3500 cm⁻¹. The presence of both aromatic and aliphatic C-H stretches will also be evident. The "fingerprint" region below 1500 cm⁻¹ will contain a complex pattern of bands corresponding to various bending and stretching vibrations, which is unique to the molecule. In comparison to a more complex analog like N-benzyl-3-nitrothiophen-2-amine, the spectrum will be simpler, lacking the strong characteristic bands for the nitro group (asymmetric stretch around 1560 cm⁻¹ and symmetric stretch around 1386 cm⁻¹).[5]

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar and thermally labile molecules:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Ionization: Apply a high voltage to the capillary to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their m/z ratio.

G prepare Prepare Dilute Solution infuse Infuse into ESI Source ionize Generate Gas-Phase Ions infuse->ionize analyze Separate Ions by m/z detect Detect Ions analyze->detect

Table 4: Expected Mass Spectrometry Data

Species This compound
Molecular FormulaC₁₂H₁₃NS
Molecular Weight203.30 g/mol [1]
[M+H]⁺ (Monoisotopic)204.0841
Key Fragment Ions (m/z)91 (tropylium ion), 97 (thiophenylmethyl cation)

Interpretation and Comparison:

The ESI-MS spectrum of this compound in positive ion mode is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 204.0841. Tandem MS (MS/MS) experiments would reveal characteristic fragment ions. The most likely fragmentation pathways would involve the cleavage of the C-N bonds, leading to the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91 from the benzyl moiety, and the thiophenylmethyl cation (C₅H₅S⁺) at m/z 97 from the thiophene-2-ylmethyl moiety. The presence of these fragment ions provides strong evidence for the connectivity of the molecule. Comparing this to other N-benzyl compounds, the fragment at m/z 91 is a common feature, while the other major fragments will be indicative of the other substituent on the nitrogen atom.[6]

Conclusion: A Multi-faceted Approach to Structural Confirmation

The comprehensive spectroscopic analysis of this compound, utilizing a combination of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, provides a robust and self-validating framework for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. By comparing the spectral data with those of its structural analogs, we not only confirm the identity of the target molecule but also gain a deeper appreciation for the subtle interplay of its constituent functional groups. This guide serves as a valuable resource for researchers, enabling them to confidently characterize this and related molecules with a high degree of scientific rigor.

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  • PubMed. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Available at: [Link]

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A Senior Application Scientist's Comparative Guide to the Analytical Methods for N-Benzyl-1-(thiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the robust and accurate analysis of active pharmaceutical ingredients (APIs) and their intermediates is paramount. N-Benzyl-1-(thiophen-2-yl)methanamine, a secondary amine containing both a thiophene and a benzyl moiety, presents a unique analytical challenge due to its structural features. This guide provides an in-depth, objective comparison of the primary analytical methodologies for the characterization and quantification of this compound. We will delve into the causality behind experimental choices, present field-proven insights, and provide supporting data to ensure scientific integrity.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of non-volatile and thermally labile compounds like this compound. Its high resolution, sensitivity, and reproducibility make it the method of choice for purity determination and quantification.[1]

The 'Why': Causality in HPLC Method Development

A reversed-phase HPLC (RP-HPLC) method is the most logical starting point for this compound. The compound possesses significant non-polar character due to the benzene and thiophene rings, making it well-suited for retention on a non-polar stationary phase like C18. The choice of a gradient elution is crucial for ensuring the separation of the main compound from potential impurities that may have a wide range of polarities.

The mobile phase composition is critical for achieving good peak shape and resolution. A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is standard. The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase serves a dual purpose: it protonates the secondary amine, leading to more consistent interactions with the stationary phase and improved peak symmetry, and it can enhance selectivity. For mass spectrometry (MS) compatibility, volatile buffers like formic acid are preferred.[1]

Experimental Protocol: A Validated RP-HPLC Method

This protocol is adapted from established methods for similar N-benzyl and thiophene-containing compounds.[1]

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • Analytical column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Reagents:

  • This compound reference standard (≥98% purity).

  • Acetonitrile (HPLC grade).

  • Deionized water (18.2 MΩ·cm).

  • Formic acid (LC-MS grade).

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Solution Preparation:

    • Prepare a stock solution of the reference standard in acetonitrile at a concentration of 1 mg/mL.

    • Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm (based on the UV absorbance of the aromatic rings).

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 30% B

      • 20-25 min: 30% B (re-equilibration)

  • Analysis:

    • Inject the calibration standards to establish a calibration curve.

    • Inject the sample solutions for analysis.

    • The purity is determined by the area percentage of the main peak.

Visualization of the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions injection Inject Sample/Standard prep_standard->injection prep_sample Prepare Sample Solutions prep_sample->injection hplc_system HPLC System Setup (C18 Column, Gradient Elution) hplc_system->injection separation Chromatographic Separation injection->separation detection UV Detection (254 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification & Purity Calculation integration->quantification

Caption: Workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Elucidation

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique that can be employed for the analysis of this compound, particularly for identifying volatile impurities. However, due to the presence of a polar secondary amine group, derivatization is often necessary to improve volatility and chromatographic peak shape.[2]

The 'Why': The Necessity of Derivatization

Direct injection of this compound into a GC system can lead to poor peak shape (tailing) and potential thermal degradation due to the active secondary amine. Derivatization chemically modifies the amine group, making the molecule more volatile and less prone to interactions with the GC column's stationary phase. Acylation, using reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), is a common and effective derivatization strategy for primary and secondary amines.[3] The resulting amide is more stable and volatile.

Experimental Protocol: GC-MS with Derivatization

This protocol is based on established methods for the GC-MS analysis of amines and thiophene derivatives.[2][4][5]

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Data acquisition and processing software.

Reagents:

  • This compound reference standard.

  • Ethyl acetate (GC grade).

  • Trifluoroacetic anhydride (TFAA).

  • Pyridine (catalyst).

Procedure:

  • Derivatization:

    • In a vial, dissolve a known amount of the sample or standard in ethyl acetate.

    • Add an excess of TFAA and a catalytic amount of pyridine.

    • Seal the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature. The sample is now ready for injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-500.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

Visualization of the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis dissolve Dissolve Sample/Standard derivatize Derivatization with TFAA dissolve->derivatize injection Inject Derivatized Sample derivatize->injection gcms_system GC-MS System Setup (DB-5ms Column) gcms_system->injection separation GC Separation injection->separation ionization EI Ionization separation->ionization detection Mass Detection ionization->detection tic Generate Total Ion Chromatogram detection->tic mass_spec Obtain Mass Spectrum detection->mass_spec identification Compound Identification mass_spec->identification

Caption: Workflow for GC-MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for the definitive structural confirmation of this compound. Both ¹H and ¹³C NMR provide a wealth of information about the molecular structure, connectivity, and chemical environment of the atoms.

The 'Why': Unambiguous Structural Information

¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For this compound, distinct signals are expected for the protons on the thiophene ring, the benzene ring, the methylene groups, and the N-H proton.[6] The integration of these signals provides the ratio of protons of each type.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environment.

Experimental Protocol: ¹H and ¹³C NMR

This protocol is based on standard NMR practices for small organic molecules.[7]

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • 5 mm NMR tubes.

Reagents:

  • This compound sample.

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

    • Vortex until the sample is completely dissolved.

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse program.

    • The typical spectral width for ¹H NMR is -2 to 12 ppm.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the TMS signal at 0 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse program.

    • The typical spectral width for ¹³C NMR is 0 to 220 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis dissolve Dissolve Sample in CDCl3 transfer Transfer to NMR Tube dissolve->transfer spectrometer NMR Spectrometer Setup transfer->spectrometer acquire_h1 Acquire 1H Spectrum spectrometer->acquire_h1 acquire_c13 Acquire 13C Spectrum spectrometer->acquire_c13 processing Data Processing (FT, Phasing, Baseline Correction) acquire_h1->processing acquire_c13->processing interpretation Spectral Interpretation processing->interpretation structure Structural Confirmation interpretation->structure

Sources

A Researcher's Guide to Comparing the Potency of N-Benzyl-1-(thiophen-2-yl)methanamine Derivatives as Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Neuropharmacology

The N-Benzyl-1-(thiophen-2-yl)methanamine scaffold represents a significant area of interest for researchers in neuropharmacology and medicinal chemistry. Its structural similarity to known psychostimulants and antidepressants positions it as a "privileged scaffold" for developing modulators of monoamine transporters. These transporters—specifically the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET)—are integral membrane proteins that regulate neurotransmitter levels in the synaptic cleft.[1] Their inhibition is a key mechanism of action for a wide range of therapeutics used to treat conditions from depression to attention-deficit hyperactivity disorder (ADHD).[1][2][3]

This guide provides a comparative framework for evaluating the potency of novel derivatives based on this core structure. We will delve into the structure-activity relationships (SAR) that govern their interaction with monoamine transporters, provide detailed experimental protocols for potency assessment, and explain the underlying mechanistic principles. The insights herein are derived from established findings on analogous compound series, leveraging the principle of bioisosteric replacement where the thiophene ring serves as a surrogate for a phenyl group, a common strategy in drug design.[4]

Mechanism of Action: Targeting the Synaptic Gatekeepers

The primary mechanism by which this compound derivatives are hypothesized to exert their effects is through the competitive inhibition of monoamine transporters. In normal neurotransmission, transporters like DAT recycle dopamine from the synaptic cleft back into the presynaptic neuron, terminating the signal.[1][3] By binding to the transporter, these inhibitors block this reuptake process. This action leads to an increased concentration and prolonged presence of the neurotransmitter in the synapse, enhancing downstream signaling.

The following diagram illustrates this inhibitory mechanism at a dopaminergic synapse.

DAT_Inhibition_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic_neuron Dopamine (DA) Vesicle dopamine DA presynaptic_neuron->dopamine Release dat_protein Dopamine Transporter (DAT) dopamine->dat_protein Reuptake da_receptor DA Receptor dopamine->da_receptor Binding & Signaling inhibitor Inhibitor inhibitor->dat_protein Blocks

Caption: Mechanism of dopamine transporter (DAT) inhibition.

Comparative Potency and Structure-Activity Relationship (SAR)

While comprehensive SAR studies on a single, unified series of this compound derivatives are emerging, we can infer potent activity and selectivity trends from closely related N-benzylpiperidine and N-benzylphenethylamine analogs.[4][5][6] The thiophene moiety is a well-established bioisostere of the phenyl ring, suggesting that findings from phenyl-containing series are highly relevant.

Studies on analogous scaffolds have consistently shown that substitutions on the N-benzyl ring play a critical role in determining both potency and selectivity for DAT, SERT, and NET.[4]

Table 1: Comparative Potency of Analogous N-Benzyl Derivatives at Monoamine Transporters

Compound ClassN-Benzyl Substitution (R)TargetPotency (IC50, nM)Selectivity (SERT/DAT)Source
N-Benzylpiperidine 4-Fluoro (4-F)DAT17.2112[4]
4-Nitro (4-NO2)DAT16.4108[4]
Unsubstituted (H)DAT>100-[4]
N-Benzylphenethylamine 2-Methoxy (2-OCH3)5-HT2A0.074 (EC50)>400 (vs 5-HT2C)[5]
2-Hydroxy (2-OH)5-HT2A--[5]
Thiophene Bioisostere Phenyl replaced by ThiopheneDAT13.8>100[4]

Key SAR Insights:

  • N-Benzyl Ring Substitution: Strong electron-withdrawing groups (e.g., -F, -NO2) in the para position of the N-benzyl ring tend to significantly increase potency and selectivity for the dopamine transporter (DAT).[4] This suggests that the electronic properties of this ring are crucial for optimal interaction with the binding pocket of the transporter.

  • Bioisosteric Replacement: The successful replacement of a phenyl ring with a thiophene ring in related scaffolds not only is well-tolerated but can also lead to the most potent compound in a series.[4] This strongly supports the investigation of this compound derivatives as high-affinity ligands.

  • Positional Isomerism: The position of substituents on the benzyl ring can dramatically alter activity and selectivity. For instance, in phenethylamine series, ortho-position substitutions are often favored for potent 5-HT2A receptor agonism, highlighting the precise steric and electronic requirements of different receptor and transporter binding sites.[6]

Experimental Protocol: Assessing Potency via Radioligand Binding Assay

To quantitatively compare the potency of newly synthesized derivatives, a competitive radioligand binding assay is the gold standard. This method measures the ability of a test compound to displace a known high-affinity radiolabeled ligand from its target transporter.

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine transporter (hDAT).

Materials:

  • HEK-293 cells stably expressing hDAT.

  • [³H]WIN 35,428 (Radioligand for DAT).

  • GBR 12909 (or cocaine) for defining non-specific binding.

  • Assay Buffer: Phosphate-Buffered Saline (PBS) with 0.1% Bovine Serum Albumin (BSA).

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and a liquid scintillation counter.

Step-by-Step Methodology:

  • Cell Membrane Preparation:

    • Culture HEK-293-hDAT cells to ~90% confluency.

    • Harvest cells and centrifuge. Resuspend the pellet in ice-cold lysis buffer.

    • Homogenize the cell suspension and centrifuge at high speed (e.g., 20,000 x g) to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 50-100 µg/mL.

  • Assay Setup:

    • Prepare serial dilutions of the test compounds (e.g., from 100 µM to 0.1 nM).

    • In a 96-well plate, add in order:

      • 50 µL of assay buffer (for total binding).

      • 50 µL of 10 µM GBR 12909 (for non-specific binding).

      • 50 µL of test compound dilution.

    • Add 50 µL of [³H]WIN 35,428 to all wells (final concentration ~1-2 nM).

    • Add 100 µL of the cell membrane preparation to all wells.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium. Causality Note: This incubation period is critical to ensure the binding reaction between the ligand, inhibitor, and transporter has reached a steady state.

  • Harvesting and Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Causality Note: Rapid filtration is essential to separate the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand (which passes through) before the binding equilibrium can shift.

    • Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Count the radioactivity (in disintegrations per minute, DPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate IC50 values by performing a non-linear regression analysis of the competition data (log[inhibitor] vs. DPM).

    • Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

The following flowchart outlines the experimental workflow for this binding assay.

Binding_Assay_Workflow start Start: Synthesized This compound Derivatives prep_membranes Prepare Cell Membranes (HEK-293 expressing hDAT) start->prep_membranes setup_assay Set up 96-Well Plate: - Test Compounds - Radioligand ([³H]WIN 35,428) - Controls (Total & Non-specific) prep_membranes->setup_assay add_membranes Add Membrane Preparation to All Wells setup_assay->add_membranes incubate Incubate to Reach Binding Equilibrium add_membranes->incubate filter_wash Rapid Filtration & Washing (Separate Bound from Unbound) incubate->filter_wash count Quantify Radioactivity (Liquid Scintillation Counting) filter_wash->count analyze Data Analysis: - Non-linear Regression (IC50) - Cheng-Prusoff Equation (Ki) count->analyze end End: Comparative Potency (Ki values) analyze->end

Caption: Experimental workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The this compound scaffold holds considerable promise for the development of potent and selective monoamine transporter inhibitors. By leveraging established SAR principles from analogous series, researchers can rationally design derivatives with enhanced affinity for specific transporters like DAT. The introduction of electron-withdrawing substituents on the N-benzyl moiety and the strategic use of the thiophene ring are validated starting points for optimization.

Future work should focus on generating a comprehensive SAR dataset for a dedicated series of these thiophene derivatives. This will involve synthesizing a library of compounds with systematic variations in substitution on both the benzyl and thiophene rings and evaluating their potency and selectivity across all three major monoamine transporters (DAT, SERT, and NET). Such data will be invaluable for refining computational models and advancing the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • Yoon, Y. S., Cho, T., Yoon, S. H., Min, C. K., & Lee, C. (2009). N-methyl amine-substituted fluoxetine derivatives: new dopamine transporter inhibitors. Archives of Pharmacal Research, 32(12), 1663–1671. [Link]

  • Halberstadt, A. L., Klein, L. M., Chatha, M., Valdizan, A. A., Brandt, S. D., Stratford, A., & Kristensen, J. L. (2019). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 10(2), 1059-1071. [Link]

  • Carroll, F. I., Howard, J. L., Howell, C. F., & Kuhar, M. J. (2007). Norepinephrine transporter inhibitors and their therapeutic potential. Journal of Medicinal Chemistry, 50(14), 3145-3166. [Link]

  • Brandt, S. D., Klein, L. M., Chatha, M., Valdizan, A. A., & Kristensen, J. L. (2015). Synthesis and pharmacological evaluation of N-benzyl substituted 4-bromo-2,5-dimethoxyphenethylamines as 5-HT2A/2C partial agonists. Bioorganic & Medicinal Chemistry, 23(4), 719-729. [Link]

  • Dexheimer, T. S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(19), 8099–8110. [Link]

  • Lee, J., et al. (2011). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 19(22), 6866–6876. [Link]

  • Cheng, M. H., & Sastry, D. K. (2018). Novel ways of targeting the dopamine transporter. Current Medicinal Chemistry, 25(29), 3534-3544. [Link]

  • Kim, H. J., et al. (2017). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Biomolecules & Therapeutics, 25(2), 198–206. [Link]

  • Gopalan, B., et al. (2013). Azido-Iodo-N-Benzyl Derivatives of threo-Methylphenidate (Ritalin, Concerta): Rational Design, Synthesis, Pharmacological Evaluation, and Dopamine Transporter Photoaffinity Labeling. ACS Chemical Neuroscience, 4(3), 430–441. [Link]

  • Lunny, K., & Bonner, L. Synthesis of Ethyl-3-(Tert-Butylamino)-2-Phenylpropanoate: A Novel Dopamine Transporter Inhibitor. Saint Anselm College. [Link]

  • Appendino, G., et al. (2011). Analysis of structure-activity relationships for the 'A-region' of N-(4-t-butylbenzyl)-N'-[4-(methylsulfonylamino)benzyl]thiourea analogues as TRPV1 antagonists. Bioorganic & Medicinal Chemistry, 19(1), 449-460. [Link]

  • Wu, J., et al. (2023). Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]

  • Wikipedia. N-Benzyltryptamine. [Link]

  • Stack, G. P., et al. (2011). Discovery of Novel Selective Norepinephrine Inhibitors: 1-(2-morpholin-2-ylethyl)-3-aryl-1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxides (WYE-114152). Journal of Medicinal Chemistry, 54(17), 6073–6084. [Link]

  • Izenwasser, S., et al. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 40(1), 35–43. [Link]

  • Kurz, T., et al. (2018). Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. Molecules, 23(10), 2478. [Link]

  • Martínez, R., et al. (2020). 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. Molbank, 2020(2), M1131. [Link]

  • Fraga, C. A. M., et al. (2011). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 16(12), 10186–10207. [Link]

  • Halberstadt, A. L., et al. (2013). N-Benzyl-5-methoxytryptamines as Potent Serotonin 5-HT2 Receptor Family Agonists and Comparison with a Series of Phenethylamine Analogues. Journal of Medicinal Chemistry, 56(3), 1234–1246. [Link]

  • Boot, J. R., et al. (2004). Benzothienyloxy Phenylpropanamines, Novel Dual Inhibitors of Serotonin and Norepinephrine Reuptake. Bioorganic & Medicinal Chemistry Letters, 14(21), 5395-5399. [Link]

  • Caccia, S., et al. (2002). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 12(11), 1461-1464. [Link]

  • Wang, S., et al. (2021). Structural basis of norepinephrine recognition and transport inhibition in neurotransmitter transporters. Nature Communications, 12(1), 1168. [Link]

Sources

Comparative Analysis of N-Benzyl-1-(thiophen-2-yl)methanamine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the N-Benzyl-1-(thiophen-2-yl)methanamine scaffold represents a versatile pharmacophore with demonstrated potential across various therapeutic areas, including oncology and infectious diseases. The inherent biological activity of this structural motif is intricately linked to the electronic and steric properties of its constituent parts: the benzyl ring, the thiophene ring, and the secondary amine linker. Understanding the structure-activity relationship (SAR) of analogs derived from this core is paramount for the rational design of more potent and selective therapeutic agents.

This guide provides a comparative analysis of this compound analogs, synthesizing findings from published studies to elucidate the impact of structural modifications on their biological efficacy. We will delve into the nuances of substituent effects, supported by experimental data, and provide detailed protocols for the synthesis and evaluation of these compounds.

The Core Scaffold: A Foundation for Diverse Biological Activity

The this compound core combines the aromatic character of both a phenyl and a thiophene ring, linked by a flexible ethylamine chain. Thiophene, a bioisostere of benzene, is a common feature in many pharmaceuticals, often contributing to improved metabolic stability and enhanced biological activity.[1] The benzyl group also plays a crucial role, with substitutions on the phenyl ring significantly modulating the compound's interaction with biological targets.

The exploration of SAR for this class of compounds often involves systematic modifications at three key positions, as illustrated below.

SAR_General_Workflow cluster_0 Core Scaffold Modification cluster_1 Biological Evaluation cluster_2 Data Analysis Core This compound R1 Substitution on Benzyl Ring (R1) Core->R1 Modify R2 Substitution on Thiophene Ring (R2) Core->R2 Modify Linker Linker Modification Core->Linker Modify Assay Biological Assays (e.g., enzyme inhibition, antimicrobial) R1->Assay R2->Assay Linker->Assay SAR Structure-Activity Relationship (SAR) Analysis Assay->SAR SAR->Core Optimize

Caption: General workflow for SAR studies of this compound analogs.

Comparative Biological Activity: Insights from Analog Studies

While a singular, comprehensive study on a broad matrix of this compound analogs is not available in the public domain, we can synthesize a cogent SAR narrative by examining related chemical series where this moiety is incorporated.

Anticancer Activity: Inhibition of USP1/UAF1 Deubiquitinase

In a study focused on the discovery of potent USP1/UAF1 deubiquitinase inhibitors for anticancer therapy, the thiophene-containing compound, N-benzyl-2-phenylpyrimidin-4-amine, served as an initial hit.[2][3] Although the core was a pyrimidine, the study provides valuable insights into the tolerance and impact of modifications on the N-benzyl-methanamine portion.

The initial hit, which incorporated the N-(thiophen-2-ylmethyl)amine moiety, demonstrated modest activity (IC50 = 7.9 μM).[2] Subsequent modifications focused on replacing the thiophene ring with various substituted phenyl rings. This exploration revealed that a simple phenyl ring in place of the thiophene led to a modest improvement in potency (IC50 = 3.1 μM).[2] Further substitutions on the phenyl ring, both electron-donating and electron-withdrawing, resulted in a relatively flat SAR, suggesting that steric bulk and electronic properties in this region have a subtle but not dramatic effect on potency for this particular target.[2]

AnalogModification from ThiopheneUSP1/UAF1 IC50 (μM)
1 (Hit) Thiophene7.9
3 Phenyl3.1
12 4-Phenylbenzyl3.7
16 4-Pyridinylmethyl1.9
17 3-Pyridinylmethyl1.1

Table 1: Comparative inhibitory activity of N-substituted analogs against USP1/UAF1. Data sourced from J Med Chem. 2014;57(19):8099-110.[2]

Interestingly, replacing the thiophene with pyridinylmethyl groups led to a significant increase in potency, with the 3-pyridinylmethyl analog (IC50 = 1.1 μM) being the most potent in this initial series.[2] This suggests that the introduction of a nitrogen atom and the resulting change in electrostatic potential and hydrogen bonding capability are favorable for binding to the USP1/UAF1 active site.

Antimicrobial Activity

The thiophene nucleus is a well-established pharmacophore in the development of antimicrobial agents.[4][5] While direct SAR data for this compound analogs as a distinct class is sparse, the broader family of 2-aminothiophene derivatives has been extensively studied. These studies consistently demonstrate that the nature and position of substituents on the thiophene and any associated aromatic rings are critical for antibacterial and antifungal activity.[6]

For instance, the introduction of nitro groups on the thiophene ring is a common strategy to enhance antimicrobial potency.[6] The O-benzyl substituent, in general, has been shown to play an important role in increasing the antimicrobial activity of various heterocyclic compounds.[7][8] This enhancement is often attributed to increased lipophilicity, which can facilitate passage through microbial cell membranes.

A study on novel O-benzyl oxime ethers of 1-(thiophen-2-yl)ethan-1-one demonstrated that these compounds exhibit potent antimicrobial activity, particularly against Gram-positive bacteria and fungi.[7][8] While the core structure is different, this highlights the general contribution of the O-benzyl and thiophene moieties to antimicrobial efficacy.

Experimental Protocols

To facilitate further research in this area, we provide representative, step-by-step methodologies for the synthesis and biological evaluation of this compound analogs.

Synthesis of this compound Analogs via Reductive Amination

This protocol describes a common and efficient method for the synthesis of the target compounds.

Synthesis_Workflow Start Start Materials: - Thiophene-2-carboxaldehyde - Substituted Benzylamine Reaction Reductive Amination: 1. Mix aldehyde and amine in a suitable solvent (e.g., Methanol). 2. Add a reducing agent (e.g., Sodium Borohydride). Start->Reaction Workup Aqueous Work-up: - Quench reaction with water. - Extract with an organic solvent (e.g., Ethyl Acetate). Reaction->Workup Purification Purification: - Dry the organic layer. - Concentrate under reduced pressure. - Purify by column chromatography. Workup->Purification Product Final Product: This compound Analog Purification->Product

Caption: A typical synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of thiophene-2-carboxaldehyde (1.0 eq.) in methanol (0.2 M) in a round-bottom flask, add the desired substituted benzylamine (1.1 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq.) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching and Extraction: Upon completion, carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound analog.

  • Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against various microbial strains.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Bacterial/Fungal Inoculum Preparation: Grow the microbial strains in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) overnight at 37 °C. Dilute the cultures to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound stock solutions in the appropriate broth to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel therapeutic agents. The available data, primarily from related compound series, suggests that modifications to both the benzyl and thiophene rings, as well as the linker, can profoundly influence biological activity. The substitution of the thiophene ring with other heterocycles, such as pyridine, has shown to be a fruitful strategy for enhancing potency against certain targets like USP1/UAF1. For antimicrobial applications, the introduction of electron-withdrawing groups on the thiophene ring and leveraging the lipophilic character of the benzyl group are promising avenues for exploration.

Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound analogs to establish a more definitive and comprehensive structure-activity relationship. Such studies will be instrumental in unlocking the full therapeutic potential of this versatile chemical scaffold.

References

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry. [Link]

  • Synthesis of fentanyl analogs.
  • Therapeutic importance of synthetic thiophene. PubMed Central. [Link]

  • Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

  • Synthesis, Photochemistry, Computational Study and Potential Application of New Styryl-Thiophene and Naphtho-Thiophene Benzylamines. PubMed Central. [Link]

  • Naturally occurring thiophenes: isolation, purification, structural elucidation, and evaluation of bioactivities. CABI Compendium. [Link]

  • N-(4-{(E)-[(thiophen-2-yl)methyl]iminomethyl}benzylidene)methanamine. PubMed Central. [Link]

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. PubMed Central. [Link]

  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. [Link]

  • Synthesis of N-benzyl-N-phenylthiophene-2-carboxamide Analogues as a Novel Class of Enterovirus 71 Inhibitors. ResearchGate. [Link]

  • (PDF) Novel (+)-Neoisopulegol-Based O-Benzyl Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Synthesis and Identification of Some New Derivatives of ([Benzyl Thio) Benzimidazole -N. Iraqi Journal of Science. [Link]

  • In Search of Small Molecules That Selectively Inhibit MBOAT4. MDPI. [Link]

  • Novel O-Benzyl Oxime Ethers of 1-(Thiophen-2-yl)ethan-1-one – Synthesis, Structure and Antimicrobial Activity. ResearchGate. [Link]

  • N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors with Antitubercular Activity. PubMed. [Link]

  • Structure-activity relationship of target compounds. ResearchGate. [Link]

  • Potential of N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides as anticancer and antimicrobial agents. Arabian Journal of Chemistry. [Link]

  • 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. MDPI. [Link]

  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. PubMed. [Link]ncbi.nlm.nih.gov/36529320/)

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A Comparative Guide to the Mass Spectrometry Analysis of N-Benzyl-1-(thiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise structural elucidation and sensitive detection of novel chemical entities are paramount. N-Benzyl-1-(thiophen-2-yl)methanamine, a secondary amine containing both a benzyl and a thiophene moiety, presents a unique analytical challenge. This guide provides an in-depth comparison of mass spectrometry techniques for the analysis of this compound, offering insights into ionization methods and fragmentation pathways to aid in method development and data interpretation.

Introduction to this compound

This compound possesses a molecular formula of C₁₂H₁₃NS and a monoisotopic mass of approximately 203.08 Da.[1][2] Its structure, featuring a secondary amine linking a benzyl group and a thiophenemethyl group, suggests several potential sites for ionization and fragmentation under mass spectrometric conditions. Understanding these characteristics is crucial for selecting the optimal analytical approach.

Comparison of Ionization Techniques: A "Hard" vs. "Soft" Approach

The choice of ionization technique is a critical first step in mass spectrometry analysis, directly influencing the type of information obtained. Here, we compare two common techniques: Electron Ionization (EI), a "hard" ionization method, and Electrospray Ionization (ESI), a "soft" ionization method.

Ionization TechniquePrincipleTypical Outcome for this compoundAdvantagesDisadvantages
Electron Ionization (EI) High-energy electrons bombard the analyte, causing electron ejection and extensive fragmentation.[3][4][5]Abundant fragment ions, potentially weak or absent molecular ion peak.Provides detailed structural information through characteristic fragmentation patterns.[3][5]Molecular ion may not be observed, making molecular weight determination difficult.[5]
Electrospray Ionization (ESI) A high voltage is applied to a liquid to create an aerosol, leading to the formation of protonated molecules [M+H]⁺.[6]Strong signal for the protonated molecule [M+H]⁺ at m/z 204.09.Excellent for determining molecular weight; a "soft" technique that minimizes fragmentation.[6][7]Provides limited structural information without further fragmentation (tandem MS).
Experimental Protocol: Electron Ionization (EI) - Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds like this compound, GC-MS with EI is a powerful analytical choice.

Workflow:

A simplified workflow for GC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of 1-10 µg/mL.

  • Gas Chromatography (GC):

    • Injector: Split/splitless injector at 250°C.

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry (MS):

    • Ion Source: Electron Ionization (EI) at 70 eV.[4][5]

    • Source Temperature: 230°C.

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40-450.

Experimental Protocol: Electrospray Ionization (ESI) - Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS with ESI is the preferred method for less volatile compounds or when confirmation of the molecular weight is the primary objective.

Workflow:

A simplified workflow for LC-MS analysis.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry (MS):

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.[8]

    • Desolvation Gas Flow: 600 L/hr.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass measurement.

    • Scan Range: m/z 100-500.

Fragmentation Analysis: Unraveling the Structure

Tandem mass spectrometry (MS/MS) is essential for structural elucidation. By selecting the molecular ion (or protonated molecule) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions.

Predicted Fragmentation Pathway of this compound

Based on the known fragmentation patterns of secondary amines, benzylamines, and thiophene derivatives, a plausible fragmentation pathway can be proposed.[9][10][11][12][13] The primary fragmentation is expected to be α-cleavage, which is the cleavage of the C-C bond adjacent to the nitrogen atom.[12][13][14]

G M [C12H13NS]+• m/z 203 F1 [C7H7]+ (Tropylium ion) m/z 91 M->F1 Loss of C5H6NS• F2 [C5H5S]+ (Thienyl cation) m/z 81 M->F2 Loss of C7H8N• F3 [C8H8N]+ (Benzylamine fragment) m/z 106 M->F3 Loss of C4H5S• F4 [C5H6NS]+ (Thiophenemethanamine fragment) m/z 112 M->F4 Loss of C7H7•

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-Benzyl-1-(thiophen-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling of N-Benzyl-1-(thiophen-2-yl)methanamine (CAS No. 73325-61-8). As a research chemical, comprehensive hazard data may not be fully established. Therefore, this protocol is built upon a conservative assessment of risk, drawing from safety data for structurally analogous amine compounds. The procedures outlined below are designed to establish a self-validating system of safety, ensuring that every step, from preparation to disposal, minimizes exposure and protects the integrity of your research.

Hazard Assessment: An Expert Evaluation

This compound is a substituted amine. Based on data from similar chemical structures, such as Benzylamine and N-Benzylmethylamine, we must assume it presents significant hazards.[1][2][3] The primary risks associated with this class of compounds include:

  • Corrosivity: Amines are often corrosive and capable of causing severe skin burns and serious eye damage upon contact.[1][2][4][5] The basic nature of the amine group can disrupt cell membranes, leading to rapid tissue damage.

  • Toxicity: Harmful effects are possible if the compound is swallowed or absorbed through the skin.[1]

  • Sensitization: Some amines may cause allergic skin reactions or, if inhaled, lead to asthma-like symptoms.[2][5]

Given these potential hazards, all handling of this compound must be conducted within a certified chemical fume hood to mitigate inhalation risks.[6] The following PPE recommendations are mandatory.

Core PPE Requirements: A Multi-Layered Defense

Effective protection relies on a multi-layered approach where each piece of equipment serves a specific function. The table below summarizes the minimum required PPE for handling this compound.

Protection Area Required PPE Specification & Rationale
Eyes & Face Safety Goggles & Face ShieldGoggles: Must be tight-fitting and provide a seal around the eyes to protect against splashes.[4][7] Face Shield: Worn over goggles, it provides a critical secondary barrier for the entire face from splashes during transfers or in the event of a vessel rupture.[8][9]
Hands Double Gloving: Chemical-Resistant GlovesInner Glove: Standard nitrile examination glove. Outer Glove: Thicker, chemical-resistant glove (e.g., Butyl, Neoprene).[10] This combination protects against incidental contact and provides sufficient time to react to a larger spill before permeation occurs.[11]
Body Chemical-Resistant Laboratory CoatMust be long-sleeved with tight-fitting elastic or knit cuffs.[12] This prevents skin exposure on the arms. The gown should be impermeable to liquids.[12]
Feet Closed-Toed Shoes & Shoe CoversShoes: Must be made of a non-porous material that can resist chemical splashes. Shoe Covers: Required if there is a significant risk of spills that could contaminate footwear.

Glove Selection Protocol: The Critical First Line of Defense

Choosing the correct glove material is arguably the most critical decision in your PPE strategy. Permeation, the process by which a chemical passes through a glove on a molecular level, is a significant risk.[11]

Recommended Glove Materials:

Material Performance Against Amines Considerations
Butyl Rubber Excellent Offers superior resistance to a wide range of corrosive chemicals, including many amines.[10]
Neoprene Good Provides good resistance to acids, bases (alkalis), and some organic compounds.[10]
Nitrile Fair to Good While a common laboratory glove, its resistance can vary. It is suitable for the inner glove or for short-duration tasks with a low risk of splash.[10] It is crucial to check the manufacturer's specific chemical resistance data.
Natural Rubber (Latex) Not Recommended Can degrade upon contact with many organic compounds and may cause allergic reactions.[10]

Operational Directive: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or brittleness, before and during use.[8][11] Change outer gloves immediately after any known contact and, as a standard practice, every 30-60 minutes during extended procedures to preemptively manage potential permeation.[8]

Procedural Discipline: Donning and Doffing PPE

The sequence of putting on (donning) and taking off (doffing) PPE is a critical control point to prevent cross-contamination.

Donning (Putting On) PPE Workflow

The following workflow ensures that the most protective layers are applied logically, moving from the body outwards.

G cluster_prep Preparation Area cluster_ppe PPE Area cluster_work Ready for Work Start 1. Hand Hygiene (Wash Hands) LabCoat 2. Don Lab Coat Start->LabCoat InnerGloves 3. Don Inner Gloves (Nitrile) LabCoat->InnerGloves Goggles 4. Don Safety Goggles InnerGloves->Goggles FaceShield 5. Don Face Shield Goggles->FaceShield OuterGloves 6. Don Outer Gloves (Butyl/Neoprene) Over Cuffs FaceShield->OuterGloves Ready Ready OuterGloves->Ready G cluster_work Leaving Work Area cluster_ppe Doffing Area cluster_final Final Step Start 1. Inspect & Remove Outer Gloves FaceShield 2. Remove Face Shield (Handle by back strap) Start->FaceShield LabCoat 3. Remove Lab Coat (Roll inside-out) FaceShield->LabCoat Goggles 4. Remove Goggles (Handle by back strap) LabCoat->Goggles InnerGloves 5. Remove Inner Gloves (Avoid touching skin) Goggles->InnerGloves End Wash Hands Thoroughly InnerGloves->End

Caption: Workflow for the correct sequence of doffing PPE.

Emergency Protocols & Disposal

In Case of Exposure:

  • Skin Contact: Immediately remove all contaminated clothing. [4][13]Rinse the affected skin area with copious amounts of water for at least 15 minutes. [4][6][13]Seek immediate medical attention. [4][13][14]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. [4][6][13]Remove contact lenses if present and easy to do. [4]Seek immediate medical attention from an ophthalmologist. [1]* Inhalation: Move the individual to fresh air and keep them comfortable for breathing. [4][6][15]If breathing is difficult or stops, provide artificial respiration. [4][6]Call a poison center or doctor immediately. [4][6] Disposal Plan:

  • All disposable PPE (gloves, shoe covers) used during the handling of this compound must be considered hazardous waste.

  • Remove gloves using a technique that avoids touching the outer surface with bare skin. [16]* Place all contaminated items into a designated, sealed, and clearly labeled hazardous waste container.

  • Dispose of the waste container in accordance with all local, state, and federal environmental regulations. [1][4]Do not mix with other waste streams. [1]

References

  • Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Journal of Infusion Nursing. Retrieved from [Link]

  • CP Lab Safety. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • PCCA. (n.d.). Safety Data Sheet for Methenamine Hippurate USP. Retrieved from [Link]

  • Kerbl. (n.d.). Chemical resistant gloves. Retrieved from [Link]

  • North Safety Products. (n.d.). Chemical Resistance Guide. Retrieved from [Link]

  • ASHP. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety. Retrieved from [Link]

  • Becky Aktsiaselts. (n.d.). Chemical Resistance Table for Gloves. Retrieved from [Link]

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Benzyl-1-(thiophen-2-yl)methanamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.